molecular formula C8H7N3O2 B182920 1-methyl-5-nitro-1H-benzo[d]imidazole CAS No. 5381-78-2

1-methyl-5-nitro-1H-benzo[d]imidazole

Cat. No.: B182920
CAS No.: 5381-78-2
M. Wt: 177.16 g/mol
InChI Key: AMIYGFTVNIDCPN-UHFFFAOYSA-N
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Description

The compound 1-methyl-5-nitro-1H-benzo[d]imidazole is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery, merging the potent bioactivity of the nitroimidazole scaffold with the versatile benzimidazole pharmacophore . This hybrid structure is strategically designed for the development of novel therapeutic agents, particularly in targeting infectious diseases and oncology . The nitroimidazole moiety is a proven prodrug scaffold, which, upon enzymatic reduction within anaerobic or hypoxic environments, generates cytotoxic radical species that cause irreversible damage to microbial DNA or disrupt cellular processes in solid tumors . Concurrently, the benzimidazole core is a privileged structure in drug design, known for its ability to interact with various enzymes and receptors, and is a key component in several clinical agents . Research into this compound and its derivatives is primarily focused on overcoming multi-drug resistance in bacteria like Helicobacter pylori and ESKAPE pathogens, as well as in exploring its potential cytotoxic activity against cancer cell lines, building on established structure-activity relationships of analogous nitro-aromatic heterocycles . This makes it a valuable chemical tool for researchers synthesizing and evaluating new molecular hybrids and conjugates aimed at creating more effective anti-infective and anticancer candidates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-5-nitrobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7N3O2/c1-10-5-9-7-4-6(11(12)13)2-3-8(7)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIYGFTVNIDCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202087
Record name 1-N-Methyl-5-nitroindazole
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5381-78-2
Record name 1-N-Methyl-5-nitroindazole
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Record name 5381-78-2
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Record name 1-N-Methyl-5-nitroindazole
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Record name 1-N-Methyl-5-nitroindazole
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Foundational & Exploratory

1-methyl-5-nitro-1H-benzo[d]imidazole chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-nitro-1H-benzo[d]imidazole (CAS No: 5381-78-2) is a heterocyclic aromatic compound of significant interest in medicinal chemistry. Its structure, which combines the benzimidazole core with a nitro group, makes it a valuable scaffold for the development of novel therapeutic agents. The benzimidazole moiety is a privileged structure in drug design, known for its ability to interact with various biological targets, while the nitroaromatic group can act as a bio-reductive prodrug element, particularly in hypoxic environments characteristic of solid tumors and certain bacterial infections. This document provides a comprehensive overview of the known chemical properties, a proposed synthetic route, and the anticipated biological activities of this compound.

Chemical and Physical Properties

Limited experimental data is available for this compound. The known and predicted properties are summarized below.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂-
Molecular Weight 177.16 g/mol -
CAS Number 5381-78-2[1][2][3]
Melting Point 210-212 °C[2][3]
Boiling Point 358.6 ± 34.0 °C (Predicted)[3]
Density 1.42 ± 0.1 g/cm³ (Predicted)[3]
pKa 3.39 ± 0.10 (Predicted)[3]
Appearance Likely a pale yellow or brown solidInferred from related compounds[1]

Synthesis

Proposed Synthetic Route 1: Cyclocondensation

This is a common and effective method for forming the benzimidazole ring.

  • Reaction: Condensation of N-methyl-4-nitro-o-phenylenediamine with an appropriate cyclizing agent.

  • Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product N-methyl-4-nitro-o-phenylenediamine N-methyl-4-nitro-o-phenylenediamine Reaction Mixture Reaction Mixture N-methyl-4-nitro-o-phenylenediamine->Reaction Mixture Formic Acid Formic Acid Formic Acid->Reaction Mixture Reflux Reflux Crude Product Crude Product Reflux->Crude Product This compound This compound Reaction Mixture->Reflux Heating Purification Purification Crude Product->Purification e.g., Recrystallization Purification->this compound

Caption: Proposed cyclocondensation synthesis of this compound.

  • Experimental Protocol (Hypothetical):

    • To a solution of N-methyl-4-nitro-o-phenylenediamine (1 equivalent) in formic acid (used as both solvent and reactant), the mixture is heated to reflux for 2-4 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and slowly poured into a beaker of ice-cold water.

    • The solution is neutralized by the dropwise addition of a base (e.g., sodium hydroxide or ammonia solution) until a precipitate forms.

    • The solid product is collected by vacuum filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Proposed Synthetic Route 2: N-Alkylation

This route involves the methylation of the pre-formed 5-nitrobenzimidazole ring.

  • Reaction: N-methylation of 5-nitro-1H-benzimidazole.

  • Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Mixture 5-nitro-1H-benzimidazole 5-nitro-1H-benzimidazole Reaction Mixture Reaction Mixture 5-nitro-1H-benzimidazole->Reaction Mixture Methylating Agent Methylating Agent (e.g., Dimethyl Sulfate) Methylating Agent->Reaction Mixture Base Base (e.g., K2CO3) Base->Reaction Mixture Solvent Solvent (e.g., DMF or Acetonitrile) Stirring Stirring at Room Temp. or Heating Solvent->Stirring Product This compound & 1-methyl-6-nitro-1H-benzo[d]imidazole Stirring->Product Purification Purification Product->Purification Chromatography Reaction Mixture->Solvent Isolated Product Isolated Product Purification->Isolated Product 1-methyl-5-nitro isomer

Caption: Proposed N-alkylation synthesis route for this compound.

  • Experimental Protocol (Hypothetical):

    • 5-nitro-1H-benzimidazole (1 equivalent) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

    • A base, such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the imidazole nitrogen.

    • A methylating agent, for example, dimethyl sulfate or methyl iodide (1.1 equivalents), is added dropwise to the reaction mixture.

    • The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC.

    • The reaction mixture is then poured into water, and the product is extracted with an organic solvent like ethyl acetate.

    • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • This reaction will likely produce a mixture of 1-methyl-5-nitro and 1-methyl-6-nitro isomers, which would require separation by column chromatography.

Spectral Properties (Predicted)

While no experimentally obtained spectra for this compound are available, the expected spectral characteristics can be predicted based on data from closely related analogs such as 5-nitro-1H-benzo[d]imidazole and 1-methyl-1H-benzo[d]imidazole.[1][4]

Spectroscopy Predicted Characteristics
¹H NMR - A singlet for the methyl group (N-CH₃) protons, likely around δ 3.7-4.0 ppm. - A singlet for the C2 proton of the imidazole ring, expected around δ 8.5-8.7 ppm. - Three aromatic protons on the benzene ring, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene system. One proton will likely be a singlet or a doublet with a small coupling constant, while the other two will be doublets.
¹³C NMR - A signal for the methyl carbon (N-CH₃) around δ 30-35 ppm. - Signals for the aromatic carbons in the range of δ 110-150 ppm. - The carbon bearing the nitro group (C5) will be significantly deshielded. - The C2 carbon of the imidazole ring is expected around δ 145-150 ppm.
IR (Infrared) - N-H stretching band will be absent due to N-methylation. - Characteristic asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively. - C=N and C=C stretching vibrations from the benzimidazole ring system in the 1450-1650 cm⁻¹ region. - Aromatic C-H stretching vibrations above 3000 cm⁻¹.
Mass Spectrometry - The molecular ion peak (M⁺) is expected at m/z 177.

Reactivity and Biological Potential

Chemical Reactivity

The chemical reactivity of this compound is influenced by both the benzimidazole ring system and the electron-withdrawing nitro group.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is crucial for its potential as a prodrug and also provides a synthetic handle for further functionalization.

  • Electrophilic Aromatic Substitution: The benzimidazole ring is generally susceptible to electrophilic attack, although the presence of the deactivating nitro group will make such reactions more challenging and will direct incoming electrophiles to specific positions.

Biological Activity

While specific biological data for this compound is scarce, the activities of related nitro- and benzimidazole-containing compounds suggest significant therapeutic potential.

  • Anticancer Activity: Nitroaromatic compounds are known to be selectively toxic to hypoxic cells found in solid tumors.[5] The nitro group can be enzymatically reduced to form cytotoxic radical species that damage DNA and other cellular macromolecules.[5] Benzimidazole derivatives have been extensively studied as anticancer agents, with some acting as topoisomerase inhibitors or targeting other key cellular pathways.[6][7][8]

  • Antibacterial Activity: The nitroimidazole scaffold is a well-established feature of several antibacterial drugs (e.g., metronidazole). The mechanism of action is similar to the anticancer effect, involving reductive activation of the nitro group within anaerobic or microaerophilic bacteria to generate DNA-damaging radicals.[5]

  • Antiparasitic and Antifungal Activity: Various benzimidazole derivatives are used as anthelmintic and antifungal agents. The combination with a nitro group could lead to compounds with a broad spectrum of antimicrobial activity.

No specific signaling pathways involving this compound have been elucidated in the available literature. Research in this area would likely focus on DNA damage response pathways, cellular redox cycles, and inhibition of key enzymes like topoisomerases.

Conclusion

This compound is a compound with considerable potential in drug discovery, particularly in the fields of oncology and infectious diseases. While detailed experimental characterization is limited, this guide provides a solid foundation based on the properties of analogous structures. The proposed synthetic routes offer viable methods for its preparation, which will enable further investigation into its spectral properties and biological activities. Future research should focus on the experimental validation of its synthesis, full spectral characterization, and in vitro and in vivo evaluation of its therapeutic potential.

References

An In-depth Technical Guide on the Crystal Structure of Methyl-Nitro-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the crystallographic data available for methyl-nitro-substituted benzimidazoles. While a comprehensive crystal structure determination for 1-methyl-5-nitro-1H-benzo[d]imidazole is not publicly available in the searched literature, this document presents a thorough analysis of the closely related isomer, 2-methyl-5-nitro-1H-benzimidazole monohydrate , for which detailed crystallographic data has been published. This information serves as a valuable reference point for understanding the structural properties of this class of compounds.

Introduction

Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a nitro group and a methyl group to the benzimidazole scaffold can significantly influence their physicochemical properties and biological functions. Understanding the three-dimensional arrangement of atoms in the crystalline state is crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide focuses on the crystallographic analysis of a representative compound, 2-methyl-5-nitro-1H-benzimidazole monohydrate, providing quantitative data, experimental protocols, and visualizations to aid researchers in this field.

Quantitative Crystallographic Data

The following tables summarize the key crystallographic data for 2-methyl-5-nitro-1H-benzimidazole monohydrate.[1][2]

Table 1: Crystal Data and Structure Refinement Details [1]

ParameterValue
Empirical FormulaC₈H₇N₃O₂·H₂O
Formula Weight195.18
Temperature100 K
Wavelength0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a6.9051 (10) Å
b7.1309 (11) Å
c10.0653 (15) Å
α79.421 (3)°
β73.062 (3)°
γ67.517 (3)°
Volume436.61 (11) ų
Z2
Calculated Density1.484 Mg/m³
Absorption Coefficient0.122 mm⁻¹
F(000)204
Data Collection
DiffractometerBruker SMART APEXII DUO CCD
Reflections Collected6312
Independent Reflections1784 [R(int) = 0.0321]
Refinement
Refinement MethodFull-matrix least-squares on F²
Data / Restraints / Parameters1784 / 0 / 140
Goodness-of-fit on F²1.063
Final R indices [I>2sigma(I)]R1 = 0.0403, wR2 = 0.1030
R indices (all data)R1 = 0.0514, wR2 = 0.1151

Table 2: Selected Bond Lengths (Å) [1]

BondLength (Å)
O1-N31.235(2)
O2-N31.241(2)
N1-C21.328(2)
N1-C7A1.383(2)
N2-C21.341(2)
N2-C3A1.391(2)
N3-C51.433(2)
C2-C81.483(2)

**Table 3: Selected Bond Angles (°) **[1]

AngleDegrees (°)
C2-N1-C7A107.59(13)
C2-N2-C3A107.82(13)
O1-N3-O2122.95(14)
O1-N3-C5118.91(14)
O2-N3-C5118.14(14)
N1-C2-N2111.45(14)
N1-C2-C8124.20(15)
N2-C2-C8124.35(15)

Experimental Protocols

Synthesis of 2-methyl-5-nitro-1H-benzimidazole

A solution of 4-nitro-o-phenylenediamine (1.53 g, 10 mmol) in 4 M aqueous HCl (20 ml) was heated to 90°C. Acetic acid (0.6 g, 10 mmol) was then added dropwise, and the mixture was refluxed for 4 hours. After cooling, the solution was neutralized with aqueous ammonia, leading to the precipitation of the crude product. The precipitate was filtered, washed with water, and recrystallized from an ethanol-water mixture to yield the final product.

Single-Crystal X-ray Diffraction

A single crystal of the compound was mounted on a Bruker SMART APEXII DUO CCD area-detector diffractometer. Data were collected at 100 K using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and crystallographic analysis of methyl-nitro-substituted benzimidazoles.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography Crystallographic Analysis Reactants 4-nitro-o-phenylenediamine + Acetic Acid Reaction Reflux in 4M HCl Reactants->Reaction Neutralization Neutralization with aq. NH3 Reaction->Neutralization Purification Recrystallization Neutralization->Purification Product 2-methyl-5-nitro-1H- benzimidazole monohydrate Purification->Product Crystal Single Crystal Selection Product->Crystal DataCollection X-ray Diffraction Data Collection Crystal->DataCollection StructureSolution Structure Solution (Direct Methods) DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Crystallographic Data Analysis Refinement->Analysis

Caption: Experimental workflow from synthesis to crystallographic analysis.

Molecular Structure and Interactions

The diagram below depicts the key structural features and intermolecular interactions of 2-methyl-5-nitro-1H-benzimidazole monohydrate in the crystalline state.

molecular_interactions cluster_molecule 2-methyl-5-nitro-1H-benzimidazole cluster_crystal_packing Crystal Packing Interactions Benzimidazole Benzimidazole Core Methyl Methyl Group (C2) Benzimidazole->Methyl covalent bond Nitro Nitro Group (C5) Benzimidazole->Nitro covalent bond HBond Hydrogen Bonding Benzimidazole->HBond N-H···O(water) O(water)-H···O(nitro) O(water)-H···N PiStacking π-π Stacking Benzimidazole->PiStacking between rings Water Water Molecule (H2O) Water->HBond

Caption: Key molecular features and intermolecular interactions.

Conclusion

This technical guide has provided a detailed summary of the crystal structure of 2-methyl-5-nitro-1H-benzimidazole monohydrate as a representative for the requested, yet unavailable, structure of this compound. The provided data on unit cell dimensions, bond lengths, and angles, along with the experimental protocols and visualizations, offer valuable insights for researchers working on the design and synthesis of novel benzimidazole-based therapeutic agents. Further research to determine the precise crystal structure of the 1-methyl isomer is warranted to provide a more complete understanding of the structure-property relationships within this important class of molecules.

References

The Enigmatic Core: A Technical Guide to the Biological Activity of 1-methyl-5-nitro-1H-benzo[d]imidazole and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biological activities of the 1-methyl-5-nitro-1H-benzo[d]imidazole scaffold, a privileged structure in medicinal chemistry. While specific quantitative biological data for this compound is not extensively available in publicly accessible literature, this document provides a comprehensive overview of the known biological activities of its close structural analogs, namely 5-nitrobenzimidazole and 1-methyl-5-nitroimidazole derivatives. The potent and diverse pharmacological effects of these related compounds, ranging from antiparasitic and antimicrobial to anticancer activities, underscore the therapeutic potential of this chemical class.

This guide summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows to provide a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile core.

Quantitative Biological Activity Data

The following tables summarize the reported in vitro biological activities of various 5-nitrobenzimidazole and 1-methyl-5-nitroimidazole derivatives. It is important to note that direct biological activity data for this compound is sparse, and the presented data pertains to structurally related analogs.

Table 1: Antiparasitic Activity of Nitroimidazole Derivatives

Compound/DerivativeParasite StrainActivity MetricValue (µM)Reference
1-methyl-5-nitroimidazole carboxamide (8f)Giardia lamblia (MtzS WB)EC501.6[1]
1-methyl-5-nitroimidazole carboxamide (8h)Giardia lamblia (MtzS WB)EC501.6[1]
MetronidazoleGiardia lamblia (MtzS WB)EC506.1[1]
1-methyl-5-nitroimidazole carboxamide derivativesEntamoeba histolyticaEC501.7 - 5.1[1]
MetronidazoleEntamoeba histolyticaEC505.0[1]
1-methyl-5-nitroimidazole carboxamide derivativesTrichomonas vaginalisEC500.6 - 1.4[1]
MetronidazoleTrichomonas vaginalisEC500.8[1]
5-(3-chlorophenyl)-1-methyl-4-nitro-1H-imidazole (5f)Entamoeba histolytica & Giardia intestinalisIC501.47
5-aryl-1-methyl-4-nitroimidazoles (general)Entamoeba histolytica & Giardia intestinalisIC501.72 - 4.43

Table 2: Anticancer Activity of Benzimidazole and Nitroimidazole Derivatives

Compound/DerivativeCancer Cell Line(s)Activity MetricValue (µM)Reference
1H-benzo[d]imidazole derivative (12b)Human Topoisomerase IIC5016
1H-benzo[d]imidazole derivatives (11a, 12a, 12b)60 human cancer cell linesGI500.16 - 3.6
N-methyl-nitroimidazoleMDA-MB-231 (breast)LC50~16.7
N-ethyl-nitroimidazoleMDA-MB-231 (breast)LC50~17.33
N-methyl-nitroimidazoleA549 (lung)LC50~14.67
N-ethyl-nitroimidazoleA549 (lung)LC50~17.33
1H-1,2,3-Triazole Tethered Nitroimidazole-Isatin ConjugatesMCF-7 (breast)IC5054.25
1H-1,2,3-Triazole Tethered Nitroimidazole-Isatin ConjugatesMDA-MB-231 (breast)IC5026.12

Table 3: Antimicrobial Activity of Nitroimidazole and Benzimidazole Derivatives

Compound/DerivativeMicroorganismActivity MetricValue (µg/mL)Reference
1-methyl-5-nitroimidazole carboxamide derivativesClostridium difficileMIC0.5 - 2[1]
MetronidazoleClostridium difficileMIC0.5[1]
2-substituted 5-nitrobenzimidazolesBacillus cereusZone of Inhibition18 mm
2-substituted 5-nitrobenzimidazolesEscherichia coliZone of Inhibition17 mm
N-substituted 6-nitro-benzimidazole derivative (4k)Candida albicansMIC8[2]
N-substituted 6-nitro-benzimidazole derivative (4k)Aspergillus nigerMIC16[2]
FluconazoleCandida albicansMIC4[2]
FluconazoleAspergillus nigerMIC128[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its analogs.

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process: methylation of a benzimidazole precursor followed by nitration.

Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazole

  • Materials: 1H-benzo[d]imidazole, sodium hydride (NaH), dimethylformamide (DMF), methyl iodide (CH₃I), ethyl acetate, brine, anhydrous sodium sulfate.

  • Procedure:

    • To a solution of 1H-benzo[d]imidazole in anhydrous DMF at 0°C, add sodium hydride portion-wise.

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture back to 0°C and add methyl iodide dropwise.

    • Allow the reaction to stir at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with ice-cold water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 1-methyl-1H-benzo[d]imidazole.

Step 2: Nitration of 1-methyl-1H-benzo[d]imidazole

  • Materials: 1-methyl-1H-benzo[d]imidazole, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), crushed ice, saturated sodium bicarbonate solution.

  • Procedure:

    • In a round-bottom flask, dissolve 1-methyl-1H-benzo[d]imidazole in concentrated sulfuric acid at 0°C.

    • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid at 0°C.

    • Add the nitrating mixture dropwise to the solution of 1-methyl-1H-benzo[d]imidazole, maintaining the temperature below 5°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry to obtain the crude this compound.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.

Antimicrobial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of the test compound that inhibits visible growth of a microorganism.

  • Materials: Sterile 96-well microtiter plates, test compound stock solution, standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL), appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria), positive control antibiotic, negative control (broth only).

  • Procedure:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

    • Inoculate each well with 5 µL of the standardized microbial suspension.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

    • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Anticancer Assay: Human Topoisomerase I DNA Relaxation Assay
  • Objective: To assess the inhibitory effect of a compound on the enzymatic activity of human topoisomerase I.

  • Materials: Human topoisomerase I enzyme, supercoiled plasmid DNA (e.g., pBR322), 10x topoisomerase I reaction buffer, test compound, 5x loading dye, 1% agarose gel, ethidium bromide, UV transilluminator.

  • Procedure:

    • In a microcentrifuge tube on ice, prepare a reaction mixture containing 10x topoisomerase I reaction buffer, supercoiled plasmid DNA (e.g., 200 ng), and the test compound at various concentrations.

    • Add a predetermined amount of human topoisomerase I enzyme to initiate the reaction. The final reaction volume is typically 20 µL.

    • Include a positive control (enzyme and DNA without inhibitor) and a negative control (DNA without enzyme).

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Stop the reaction by adding 5x loading dye.

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

    • Visualize the DNA bands under UV illumination. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band compared to the positive control, which will show a relaxed DNA band.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity and evaluation of this compound and its analogs.

Synthesis_Workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Nitration Benzimidazole Benzimidazole 1_Methyl_Benzimidazole 1-methyl-1H-benzo[d]imidazole Benzimidazole->1_Methyl_Benzimidazole Methylation NaH_DMF 1. NaH, DMF 2. CH3I 1_Methyl_5_Nitro_Benzimidazole 1-methyl-5-nitro-1H- benzo[d]imidazole 1_Methyl_Benzimidazole->1_Methyl_5_Nitro_Benzimidazole Nitration Nitrating_Mixture HNO3, H2SO4 Antimicrobial_Assay_Workflow Start Start: Prepare Reagents Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well plate Start->Serial_Dilution Inoculation Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Determination MBC_Subculturing Subculture from clear wells onto agar plates MIC_Determination->MBC_Subculturing MBC_Incubation Incubate agar plates MBC_Subculturing->MBC_Incubation MBC_Determination Determine MBC: Lowest concentration with ≥99.9% killing MBC_Incubation->MBC_Determination Nitroimidazole_MoA Nitroimidazole 5-Nitroimidazole Prodrug Hypoxic_Cell Hypoxic Cell / Anaerobic Microbe Nitroimidazole->Hypoxic_Cell Reduction Bioreductive Activation (Nitroreductases) Nitroimidazole->Reduction Hypoxic_Cell->Reduction Reactive_Species Reactive Nitrogen Intermediates (e.g., Nitroso, Hydroxylamine radicals) Reduction->Reactive_Species DNA_Damage DNA Strand Breaks & Adducts Reactive_Species->DNA_Damage Protein_Adducts Covalent Protein Adducts (e.g., GAPDH, GST) Reactive_Species->Protein_Adducts Cellular_Stress Replication Stress & Oxidative Stress DNA_Damage->Cellular_Stress Protein_Adducts->Cellular_Stress Cell_Death Cytotoxicity / Cell Death Cellular_Stress->Cell_Death

References

An In-depth Technical Guide on the Core Mechanism of Action of 1-methyl-5-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound of significant interest in medicinal chemistry, combining the structural features of both nitroimidazole and benzimidazole moieties. This guide provides a comprehensive overview of its putative mechanism of action, drawing upon the established activities of related compounds. The core mechanism is likely centered on the reductive activation of the nitro group, a hallmark of nitroimidazoles, which leads to the generation of cytotoxic reactive nitrogen species that can induce cellular damage, primarily through DNA interaction. Additionally, the benzimidazole scaffold is known to contribute to a wide range of biological activities, including the inhibition of key enzymes such as topoisomerase. This document summarizes the available, albeit limited, quantitative data on related compounds, details relevant experimental protocols for assessing its biological activity, and provides visual representations of the key pathways and workflows.

Proposed Mechanism of Action

The mechanism of action for this compound is hypothesized to be twofold, leveraging the functionalities of both its nitroimidazole and benzimidazole components.

Reductive Activation of the Nitro Group

A primary and well-documented mechanism for nitroaromatic compounds, particularly 5-nitroimidazoles, is their selective toxicity under hypoxic conditions. This selectivity is achieved through a process of reductive activation.[1][2] In low-oxygen environments, such as those found in solid tumors and anaerobic bacteria, the nitro group of this compound can be reduced by cellular reductases, such as NADPH:cytochrome P450 reductase or pyruvate:ferredoxin oxidoreductase.[3][4] This reduction is a multi-step process that generates highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, and ultimately the amine.[5]

These reactive intermediates are potent electrophiles that can covalently bind to and damage critical cellular macromolecules, most notably DNA.[5] The interaction with DNA can lead to strand breaks, adduct formation, and helical destabilization, ultimately triggering apoptotic pathways and cell death.[6]

Reductive Activation Pathway cluster_0 Hypoxic Environment cluster_1 Cellular Reduction cluster_2 Cellular Damage Nitroimidazole Nitroimidazole Nitro_Radical_Anion Nitro Radical Anion Nitroimidazole->Nitro_Radical_Anion +e⁻ (Nitroreductases) Nitroso_Intermediate Nitroso Intermediate Nitro_Radical_Anion->Nitroso_Intermediate +e⁻, +2H⁺ Hydroxylamine_Intermediate Hydroxylamine Intermediate Nitroso_Intermediate->Hydroxylamine_Intermediate +2e⁻, +2H⁺ DNA_Damage DNA Damage (Strand Breaks, Adducts) Hydroxylamine_Intermediate->DNA_Damage Protein_Damage Protein Damage Hydroxylamine_Intermediate->Protein_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Protein_Damage->Cell_Death

Proposed reductive activation pathway of this compound under hypoxic conditions.
Inhibition of Topoisomerase I

The benzimidazole core is a common scaffold in compounds that target DNA topoisomerases.[7][8] These enzymes are crucial for managing DNA topology during replication, transcription, and recombination. Topoisomerase I inhibitors stabilize the transient single-strand DNA breaks created by the enzyme, leading to the accumulation of DNA damage and subsequent cell cycle arrest and apoptosis. While direct evidence for this compound as a topoisomerase I inhibitor is not yet available, its structural similarity to known benzimidazole-based inhibitors suggests this as a plausible secondary mechanism of action.[7]

Quantitative Data Summary

Table 1: Cytotoxicity of Related Benzimidazole Derivatives

CompoundCell LineIC50 / GI50 (µM)Reference
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideMCF-7 (Breast)22.41[9]
HepG2 (Liver)25.14[9]
DLD-1 (Colon)41.97[9]
Benzimidazole derivative (se-182)A549 (Lung)15.80[10]
HepG2 (Liver)15.58[10]
Novel Benzimidazole Derivatives (11a, 12a, 12b)60 human cancer cell lines0.16 - 3.6[7]

Table 2: Antimicrobial Activity of Related Benzimidazole Derivatives

CompoundOrganismMIC (µg/mL)Reference
2-substituted-1H-benzimidazole derivatives (1a, 1b, 1c, 1d)S. aureus, B. subtilisGood activity[11]
1,2-disubstituted benzimidazole derivatives (5a, 5b, 5c)B. cereus, V. cholerae, S. dysenteriae, S. aureus, E. coliGood activity[11]
Novel benzimidazole derivatives (4a, 4b)B. subtilis, P. aeruginosa, C. albicans12.5 - 25[11]

Detailed Experimental Protocols

The following are generalized protocols for key experiments to characterize the biological activity of this compound.

MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well microtiter plates

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[12]

  • Treat cells with various concentrations of this compound and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]

  • Aspirate the medium and add 50 µL of fresh, serum-free medium to each well.[14]

  • Add 10 µL of MTT solution to each well.[12]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

  • Incubate at room temperature in the dark for 2 hours.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[12]

MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Add_Compound Add test compound at various concentrations Seed_Cells->Add_Compound Incubate Incubate for desired time Add_Compound->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance End End Measure_Absorbance->End

Workflow for the MTT cell viability assay.
Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum

  • Microplate reader

Protocol:

  • Dispense 50 µL of MHB into wells 2-12 of a 96-well plate.[15]

  • Add 100 µL of the test compound in MHB to well 1.[15]

  • Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard the final 50 µL from well 10.[15]

  • Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).[16]

  • Inoculate wells 1-11 with 5 µL of the bacterial suspension (adjusted to a 0.5 McFarland standard).[16]

  • Incubate the plate at 37°C for 18-24 hours.[15]

  • Determine the MIC by visual inspection for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.[17]

DNA Intercalation Assay (Ethidium Bromide Displacement)

This assay assesses the ability of a compound to displace ethidium bromide (EtBr) from DNA, which is indicative of an intercalating binding mode.

Materials:

  • Calf thymus DNA (ctDNA)

  • Ethidium bromide (EtBr)

  • Tris-HCl buffer

  • Fluorescence spectrophotometer

Protocol:

  • Prepare a DNA-EtBr complex by incubating ctDNA with EtBr in Tris-HCl buffer.[18]

  • Measure the initial fluorescence of the DNA-EtBr complex (excitation ~480 nm, emission ~600 nm).[19]

  • Add increasing concentrations of this compound to the cuvette.[18]

  • After each addition, incubate for a short period to allow for binding equilibrium.

  • Measure the fluorescence intensity. A decrease in fluorescence indicates displacement of EtBr by the test compound.[20]

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently limited, its chemical structure strongly suggests a dual mode of action. The primary mechanism is likely driven by the hypoxia-selective reductive activation of its nitro group, leading to DNA damage and cell death, making it a potential candidate for targeting solid tumors and anaerobic bacteria. A secondary mechanism may involve the inhibition of topoisomerase I, a known target for many benzimidazole-containing compounds. Further in-depth studies, utilizing the experimental protocols outlined in this guide, are necessary to fully elucidate the precise molecular targets and signaling pathways affected by this promising compound. The provided data on related compounds and the detailed methodologies offer a solid foundation for future research and development efforts.

References

An In-depth Technical Guide to the Derivatives of 1-methyl-5-nitro-1H-benzo[d]imidazole: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological activities of derivatives of 1-methyl-5-nitro-1H-benzo[d]imidazole. This class of compounds holds significant promise in medicinal chemistry, particularly in the development of novel antimicrobial and anticancer agents. The strategic incorporation of a nitro group at the 5-position and a methyl group at the 1-position of the benzimidazole scaffold imparts unique electronic and steric properties, influencing their biological activity and mechanism of action.

Core Synthetic Strategies

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the formation of the 5-nitro-1H-benzo[d]imidazole core, followed by N-methylation and subsequent derivatization at the 2-position.

A primary route to the benzimidazole core is the condensation of 4-nitro-o-phenylenediamine with various aldehydes or carboxylic acids.[1] N-methylation of the resulting 5-nitro-1H-benzo[d]imidazole is a critical step, often achieved by reacting the parent benzimidazole with a methylating agent, such as methyl iodide, in the presence of a base. The regioselectivity of this alkylation is a key consideration in the synthesis.[2][3]

Experimental Protocol: N-Methylation of 5-nitro-1H-benzo[d]imidazole

This protocol outlines a general procedure for the N-methylation of a 5-nitro-1H-benzo[d]imidazole precursor.

Materials:

  • 5-nitro-1H-benzo[d]imidazole derivative

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-nitro-1H-benzo[d]imidazole derivative in anhydrous DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

Biological Activities and Properties

Derivatives of this compound have been investigated for a range of pharmacological activities, with a primary focus on their potential as antimicrobial and anticancer agents. The presence of the nitro group is crucial, as its reduction under hypoxic conditions, often found in solid tumors and anaerobic bacteria, can lead to the formation of cytotoxic reactive nitrogen species that damage DNA.[1][4][5]

Antimicrobial Activity

Several benzimidazole derivatives have demonstrated significant antimicrobial properties. The mechanism of action is often attributed to the disruption of microbial cellular processes.[4][6]

A notable example is the derivative 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole, which has shown promising activity against various microbial strains.[2]

Table 1: Antimicrobial Activity of a 1-methyl-1H-benzo[d]imidazole Derivative

CompoundMicroorganismMIC (µg/mL)Reference
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleMycobacterium smegmatis3.9[2]
Candida albicans3.9[2]
Anticancer Activity

The anticancer potential of benzimidazole derivatives is a major area of research. These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) and Topoisomerase I.[7][8][9]

While specific IC₅₀ values for a broad series of this compound derivatives are not extensively reported in publicly available literature, the broader class of benzimidazoles has shown significant cytotoxic effects against various cancer cell lines.

Table 2: Selected Anticancer Activities of Benzimidazole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Benzimidazole-thiazole hybridMCF-7 (Breast)11.91[1]
Benzimidazole-oxadiazole-chalcone hybridPanc-1 (Pancreatic)1.30[1]
Benzimidazole-oxadiazole-chalcone hybridA549 (Lung)1.20[1]
Benzimidazole-oxadiazole-chalcone hybridMCF-7 (Breast)0.95[1]
2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-(4-fluorophenyl)acetamideGiardia intestinalis3.95
2-(2-amino-5-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamideTrichomonas vaginalis4.3

Mechanisms of Action and Signaling Pathways

The biological effects of this compound derivatives are believed to be multifactorial, stemming from both the nitro group and the benzimidazole core.

DNA Damage by Nitro Group Reduction

The nitro group can be enzymatically reduced in hypoxic environments to form highly reactive radical anions. These radicals can directly interact with DNA, causing strand breaks and other forms of damage, ultimately leading to cell death.[1][4][5]

DNA_Damage_Pathway cluster_0 Cellular Environment (Hypoxic) Nitrobenzimidazole Nitrobenzimidazole Nitro_Radical_Anion Nitro Radical Anion Nitrobenzimidazole->Nitro_Radical_Anion Reduction Nitroreductase Nitroreductase DNA DNA Nitro_Radical_Anion->DNA Interacts with DNA_Damage DNA Damage (Strand Breaks) DNA->DNA_Damage Leads to Cell_Death Cell Death DNA_Damage->Cell_Death

Mechanism of DNA damage by nitroimidazole derivatives.

Inhibition of Key Signaling Pathways

The benzimidazole scaffold is known to interact with various protein kinases and other enzymes critical for cell signaling. One of the well-studied targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis. Inhibition of the EGFR signaling pathway is a key strategy in cancer therapy.[10][11]

EGFR_Inhibition_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds to Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Benzimidazole_Derivative Benzimidazole Derivative Benzimidazole_Derivative->EGFR Inhibits RAS_RAF_MAPK RAS-RAF-MAPK Pathway Dimerization->RAS_RAF_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT Proliferation Cell Proliferation RAS_RAF_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival

Inhibition of the EGFR signaling pathway by benzimidazole derivatives.

Benzimidazole derivatives can also function as Topoisomerase I inhibitors. Topoisomerase I is an enzyme that relaxes DNA supercoiling during replication and transcription. By inhibiting this enzyme, these compounds can lead to DNA damage and ultimately trigger apoptosis in cancer cells.[7][12]

Topoisomerase_Inhibition_Workflow Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Relaxation by Topoisomerase_I Topoisomerase I Topoisomerase_I->Relaxed_DNA DNA_Replication_Blocked DNA Replication/ Transcription Blocked Topoisomerase_I->DNA_Replication_Blocked Benzimidazole_Derivative Benzimidazole Derivative Benzimidazole_Derivative->Topoisomerase_I Inhibits Apoptosis Apoptosis DNA_Replication_Blocked->Apoptosis

Workflow of Topoisomerase I inhibition by benzimidazole derivatives.

Conclusion and Future Directions

The derivatives of this compound represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their dual mechanism of action, involving both DNA damage through the nitro group and inhibition of key cellular pathways by the benzimidazole core, makes them attractive candidates for overcoming drug resistance.

Further research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as clinical candidates. The development of more selective and potent derivatives with favorable pharmacokinetic profiles will be a key objective in advancing this class of compounds towards clinical applications.

References

An In-depth Technical Guide on the Solubility and Stability of 1-methyl-5-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information and recommended methodologies for assessing the solubility and stability of 1-methyl-5-nitro-1H-benzo[d]imidazole (CAS No. 5381-78-2). As a synthetic intermediate of significant interest in medicinal chemistry, this compound merges the potent bioactivity of the nitroimidazole scaffold with the versatile benzimidazole pharmacophore. A thorough review of scientific literature and chemical databases indicates a notable absence of specific experimental data on the solubility and stability of this particular molecule. Consequently, this guide serves as a foundational resource, presenting data on closely related compounds to offer a comparative context. More critically, it furnishes detailed, state-of-the-art experimental protocols for determining aqueous and organic solvent solubility, as well as for conducting comprehensive stability assessments through forced degradation studies. These methodologies are designed to empower researchers to systematically characterize the physicochemical properties of this compound and other novel benzimidazole derivatives, a critical step in the drug discovery and development pipeline.

Introduction

This compound is a heterocyclic aromatic organic compound featuring a bicyclic structure composed of fused benzene and 1-methyl-5-nitroimidazole rings. The benzimidazole core is a "privileged structure" in medicinal chemistry, forming the basis of numerous pharmaceuticals with a wide array of biological activities. The nitroimidazole moiety is a well-established prodrug scaffold that can be enzymatically reduced in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, to generate cytotoxic radical species that damage DNA.

The strategic combination of these two pharmacophores makes this compound a compound of interest for developing novel therapeutic agents, particularly in oncology and for treating infectious diseases. However, the successful development of any new chemical entity is contingent upon a thorough understanding of its fundamental physicochemical properties, namely its solubility and stability. These parameters are critical determinants of a compound's bioavailability, formulation feasibility, and shelf-life.

This guide addresses the current knowledge gap by providing a framework for the systematic evaluation of these key properties.

Physicochemical Properties of this compound and Related Compounds

While specific experimental data for this compound is not publicly available, data for structurally related compounds can provide useful, albeit preliminary, insights. It is crucial to note that even minor structural differences, such as the position of a methyl group or the absence of the fused benzene ring, can significantly alter physicochemical properties.

Table 1: Physicochemical Data for this compound and Analogs

PropertyThis compound2-methyl-5-nitro-1H-benzo[d]imidazole (Isomer)1-methyl-5-nitro-1H-imidazole (Analog)
CAS Number 5381-78-21792-40-13034-42-2
Molecular Formula C₈H₇N₃O₂C₈H₇N₃O₂C₄H₅N₃O₂
Molecular Weight 177.16 g/mol 177.16 g/mol 127.10 g/mol
Melting Point Data not available219 °C54-57 °C
Boiling Point Data not available (Predicted: 446.0±18.0 °C)Data not availableData not available (Predicted: 328.9±15.0 °C)
Density Data not available (Predicted: 1.4±0.1 g/cm³)Data not availableData not available (Predicted: 1.44±0.1 g/cm³)
pKa Data not availableData not availableData not available (Predicted: 2.13±0.10)
LogP Data not available (Predicted: 1.94)Data not availableData not available
Solubility Data not availableData not availableChloroform (Slightly), Methanol (Slightly)

Disclaimer: Predicted values are generated by computational models and have not been experimentally verified. Data for related compounds should be used for comparative purposes only and not as a substitute for experimental determination for this compound.

Solubility Determination: Experimental Protocols

The solubility of a compound is a critical factor influencing its absorption and formulation. Both thermodynamic and kinetic solubility are important parameters in drug discovery. The following protocols provide standardized methods for determining the solubility of this compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, representing the true saturation point.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a glass vial.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Sample Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation followed by filtration through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Accurately dilute the clear, filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method.

    • Quantify the concentration of the compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Calculate the solubility by applying the dilution factor to the measured concentration. Express the result in units such as mg/mL or µM.

G Workflow for Thermodynamic Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification cluster_end Result start Start add_excess Add excess solid compound to known volume of solvent start->add_excess seal_vial Seal vial add_excess->seal_vial agitate Agitate at constant temperature (24-48 hours) seal_vial->agitate confirm_solid Visually confirm presence of undissolved solid agitate->confirm_solid centrifuge Centrifuge to pellet solid confirm_solid->centrifuge filter Filter supernatant (e.g., 0.22 µm syringe filter) centrifuge->filter dilute Dilute filtered supernatant filter->dilute hplc Quantify concentration via validated HPLC-UV method dilute->hplc calculate Calculate solubility (mg/mL or µM) hplc->calculate end End calculate->end

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Kinetic Solubility (Nephelometry Method)

This high-throughput method is often used in early drug discovery to assess the solubility of a compound under non-equilibrium conditions, which can be more representative of in vitro biological assays where a compound is introduced from a DMSO stock.

Objective: To rapidly determine the kinetic solubility of this compound from a DMSO stock solution into an aqueous buffer.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: In a separate 96-well plate, add the aqueous assay buffer (e.g., PBS, pH 7.4). Transfer a small, fixed volume of the serially diluted DMSO stock solutions into the corresponding wells of the buffer plate. This induces precipitation in wells where the compound concentration exceeds its kinetic solubility.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).

  • Data Analysis: Plot the light scattering signal versus the compound concentration. The kinetic solubility is determined as the concentration at which a sharp increase in light scattering is observed, indicating the formation of a precipitate.

G Workflow for Kinetic Solubility Determination cluster_prep Preparation cluster_precip Precipitation cluster_measure Measurement & Analysis cluster_end Result start Start prep_stock Prepare concentrated stock solution in DMSO start->prep_stock serial_dilute Create serial dilutions of stock in a 96-well plate prep_stock->serial_dilute add_to_buffer Add DMSO dilutions to aqueous buffer in a new plate serial_dilute->add_to_buffer incubate Incubate with gentle shaking (1-2 hours) add_to_buffer->incubate measure_scatter Measure light scattering (Nephelometry) incubate->measure_scatter plot_data Plot scattering signal vs. concentration measure_scatter->plot_data determine_sol Identify concentration at which scattering sharply increases plot_data->determine_sol result Kinetic Solubility Value determine_sol->result end End result->end

Caption: Kinetic Solubility (Nephelometry) Workflow.

Stability Assessment: Experimental Protocols

Stability testing is essential for identifying degradation pathways, potential degradation products, and establishing a re-test period or shelf-life. Forced degradation (stress testing) is a critical component of this assessment.

Forced Degradation (Stress Testing)

This involves subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation profile. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Objective: To evaluate the intrinsic stability of this compound under various stress conditions and to generate potential degradation products for the development of a stability-indicating analytical method.

Methodology:

Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent and subject them to the following conditions in parallel with a control sample protected from stress.

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C.

    • Procedure: Mix the compound solution with 0.1 M HCl and heat. Sample at various time points (e.g., 2, 8, 24 hours). Cool and neutralize the samples with an equivalent amount of NaOH before analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at room temperature or gently heated (e.g., 40 °C).

    • Procedure: Mix the compound solution with 0.1 M NaOH. Sample at various time points. Neutralize with an equivalent amount of HCl before analysis.

  • Oxidative Degradation:

    • Condition: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.

    • Procedure: Mix the compound solution with H₂O₂. Monitor the reaction over time (e.g., up to 24 hours).

  • Thermal Degradation (Solid State):

    • Condition: Heat the solid compound at an elevated temperature (e.g., 80 °C) for an extended period.

    • Procedure: Store the solid compound in a temperature-controlled oven. Sample at various time points, dissolve in a suitable solvent, and analyze.

  • Photostability:

    • Condition: Expose the compound (in both solid and solution states) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Procedure: Place samples in a photostability chamber. A dark control sample should be run in parallel, wrapped in aluminum foil to shield it from light.

Sample Analysis:

All samples from the stress conditions should be analyzed by a stability-indicating HPLC method. The chromatograms are compared to the unstressed control to determine the extent of degradation and the profile of degradation products.

G Logical Workflow for a Forced Degradation Study cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis & Evaluation cluster_outcome Outcomes start Start with API/ Drug Product Batch prep_samples Prepare solutions and solid state samples start->prep_samples prep_control Prepare protected (dark, RT) control start->prep_control acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep_samples->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep_samples->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep_samples->oxidation thermal Thermal (Solid, e.g., 80°C) prep_samples->thermal photo Photolytic (ICH Q1B) prep_samples->photo analyze Analyze all samples by Stability-Indicating HPLC prep_control->analyze acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze compare Compare stressed samples to control sample analyze->compare evaluate Evaluate Peak Purity, Mass Balance, and Degradation Profile compare->evaluate pathways Identify Degradation Pathways evaluate->pathways method_spec Confirm Specificity of Analytical Method evaluate->method_spec end End pathways->end method_spec->end

Caption: Forced Degradation Study Logical Workflow.

Stability-Indicating HPLC Method Development

A stability-indicating method (SIM) is a validated quantitative analytical procedure used to detect changes in the quality of a drug substance over time. Its key feature is its ability to resolve the parent compound from its degradation products and any process-related impurities.

Objective: To develop an HPLC method capable of accurately quantifying this compound in the presence of its degradation products.

General Approach:

  • Column and Mobile Phase Screening: Start with a robust reversed-phase column (e.g., C18). Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water with buffers like ammonium acetate or phosphate) and pH values to achieve optimal separation. A gradient elution is often necessary to resolve early-eluting polar degradants from the more lipophilic parent compound.

  • Forced Degradation Sample Analysis: Inject the samples generated during the forced degradation study to challenge the method's specificity. The method must be able to separate all degradation product peaks from the main API peak.

  • Wavelength Selection: Use a photodiode array (PDA) detector to monitor the analysis across a range of UV wavelengths. This helps in selecting the optimal wavelength for detection of both the API and its impurities and is also used to assess peak purity.

  • Method Validation: Once developed, the method must be validated according to ICH guidelines, including tests for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.

Conclusion

While there is a significant lack of specific published data on the solubility and stability of this compound, this should not be a barrier to its investigation. The compound holds potential as a valuable scaffold in medicinal chemistry. This technical guide provides a robust framework for researchers to systematically determine these critical physicochemical properties. By applying the detailed experimental protocols for thermodynamic and kinetic solubility, and for conducting thorough forced degradation studies, scientists can generate the necessary data to support the advancement of this compound and its derivatives in the drug discovery and development process. The provided workflows and methodologies represent current best practices in the pharmaceutical sciences for the characterization of new chemical entities.

An In-depth Technical Guide to 1-methyl-5-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-5-nitro-1H-benzo[d]imidazole, including its chemical identity, potential therapeutic applications, and relevant experimental context. While detailed experimental data for this specific compound is limited in publicly available literature, this document extrapolates from research on related nitrobenzimidazole and nitroimidazole compounds to offer insights for research and development.

Chemical Identification

CAS Number: 5381-78-2

IUPAC Name: this compound

Overview and Potential Significance

This compound is a heterocyclic compound that has garnered interest in medicinal chemistry. It serves as a synthetic intermediate in the development of more complex molecules.[1] The structure incorporates two key pharmacophores: a benzimidazole ring and a nitro group. The benzimidazole core is a "privileged structure" found in numerous clinically approved drugs with a wide range of biological activities, including anticancer, antimicrobial, and anthelmintic properties.[1][2] The nitroimidazole moiety is particularly significant for its selective toxicity under hypoxic conditions, a characteristic of solid tumors and anaerobic bacterial infections.[1] This dual-functionality suggests that this compound and its derivatives are promising candidates for the development of novel therapeutics, particularly in oncology and infectious diseases.[1]

Potential Therapeutic Applications and Biological Activity

While specific biological data for this compound is not extensively documented, the activities of related compounds suggest several areas of therapeutic potential.

Potential Therapeutic AreaRationale Based on Related Compounds
Anticancer Benzimidazole derivatives have been shown to act as anticancer agents by targeting molecules like EGFR and human topoisomerase I.[3][4] The nitro group can be bioreduced in the hypoxic environment of solid tumors to form cytotoxic radicals.[1]
Antimicrobial Nitroimidazole derivatives are effective against anaerobic bacteria and some protozoa.[5][6][7] The mechanism involves the reduction of the nitro group to reactive species that damage microbial DNA.[1] Benzimidazoles also exhibit a broad spectrum of antimicrobial activity.[2]
Anthelmintic Benzimidazole compounds, such as albendazole, are widely used as anthelmintic drugs.

Hypothetical Mechanism of Action in Hypoxic Environments

The presence of the nitro group suggests a likely mechanism of action involving bioreductive activation in low-oxygen environments. This is a well-established mechanism for nitroimidazole-based drugs like metronidazole.

Compound 1-methyl-5-nitro-1H- benzo[d]imidazole HypoxicCell Hypoxic Cell (e.g., Tumor Cell, Anaerobic Bacterium) Compound->HypoxicCell Nitroreductases Nitroreductases HypoxicCell->Nitroreductases Contains ReactiveSpecies Formation of Cytotoxic Nitroso and Hydroxylamine Radicals Nitroreductases->ReactiveSpecies Reductive Activation DNADamage DNA Damage ReactiveSpecies->DNADamage CellDeath Cell Death DNADamage->CellDeath

Caption: Hypothetical bioreductive activation pathway.

Representative Experimental Protocols

General Synthesis of a 1-substituted-5-nitro-1H-benzo[d]imidazole

The synthesis of nitrobenzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids, followed by nitration. Alternatively, a pre-nitrated o-phenylenediamine can be used.

cluster_synthesis Synthesis Workflow Start Start: 4-Nitro-N-methyl-1,2-phenylenediamine and Carboxylic Acid/Aldehyde Condensation Condensation Reaction (e.g., with acid catalyst) Start->Condensation Cyclization Cyclization to form Benzimidazole Ring Condensation->Cyclization Purification Purification (e.g., Recrystallization, Chromatography) Cyclization->Purification Product End Product: This compound Derivative Purification->Product

Caption: Generalized synthesis workflow for nitrobenzimidazoles.

Protocol:

  • Condensation: A substituted o-phenylenediamine is reacted with a carboxylic acid or an aldehyde. For the synthesis of derivatives, various substituted reagents can be used. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, under reflux.[4]

  • Cyclization: The condensation product undergoes intramolecular cyclization to form the benzimidazole ring.

  • Work-up: The reaction mixture is cooled, and the product is precipitated by neutralization. The crude product is then filtered and washed.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[8]

In Vitro Anticancer Activity Screening (General Protocol)

The anticancer potential of the compound can be evaluated against a panel of human cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., from the NCI-60 panel) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • Cell Viability Assay (e.g., MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization buffer, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration causing 50% growth inhibition) is determined from the dose-response curves.[4]

Conclusion and Future Directions

This compound represents a molecule of significant interest for drug discovery, primarily due to its hybrid structure combining the versatile benzimidazole scaffold with the hypoxia-activated nitroimidazole moiety. While direct experimental data is sparse, the wealth of research on related compounds provides a strong rationale for its investigation as a potential anticancer and antimicrobial agent. Future research should focus on the synthesis of a series of derivatives and their systematic evaluation in relevant biological assays to elucidate their structure-activity relationships and to validate their therapeutic potential. A Chinese patent suggests its use as an intermediate, indicating its utility in the synthesis of more complex drug candidates.[9]

References

Methodological & Application

Synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthetic route is based on the established Phillips-Ladenburg condensation, involving the cyclization of an N-substituted o-phenylenediamine with formic acid.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
4-nitro-N1-methylbenzene-1,2-diamineC₇H₉N₃O₂167.17Red-brown solid177-181
This compoundC₈H₇N₃O₂177.16Yellow solidNot available

Experimental Protocols

This synthesis is performed in a single step from the commercially available starting material, 4-nitro-N1-methylbenzene-1,2-diamine.

Synthesis of this compound

This procedure is adapted from the general method for benzimidazole synthesis by the condensation of an o-phenylenediamine with formic acid.[1][2][3]

Materials:

  • 4-nitro-N1-methylbenzene-1,2-diamine

  • 90% Formic acid

  • 10% Sodium hydroxide solution

  • Deionized water

  • Ethanol (for recrystallization, optional)

  • Activated carbon (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter flask

  • Beakers

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask, add 4-nitro-N1-methylbenzene-1,2-diamine. For every 1 gram of the diamine, add approximately 5-10 mL of 90% formic acid.

  • Reaction: Heat the mixture to 100°C using a water bath or heating mantle and maintain this temperature for 2 hours with continuous stirring. The color of the reaction mixture is expected to change.

  • Neutralization: After 2 hours, cool the reaction mixture to room temperature. Slowly add 10% sodium hydroxide solution while stirring until the mixture is alkaline (pH > 7). This should be done in a fume hood as the reaction can be exothermic.

  • Isolation of Crude Product: The crude product will precipitate out of the solution upon neutralization. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any remaining salts and impurities.

  • Purification (Optional): For further purification, the crude product can be recrystallized. Dissolve the solid in a minimal amount of hot ethanol. If the solution has color, a small amount of activated carbon can be added, and the solution can be heated for a short period before hot filtration to remove the carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Drying: Dry the final product in a desiccator or a vacuum oven at a low temperature to remove any residual solvent.

Visualizations

Experimental Workflow

SynthesisWorkflow Synthesis Workflow for this compound cluster_reactants Reactants cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product reactant1 4-nitro-N1-methylbenzene-1,2-diamine reaction Heat at 100°C for 2 hours reactant1->reaction reactant2 90% Formic Acid reactant2->reaction neutralization Cool and neutralize with 10% NaOH reaction->neutralization filtration Vacuum filter crude product neutralization->filtration washing Wash with cold water filtration->washing recrystallization Recrystallize from ethanol (optional) washing->recrystallization drying Dry the final product recrystallization->drying product This compound drying->product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes & Protocols for the Characterization of 1-methyl-5-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 1-methyl-5-nitro-1H-benzo[d]imidazole, a synthetic intermediate with significant potential in medicinal chemistry and drug discovery. The protocols outlined below detail the synthesis and subsequent analysis using various spectroscopic and chromatographic methods.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of the benzimidazole core followed by N-methylation.

Step 1: Synthesis of 5-nitro-1H-benzimidazole

The precursor, 5-nitro-1H-benzimidazole, is synthesized via the condensation of 4-nitro-o-phenylenediamine with an appropriate cyclizing agent, such as formic acid or by refluxing with acetic acid.[1]

Experimental Protocol:

A mixture of 4-nitro-1,2-phenylenediamine and a suitable cyclizing agent (e.g., formic acid or acetic acid) is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the crude product is precipitated, filtered, and purified by recrystallization to yield 5-nitro-1H-benzimidazole.

Step 2: N-Methylation of 5-nitro-1H-benzimidazole

The target compound, this compound, is synthesized by the methylation of 5-nitro-1H-benzimidazole. This reaction typically yields a mixture of two regioisomers: this compound and 1-methyl-6-nitro-1H-benzo[d]imidazole, which can be separated by chromatography.

Experimental Protocol:

To a solution of 5-nitro-1H-benzimidazole in a suitable solvent such as acetone, an excess of methyl iodide and a base like potassium carbonate are added. The mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). The solvent is then evaporated, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give a mixture of the methylated products. The desired this compound is then isolated by column chromatography.

Analytical Characterization Techniques

A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

Experimental Protocol for NMR Analysis:

A sample of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity
¹H NMR
N-CH₃~3.8Singlet
Aromatic-H7.5 - 8.5Multiplets/Doublets
¹³C NMR
N-CH₃~31Quartet
Aromatic-C110 - 150Singlets/Doublets
C=N~145Singlet

Note: The predicted chemical shifts are based on data for analogous benzimidazole and nitroimidazole compounds. Actual values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Experimental Protocol for FTIR Analysis:

A small amount of the sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a suitable solvent. The FTIR spectrum is then recorded.

Table 2: Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (of any unreacted precursor)3100 - 3500
C-H Stretch (aromatic and methyl)2850 - 3100
C=N and C=C Stretch (aromatic ring)1450 - 1650
N-O Stretch (nitro group)1500 - 1560 (asymmetric)1300 - 1370 (symmetric)
C-N Stretch1250 - 1350
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Experimental Protocol for Mass Spectrometry:

The sample is introduced into the mass spectrometer, typically using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).

Table 3: Expected Mass Spectrometry Data for this compound

ParameterExpected Value
Molecular FormulaC₈H₇N₃O₂
Molecular Weight177.16 g/mol
[M+H]⁺ (for ESI-MS)m/z 178.06
Key Fragmentation PeaksLoss of NO₂, CH₃, etc.
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound and for quantitative analysis. A reverse-phase HPLC method is commonly employed for nitroimidazole derivatives.

Experimental Protocol for HPLC Analysis:

A solution of the sample is injected into an HPLC system equipped with a C18 column. A mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is used for elution. Detection is typically performed using a UV detector at a wavelength where the compound exhibits strong absorbance.

Table 4: Typical HPLC Parameters for Analysis of Nitroimidazole Derivatives

ParameterCondition
ColumnC18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseMethanol/Water or Acetonitrile/Water gradient
Flow Rate1.0 mL/min
DetectionUV at ~310 nm
Retention TimeDependent on exact conditions and isomers

Visualized Workflows

The following diagrams illustrate the synthesis and analytical workflow for this compound.

Synthesis_Workflow cluster_synthesis Synthesis Start 4-nitro-o-phenylenediamine Step1 Cyclization (e.g., with formic acid) Start->Step1 Intermediate 5-nitro-1H-benzimidazole Step1->Intermediate Step2 N-Methylation (Methyl iodide, K₂CO₃) Intermediate->Step2 Product_Mix Mixture of 1-methyl-5-nitro- and 1-methyl-6-nitro isomers Step2->Product_Mix Purification Column Chromatography Product_Mix->Purification Final_Product 1-methyl-5-nitro-1H- benzo[d]imidazole Purification->Final_Product

Caption: Synthetic pathway for this compound.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Interpretation Sample Purified This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS HPLC HPLC Analysis Sample->HPLC Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation FTIR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment Final_Characterization Final_Characterization Structure_Confirmation->Final_Characterization Complete Characterization Purity_Assessment->Final_Characterization Complete Characterization

References

Application Note: Identification of 1-methyl-5-nitro-1H-benzo[d]imidazole using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and characterization of 1-methyl-5-nitro-1H-benzo[d]imidazole using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. It includes predicted spectral data, a comprehensive experimental protocol for sample preparation and spectral acquisition, and a visual workflow to guide the user through the process. This application note is intended to assist researchers in the structural elucidation of this and related heterocyclic compounds, which are of significant interest in medicinal chemistry.

Introduction

This compound is a heterocyclic compound belonging to the benzimidazole class. The benzimidazole scaffold is a key pharmacophore in numerous clinically used drugs, and the introduction of a nitro group can modulate the biological activity. Accurate structural confirmation is a critical step in the synthesis and development of new chemical entities. ¹H NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical shifts, coupling constants, and multiplicities of the proton signals, the precise arrangement of atoms in this compound can be confirmed.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectral data for this compound in DMSO-d₆ is summarized in the table below. These predictions are based on the analysis of the parent compound, 5-nitro-1H-benzo[d]imidazole[1], and known substituent effects in NMR spectroscopy. The numbering of the protons corresponds to the chemical structure shown in Figure 1.

Chemical structure of this compound with proton numbering. Figure 1. Chemical structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.6Singlet (s)-
H-4~8.7Doublet (d)~2.0
H-6~8.2Doublet of doublets (dd)~9.0, ~2.0
H-7~7.9Doublet (d)~9.0
N-CH₃~3.9Singlet (s)-

Note: The predicted chemical shifts are estimates and may vary slightly in an experimental spectrum.

Experimental Protocol

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated dimethyl sulfoxide (DMSO-d₆), 99.8 atom % D

  • NMR tube (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Weighing the sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Dissolving the sample: Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Ensuring complete dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Visually inspect the solution to ensure there are no suspended particles. If solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR tube: Carefully transfer the solution to a 5 mm NMR tube. The final volume should be sufficient to cover the detection region of the NMR probe (typically a height of about 4-5 cm).

  • Capping and labeling: Cap the NMR tube and label it clearly with the sample information.

NMR Spectrometer Setup and Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

Table 2: Recommended ¹H NMR Acquisition Parameters

ParameterRecommended Value
Spectrometer Frequency400 MHz
Pulse ProgramStandard 1D proton (e.g., zg30)
SolventDMSO-d₆
Temperature298 K (25 °C)
Spectral Width (SW)16 ppm (centered around 6 ppm)
Acquisition Time (AQ)~3-4 seconds
Relaxation Delay (D1)5 seconds
Pulse Angle (P1)30 degrees
Number of Scans (NS)16 or more for good signal-to-noise
Receiver Gain (RG)Set automatically by the instrument
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

  • Integration: Integrate the signals to determine the relative ratios of the different protons.

  • Peak Picking: Identify the chemical shifts of all signals.

  • Analysis: Analyze the multiplicities and coupling constants to confirm the structure.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup NMR Spectrometer transfer->setup acquire Acquire 1H NMR Spectrum setup->acquire process Process FID (FT, Phasing, Baseline) acquire->process reference Reference Spectrum (DMSO-d6 at 2.50 ppm) process->reference analyze Analyze Spectrum (Shifts, Couplings, Integrals) reference->analyze confirm Confirm Structure analyze->confirm

Caption: Workflow for the identification of this compound by ¹H NMR.

Conclusion

This application note provides a comprehensive guide for the identification of this compound using ¹H NMR spectroscopy. By following the detailed experimental protocol and using the provided predicted spectral data as a reference, researchers can confidently confirm the structure of their synthesized compound. The workflow diagram offers a clear visual aid for the entire process, from sample preparation to final structural confirmation.

References

Application Notes and Protocols for In Vitro Assays Involving 1-methyl-5-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro evaluation of 1-methyl-5-nitro-1H-benzo[d]imidazole, a heterocyclic compound with significant potential in medicinal chemistry. The benzimidazole core is a privileged scaffold in drug discovery, and the addition of a nitro group suggests potential for applications in oncology and infectious diseases, particularly those involving hypoxic environments.[1]

Overview of Biological Activity

This compound and its derivatives have been investigated for a range of biological activities, leveraging the combined pharmacophoric features of the benzimidazole ring and the nitro functional group. The benzimidazole moiety is known to interact with various enzymes and receptors, while the nitro group can be bioreduced in anaerobic or hypoxic conditions to generate cytotoxic radical species that can damage DNA.[1] Research has primarily focused on its potential as an anticancer and antimicrobial agent.

Derivatives of nitrobenzimidazoles have demonstrated activities including:

  • Anticancer Activity: Many benzimidazole derivatives have been screened for their cytotoxic effects against various cancer cell lines.[2] The mechanisms often involve the inhibition of key cellular enzymes like topoisomerase I or fatty acid synthase (FASN).[3][4][5]

  • Antimicrobial Activity: The nitroimidazole scaffold is a well-established component of antimicrobial drugs.[1] Benzimidazole derivatives have shown efficacy against a spectrum of bacteria and fungi.[6][7]

  • Anthelmintic and Vasorelaxant Properties: Other reported activities for related benzimidazole compounds include anthelmintic and vasorelaxant effects.[8][9]

Key In Vitro Assays and Protocols

This section details the experimental protocols for key in vitro assays to characterize the biological activity of this compound.

Anticancer Activity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations. Add the compound solutions to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).[2]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Quantitative Data Summary:

CompoundCell LineAssayEndpointValueReference
Benzimidazole DerivativesVarious Cancer LinesMTTGI500.16 - 3.6 µM[3][4]
Benzimidazole DerivativesA549, MCF-7, etc.Trypan BlueIC50Potent Activity[10]

Note: The provided quantitative data is for related benzimidazole derivatives as specific data for this compound was not available in the provided search results.

This assay measures the ability of a compound to inhibit the activity of human topoisomerase I, an enzyme that relaxes supercoiled DNA.

Experimental Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and reaction buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include a negative control (no compound) and a positive control (e.g., Camptothecin).

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the negative control.

Quantitative Data Summary:

CompoundAssayEndpointValueReference
Benzimidazole Derivative (12b)DNA RelaxationIC5016 µM[3][4]

Note: The provided quantitative data is for a related benzimidazole derivative as specific data for this compound was not available in the provided search results.

Antimicrobial Activity Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

  • Microorganism Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in appropriate broth media overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing broth media.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Quantitative Data Summary:

Compound ClassMicroorganismAssayValue (MIC)Reference
Benzimidazole DerivativesVarious Bacteria & FungiBroth Microdilution0.39 - 250 mg/L[6]

Note: The provided quantitative data is for related benzimidazole derivatives as specific data for this compound was not available in the provided search results.

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_activity_workflow General Workflow for Anticancer Activity Screening cluster_invitro In Vitro Assays cluster_mechanism Mechanism of Action Studies cell_culture Cancer Cell Line Culture (e.g., MCF-7, A549) treatment Treat Cells with Serial Dilutions cell_culture->treatment Seeding compound_prep Prepare this compound Stock Solution compound_prep->treatment mtt_assay MTT Assay for Cytotoxicity (IC50) treatment->mtt_assay facs_analysis Flow Cytometry for Cell Cycle Analysis treatment->facs_analysis dna_binding DNA Interaction Studies (UV, Fluorescence, CD) mtt_assay->dna_binding If cytotoxic enzyme_inhibition Enzyme Inhibition Assays (e.g., FASN) mtt_assay->enzyme_inhibition If cytotoxic topo_assay Topoisomerase I Relaxation Assay enzyme_inhibition->topo_assay antimicrobial_assay_workflow Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_assay Assay cluster_results Results culture Culture Bacteria/Fungi (e.g., S. aureus, C. albicans) inoculation Inoculate with Microorganism culture->inoculation compound Prepare this compound Stock Solution dilution Serial Dilution in 96-well Plate compound->dilution dilution->inoculation incubation Incubate at Optimal Temperature inoculation->incubation mic Determine Minimum Inhibitory Concentration (MIC) incubation->mic proposed_moa Proposed Mechanism of Action for Nitrobenzimidazoles cluster_cell Target Cell (Cancer or Microbe) compound 1-methyl-5-nitro-1H- benzo[d]imidazole hypoxia Hypoxic/Anaerobic Environment compound->hypoxia Enters Cell enzyme Target Enzyme (e.g., Topoisomerase I) compound->enzyme Direct Interaction reduction Enzymatic Reduction of Nitro Group hypoxia->reduction radicals Generation of Cytotoxic Radicals reduction->radicals dna_damage DNA Damage radicals->dna_damage apoptosis Cell Death / Apoptosis dna_damage->apoptosis inhibition Enzyme Inhibition enzyme->inhibition Binding inhibition->apoptosis

References

Application Notes and Protocols for Computational Modeling of 1-methyl-5-nitro-1H-benzo[d]imidazole Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound belonging to the nitrobenzimidazole class of molecules. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial and anticancer properties.[1][2] The benzimidazole core is a privileged scaffold in drug discovery, while the nitro group can play a crucial role in the molecule's mechanism of action, particularly in hypoxic conditions often found in tumors and sites of anaerobic bacterial infections.[3]

Computational modeling is an indispensable tool for elucidating the potential molecular interactions of compounds like this compound with biological targets. These in silico methods allow for the prediction of binding modes, estimation of binding affinities, and understanding of the structural basis of activity, thereby guiding further experimental studies and the design of more potent and selective analogs.

These application notes provide a comprehensive overview of the computational and experimental approaches to study the interactions of this compound. Detailed protocols for molecular docking, a key computational technique, and various experimental validation assays are presented.

Computational Modeling: Molecular Docking Protocol

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. This technique is instrumental in structure-based drug design for predicting the binding mode and affinity of a small molecule.

Protocol: Molecular Docking of this compound

1. Ligand Preparation:

  • Objective: To generate a low-energy 3D conformation of this compound.

  • Procedure:

    • Obtain the 2D structure of this compound.

    • Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a realistic and low-energy starting conformation for docking.

    • Assign appropriate partial charges to the atoms of the ligand.

2. Receptor Preparation:

  • Objective: To prepare the target protein structure for docking.

  • Procedure:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.

    • Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystal structures.

    • Assign protonation states to the amino acid residues at a physiological pH.

    • Perform energy minimization of the protein structure to relieve any steric clashes.

3. Docking Simulation:

  • Objective: To predict the binding pose and affinity of the ligand to the receptor.

  • Procedure:

    • Define the binding site on the receptor. This can be done by specifying a grid box that encompasses the active site or a potential allosteric site.

    • Utilize a docking program (e.g., AutoDock, Glide, GOLD) to perform the docking simulation.

    • The software will explore various conformations and orientations of the ligand within the defined binding site and score them based on a scoring function that estimates the binding affinity.

4. Analysis of Results:

  • Objective: To analyze the docking results and identify the most likely binding mode.

  • Procedure:

    • Examine the predicted binding poses and their corresponding docking scores (binding energies).

    • Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues.

    • The docking results can provide valuable insights into the structure-activity relationship and guide the design of new derivatives with improved binding affinity.

Data Presentation: Quantitative Data for Nitrobenzimidazole Derivatives

Compound ClassTargetMethodQuantitative DataReference
Nitrobenzamide derivativesiNOSCell-based assayIC50 values of 3.7 and 5.3 μM for compounds 5 and 6[4]
Benzimidazole derivativesEGFR, HER2, CDK2Cytotoxicity assayIC50 values ranging from 7.82 to 21.48 μM[5]
Benzimidazole derivativesM. tuberculosis KasAMolecular DockingDocking scores between -5.149 and -7.541 kcal/mol[5]
Imidazole derivativesl-glutamine: d-fructose-6-phosphate amidotransferaseMolecular DockingBinding energy ranging from -8.01 to -6.91 kJ mol−1[6]
Benzimidazole derivativesHuman Topoisomerase IMolecular DockingBinding affinities of -5.453, -5.429, and -5.512 kcal/mol[7]

Experimental Validation Protocols

Experimental validation is crucial to confirm the predictions from computational models and to accurately quantify the binding affinity and functional effects of this compound.

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

  • Materials:

    • Purified target protein

    • This compound

    • ITC instrument

    • Appropriate buffer solution (e.g., phosphate buffer with low ionization enthalpy)

  • Procedure:

    • Prepare a solution of the target protein in the ITC buffer. The concentration should be accurately determined.

    • Prepare a solution of this compound in the same buffer. The ligand concentration should be 10-20 times higher than the protein concentration.

    • Degas both solutions to avoid air bubbles.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe of the ITC instrument.

    • Set the experimental parameters (temperature, injection volume, spacing between injections).

    • Perform the titration experiment, where small aliquots of the ligand are injected into the protein solution.

    • The instrument measures the heat change after each injection.

    • Integrate the heat signals and plot them against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

Protocol 2: Fluorescence Quenching Assay

This technique measures the decrease in the intrinsic fluorescence of a protein (usually from tryptophan residues) upon ligand binding.

  • Objective: To determine the binding affinity (Kd) and quenching mechanism.

  • Materials:

    • Purified target protein with intrinsic fluorescence

    • This compound

    • Fluorometer

    • Cuvettes

    • Buffer solution

  • Procedure:

    • Prepare a stock solution of the target protein and this compound in the buffer.

    • Place a fixed concentration of the protein solution in a cuvette.

    • Record the fluorescence emission spectrum of the protein (excitation typically at 280 nm or 295 nm).

    • Incrementally add small aliquots of the ligand solution to the protein solution.

    • After each addition, mix and record the fluorescence emission spectrum.

    • Correct the fluorescence intensity for the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.

    • Plot the change in fluorescence intensity as a function of the ligand concentration.

    • Fit the data to the Stern-Volmer equation or other appropriate binding models to calculate the binding constant.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about ligand binding and its effect on the protein structure.

  • Objective: To identify the binding site and determine the binding affinity.

  • Materials:

    • Isotopically labeled (e.g., ¹⁵N, ¹³C) purified target protein

    • This compound

    • NMR spectrometer

    • NMR tubes

    • Appropriate buffer

  • Procedure:

    • Acquire a reference 2D ¹H-¹⁵N HSQC spectrum of the isotopically labeled protein.

    • Prepare a series of samples with a constant concentration of the labeled protein and increasing concentrations of this compound.

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample.

    • Overlay the spectra and monitor the chemical shift perturbations (CSPs) of the protein's amide signals upon ligand titration.

    • Residues with significant CSPs are likely part of or near the binding site.

    • The dissociation constant (Kd) can be determined by fitting the chemical shift changes as a function of ligand concentration.

Signaling Pathways and Visualization

Benzimidazole and nitroimidazole derivatives have been reported to modulate various signaling pathways. The following diagrams illustrate some of these pathways that could be potentially affected by this compound.

Computational_Modeling_Workflow cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking cluster_analysis Analysis L1 2D Structure of This compound L2 3D Structure Generation L1->L2 L3 Energy Minimization L2->L3 D1 Define Binding Site (Grid Box) L3->D1 R1 Obtain Protein Structure (PDB) R2 Remove Water, Ions, etc. R1->R2 R3 Add Hydrogens & Assign Charges R2->R3 R4 Energy Minimization R3->R4 R4->D1 D2 Run Docking Simulation (e.g., AutoDock, Glide) D1->D2 D3 Generate & Score Poses D2->D3 A1 Analyze Binding Energy & Poses D3->A1 A2 Visualize Interactions (H-bonds, Hydrophobic) A1->A2 A3 Hypothesis Generation A2->A3

Computational Modeling Workflow

Experimental_Validation_Workflow cluster_biophysical Biophysical Assays cluster_data Data Analysis cluster_functional Functional Assays cluster_conclusion Conclusion start Hypothesized Interaction from Computational Modeling ITC Isothermal Titration Calorimetry (ITC) start->ITC FS Fluorescence Spectroscopy start->FS NMR NMR Spectroscopy start->NMR Enzyme Enzyme Activity Assay start->Enzyme Cell Cell-Based Assay start->Cell DA_ITC Determine Kd, ΔH, ΔS ITC->DA_ITC DA_FS Determine Kd FS->DA_FS DA_NMR Identify Binding Site, Determine Kd NMR->DA_NMR Conclusion Validate Computational Model & Characterize Interaction DA_ITC->Conclusion DA_FS->Conclusion DA_NMR->Conclusion Enzyme->Conclusion Cell->Conclusion

Experimental Validation Workflow

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dishevelled Frizzled->Dsh Activates GSK3b GSK-3β Dsh->GSK3b BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates CK1 CK1 CK1->BetaCatenin Phosphorylates Axin Axin Axin->BetaCatenin APC APC APC->BetaCatenin Proteasome Proteasomal Degradation BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates Nucleus Nucleus

Wnt/β-catenin Signaling Pathway

NFkB_Signaling_Pathway Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasomal Degradation IkB->Proteasome NFkB->IkB Bound to NFkB_active Active NF-κB NFkB->NFkB_active Released Nucleus Nucleus NFkB_active->Nucleus Translocates to TargetGenes Target Gene Transcription (Inflammation, Survival) NFkB_active->TargetGenes Activates Nucleus->TargetGenes HIF1a_Signaling_Pathway Normoxia Normoxia PHDs PHDs Normoxia->PHDs Activates Hypoxia Hypoxia Hypoxia->PHDs Inhibits HIF1a HIF-1α VHL VHL HIF1a->VHL Binds Proteasome Proteasomal Degradation HIF1a->Proteasome HIF1_complex HIF-1 Complex HIF1a->HIF1_complex PHDs->HIF1a Hydroxylates VHL->HIF1a Ubiquitinates HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocates to HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds TargetGenes Target Gene Transcription (Angiogenesis, Glycolysis) HRE->TargetGenes Activates

References

Application Notes and Protocols for 1-methyl-5-nitro-1H-benzo[d]imidazole in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methyl-5-nitro-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family. The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. The incorporation of a nitro group, particularly at the 5-position, is a key feature in several biologically active molecules. The nitroimidazole moiety can act as a prodrug scaffold, which, under the hypoxic conditions often found in solid tumors, can be enzymatically reduced to generate cytotoxic radical species that damage DNA or disrupt cellular processes.[1] While direct, extensive studies on the anticancer properties of this compound are not widely published, research on closely related 5-nitro-1H-benzimidazole derivatives suggests its potential as a valuable scaffold or intermediate in the development of novel anticancer agents.[2][3]

These application notes provide a framework for investigating the potential of this compound and its derivatives in cancer research, based on the findings from analogous compounds.

Postulated Mechanism of Action

Based on the broader family of nitroimidazole and benzimidazole anticancer compounds, the potential mechanisms of action for this compound could involve several pathways. The nitro group suggests a potential for hypoxia-activated cytotoxicity. Furthermore, the benzimidazole core is known to interact with various biological targets. Derivatives of 5-nitro-benzimidazole have been shown to induce apoptosis, cause cell cycle arrest, and inhibit key enzymes involved in cancer progression, such as Poly(ADP-ribose) Polymerase (PARP).[2]

Below is a generalized signaling pathway that could be investigated for this compound, based on the known activities of related compounds.

putative_moa cluster_cell Cancer Cell Drug 1-methyl-5-nitro- 1H-benzo[d]imidazole Hypoxia Hypoxic Environment Drug->Hypoxia Reduction Enzymatic Reduction Hypoxia->Reduction Radicals Cytotoxic Radicals Reduction->Radicals DNA_Damage DNA Damage Radicals->DNA_Damage PARP_Inhibition PARP Inhibition DNA_Damage->PARP_Inhibition CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis PARP_Inhibition->Apoptosis CellCycleArrest->Apoptosis

Caption: Postulated mechanism of action for this compound.

Quantitative Data from Related 5-Nitro-1H-Benzimidazole Derivatives

While specific data for this compound is not available, the following tables summarize the cytotoxic activities of structurally related 5-nitro-benzimidazole derivatives against various human cancer cell lines. This data can serve as a benchmark for future studies.

Table 1: Cytotoxicity of 2-aryl-5(6)-nitro-1H-benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (nM)
6 (2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole)A549 (Lung Carcinoma)28

Data extracted from a study on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives, which also showed that compound 6 had a selective in vitro cytotoxic activity index of >700 in non-neoplastic HaCaT cells (IC50 = 22.2 µM).[2]

Table 2: Cytotoxicity of 1,2,5-trisubstituted Benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µM)
TJ08 (methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate)Jurkat (T-cell leukemia)1.88 ± 0.51
K562 (Chronic myelogenous leukemia)1.89 ± 0.55
MOLT-4 (Acute lymphoblastic leukemia)2.05 ± 0.72
HeLa (Cervical cancer)2.11 ± 0.62
HCT116 (Colon cancer)3.04 ± 0.8
MIA PaCa-2 (Pancreatic cancer)3.82 ± 0.25

Data from a study on novel 1,2,5-trisubstituted benzimidazoles.[4]

Table 3: Cytotoxicity of N-substituted 6-nitro-1H-benzimidazole Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)
1d Multiple1.84 - 10.28
2d Multiple1.84 - 10.28
3s Multiple1.84 - 10.28
4b Multiple1.84 - 10.28
4k Multiple1.84 - 10.28

Data from a study on N-substituted 6-nitro-1H-benzimidazole derivatives, showing activity comparable to paclitaxel.[3] The specific structures for these compounds are detailed in the source publication.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to evaluate the anticancer potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is for determining the concentration of the test compound that inhibits cell growth by 50% (IC50).

Workflow Diagram:

mtt_workflow Start Start Cell_Seeding Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation1 Incubate for 24 hours Cell_Seeding->Incubation1 Treatment Treat with varying concentrations of the test compound Incubation1->Treatment Incubation2 Incubate for 48-72 hours Treatment->Incubation2 MTT_Addition Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 Incubate for 4 hours MTT_Addition->Incubation3 Solubilization Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance Measure absorbance at 570 nm Solubilization->Absorbance Calculation Calculate cell viability and IC50 Absorbance->Calculation End End Calculation->End

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for another 48 to 72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

apoptosis_workflow Start Start Cell_Culture Culture cancer cells and treat with test compound (IC50 concentration) Start->Cell_Culture Incubation Incubate for 24-48 hours Cell_Culture->Incubation Harvesting Harvest cells by trypsinization Incubation->Harvesting Washing Wash cells with cold PBS Harvesting->Washing Resuspension Resuspend cells in Annexin V binding buffer Washing->Resuspension Staining Add Annexin V-FITC and PI Resuspension->Staining Incubation_Dark Incubate in the dark for 15 minutes Staining->Incubation_Dark Analysis Analyze by flow cytometry Incubation_Dark->Analysis End End Analysis->End

Caption: Workflow for apoptosis detection by flow cytometry.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for determining the effect of the test compound on the cell cycle distribution.

Methodology:

  • Cell Treatment: Seed cells and treat with the test compound as described in the apoptosis protocol.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The data will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising starting point for the development of novel anticancer agents. The presence of the benzimidazole core and the 5-nitro substituent suggests a potential for multiple mechanisms of anticancer activity. The protocols and data from related compounds provided in these application notes offer a comprehensive guide for researchers to initiate investigations into the therapeutic potential of this and related molecules. Further studies involving synthesis of derivatives, in vivo efficacy, and detailed mechanistic elucidation are warranted to fully explore the potential of this chemical scaffold in oncology.

References

Application Notes and Protocols: 1-methyl-5-nitro-1H-benzo[d]imidazole as a Putative Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated antimicrobial properties of 1-methyl-5-nitro-1H-benzo[d]imidazole, a heterocyclic compound incorporating both a benzimidazole scaffold and a nitro functional group. While specific experimental data on this particular molecule is limited in the current scientific literature, this document outlines its potential as an antimicrobial agent based on the known activities of related nitroimidazole and benzimidazole derivatives. Detailed protocols for its synthesis and antimicrobial evaluation are provided to facilitate further research and development.

Introduction

Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The fusion of a benzene ring and an imidazole ring confers a unique chemical architecture that allows for diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The introduction of a nitro group, particularly at the 5-position of the benzimidazole ring system, is a common strategy to enhance or impart antimicrobial activity. Nitro-heterocyclic compounds, such as the well-known antibiotic metronidazole, are effective against a range of anaerobic bacteria and protozoa.[3]

This compound combines these key structural features, suggesting its potential as a novel antimicrobial agent. The methyl group at the 1-position of the imidazole ring can influence its pharmacokinetic and pharmacodynamic properties. This document serves as a guide for the synthesis, characterization, and antimicrobial evaluation of this promising compound.

Postulated Mechanism of Action

The antimicrobial activity of nitro-heterocyclic compounds is generally attributed to a mechanism involving reductive activation within the microbial cell. It is hypothesized that this compound acts as a prodrug that, under the low redox potential conditions found in anaerobic or microaerophilic microorganisms, undergoes enzymatic reduction of its nitro group.[3][4] This process generates highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic nitro radical anions.[3] These reactive species are believed to exert their antimicrobial effect by causing oxidative damage to critical cellular components, most notably by inducing strand breaks in microbial DNA, thereby inhibiting nucleic acid synthesis and leading to cell death.[3]

Antimicrobial Mechanism of this compound compound This compound (Prodrug) bacterial_cell Anaerobic/Microaerophilic Bacterial Cell compound->bacterial_cell reduction Enzymatic Reduction (Nitroreductases) bacterial_cell->reduction reactive_species Reactive Nitro Radical Anions & Other Cytotoxic Intermediates reduction->reactive_species dna_damage DNA Strand Breakage & Inhibition of Nucleic Acid Synthesis reactive_species->dna_damage cell_death Bacterial Cell Death dna_damage->cell_death

Figure 1. Postulated mechanism of antimicrobial action for this compound.

Synthesis Protocol

The synthesis of this compound can be approached through a multi-step process involving the nitration of a benzimidazole precursor. The following is a generalized protocol based on established synthetic methodologies for related compounds.

Synthesis Workflow cluster_0 Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazole cluster_1 Step 2: Nitration start o-Phenylenediamine & Formic Acid step1 Reflux start->step1 intermediate1 1H-benzo[d]imidazole step1->intermediate1 step2 Methylation (e.g., Dimethyl sulfate in base) intermediate1->step2 intermediate2 1-methyl-1H-benzo[d]imidazole step2->intermediate2 step3 Nitration (e.g., HNO3/H2SO4 at low temperature) intermediate2->step3 product This compound step3->product

Figure 2. General synthesis workflow for this compound.

Materials:

  • o-Phenylenediamine

  • Formic acid

  • Dimethyl sulfate

  • Sodium hydroxide

  • Nitric acid

  • Sulfuric acid

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, dropping funnels, etc.)

  • Magnetic stirrer with heating

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

Step 1: Synthesis of 1-methyl-1H-benzo[d]imidazole

  • In a round-bottom flask, dissolve o-phenylenediamine in formic acid.

  • Reflux the mixture for 2-3 hours. Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a solution of sodium hydroxide.

  • The precipitated crude 1H-benzo[d]imidazole is filtered, washed with cold water, and dried.

  • Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a base (e.g., sodium hydroxide).

  • To this solution, add dimethyl sulfate dropwise at a controlled temperature.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure. The residue can be purified by column chromatography to yield pure 1-methyl-1H-benzo[d]imidazole.

Step 2: Nitration of 1-methyl-1H-benzo[d]imidazole

  • In a flask cooled in an ice-salt bath, slowly add 1-methyl-1H-benzo[d]imidazole to a pre-cooled mixture of concentrated sulfuric acid and nitric acid. Maintain the temperature below 5 °C.

  • Stir the reaction mixture at low temperature for a specified time, monitoring the reaction by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice with stirring.

  • The precipitated product, this compound, is filtered, washed thoroughly with water until neutral, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Melting point determination

Antimicrobial Susceptibility Testing Protocols

The antimicrobial activity of this compound can be quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant microorganisms.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for MIC determination.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation and Analysis A Prepare stock solution of This compound in a suitable solvent (e.g., DMSO) C Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth) A->C B Prepare standardized microbial inoculum (0.5 McFarland standard) D Inoculate each well with the standardized microbial suspension B->D C->D E Include positive (microbe, no compound) and negative (broth only) controls D->E F Incubate the plate at 37°C for 18-24 hours E->F G Visually inspect for turbidity or measure optical density (OD) to determine growth F->G H The MIC is the lowest concentration with no visible growth G->H

References

Application Notes and Protocols for Testing 1-methyl-5-nitro-1H-benzo[d]imidazole Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental framework for evaluating the preclinical efficacy of 1-methyl-5-nitro-1H-benzo[d]imidazole, a novel compound with potential therapeutic applications. The protocols outlined herein are designed to assess its cytotoxic and mechanistic properties, particularly focusing on its potential as an anticancer agent. This hypothesis is based on the known activities of related nitrobenzimidazole derivatives, which have been shown to exhibit anticancer properties through mechanisms such as PARP and Topoisomerase I inhibition. The experimental design encompasses in vitro assays to determine cytotoxicity, mode of cell death, cell cycle effects, and specific molecular targets, followed by a proposed in vivo study to confirm efficacy in a tumor xenograft model.

Physicochemical Properties and Compound Handling

Prior to initiating biological assays, it is crucial to determine the solubility of this compound in relevant solvents such as DMSO for stock solutions and aqueous media for cell culture experiments. A preliminary solubility assessment will ensure accurate dosing and avoid precipitation in assays.

Part 1: In Vitro Efficacy and Mechanism of Action

Objective:

To determine the cytotoxic activity of this compound against a panel of human cancer cell lines and to elucidate its underlying mechanism of action.

Recommended Cell Line Panel:

A diverse panel of cancer cell lines is recommended to evaluate the breadth of activity and to probe potential mechanisms.

  • PARP Inhibition Hypothesis:

    • MDA-MB-436: A breast cancer cell line with a BRCA1 mutation, which may confer sensitivity to PARP inhibitors.

    • CAPAN-1: A pancreatic cancer cell line with a BRCA2 mutation.

    • MCF-7: A breast cancer cell line with wild-type BRCA, to serve as a control.

  • Topoisomerase I Inhibition Hypothesis:

    • HCT-116: A colon cancer cell line with high Topoisomerase I expression.

    • NCI-H460: A lung cancer cell line known to be sensitive to Topoisomerase I inhibitors.

  • Hypoxia-Activated Prodrug Hypothesis:

    • HeLa: A cervical cancer cell line that can be cultured under hypoxic conditions to assess the nitro-group's role in cytotoxicity.

Experimental Workflow: In Vitro Studies

in_vitro_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_moa Mechanism of Action Compound_Prep Compound Preparation (Stock Solution in DMSO) MTT_Assay Cell Viability Assay (MTT) Determine IC50 Compound_Prep->MTT_Assay Cell_Culture Cell Line Culture (Selected Panel) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Cell_Cycle_Assay Western_Blot Western Blot Analysis (PARP, Cleaved PARP) MTT_Assay->Western_Blot Topo_Assay Topoisomerase I Assay (DNA Relaxation) MTT_Assay->Topo_Assay in_vivo_workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Cell_Implantation Subcutaneous Implantation of HCT-116 Cells into Immunocompromised Mice Tumor_Growth Tumor Growth Monitoring Cell_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Dosing Compound Administration (e.g., i.p. or oral) Randomization->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring Dosing->Body_Weight Endpoint Study Endpoint and Tumor Excision Tumor_Measurement->Endpoint Body_Weight->Endpoint signaling_pathway cluster_drug Drug Action cluster_targets Potential Molecular Targets cluster_cellular_effects Cellular Effects Drug 1-methyl-5-nitro-1H- benzo[d]imidazole PARP PARP Drug->PARP Inhibition Topo1 Topoisomerase I Drug->Topo1 Inhibition DNA_Damage DNA Damage (Single/Double Strand Breaks) PARP->DNA_Damage Repair Inhibition Topo1->DNA_Damage Stabilized Cleavage Complex Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Safety and Application Protocols for 1-methyl-5-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and safety protocols for the handling and use of 1-methyl-5-nitro-1H-benzo[d]imidazole, a synthetic intermediate with significant potential in medicinal chemistry and drug discovery. The protocols are intended for use by qualified personnel in a laboratory setting.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The safety information provided herein is extrapolated from the SDS of structurally similar compounds, including 2-methyl-5-nitro-1H-benzo[d]imidazole, 2-methyl-5-nitroimidazole, and 5-nitrobenzimidazole. All procedures should be conducted with caution and in accordance with institutional safety guidelines.

Section 1: Safety Precautions and Hazard Information

The primary hazards associated with nitroaromatic compounds like this compound include potential toxicity, skin and eye irritation, and the risk of dust explosion. All handling should be performed in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided in the table below.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridgesRecommended when handling the powder outside of a fume hood or if dust is generated.
Hazard Identification and First Aid

The following table summarizes the potential hazards and corresponding first aid measures, based on data from related nitrobenzimidazole compounds.

HazardDescriptionFirst Aid Measures
Acute Oral Toxicity Harmful if swallowed.[1][2]Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Skin Irritation May cause skin irritation.Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Irritation May cause serious eye irritation.Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation May cause respiratory tract irritation.Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Dust Explosion Fine dust dispersed in air in sufficient concentrations, and in the presence of an ignition source is a potential dust explosion hazard.Avoid the creation of dust. Use non-sparking tools.
Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[3] Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Section 2: Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of this compound.

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the condensation of N-methyl-4-nitro-o-phenylenediamine with an appropriate C1 source, followed by cyclization.

Materials:

  • N-methyl-4-nitro-o-phenylenediamine

  • Formic acid or triethyl orthoformate

  • Hydrochloric acid (if using formic acid)

  • Ethanol

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Condensation: In a round-bottom flask, dissolve N-methyl-4-nitro-o-phenylenediamine in an appropriate solvent (e.g., ethanol).

  • Add an excess of the C1 source (e.g., formic acid with a catalytic amount of HCl, or triethyl orthoformate).

  • Cyclization: Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Characterization: Characterize the purified product using spectroscopic methods such as IR, 1H NMR, 13C NMR, and Mass Spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Section 3: Mechanism of Action and Signaling Pathways

Nitrobenzimidazole derivatives are known to exert their biological effects through various mechanisms, primarily as anticancer and antimicrobial agents. The presence of the nitro group is often crucial for their activity.

Proposed Anticancer Mechanism

The anticancer activity of 5-nitrobenzimidazole derivatives is believed to involve a multi-targeted approach. A key mechanism is the bioreductive activation of the nitro group under hypoxic conditions, which are prevalent in solid tumors. This reduction leads to the formation of reactive nitroso and hydroxylamine intermediates that can cause DNA damage and induce apoptosis. Additionally, some derivatives have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, or to disrupt microtubule polymerization, leading to cell cycle arrest.

anticancer_mechanism cluster_cell Cancer Cell Nitrobenzimidazole Nitrobenzimidazole Bioreductive_Activation Bioreductive Activation (Hypoxia) Nitrobenzimidazole->Bioreductive_Activation PARP_Inhibition PARP Inhibition Nitrobenzimidazole->PARP_Inhibition Microtubule_Disruption Microtubule Disruption Nitrobenzimidazole->Microtubule_Disruption Reactive_Intermediates Reactive Nitroso & Hydroxylamine Intermediates Bioreductive_Activation->Reactive_Intermediates DNA_Damage DNA Damage Reactive_Intermediates->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis PARP_Inhibition->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest

Caption: Proposed anticancer mechanisms of 5-nitrobenzimidazole derivatives.

Antimicrobial Mechanism of Action

In anaerobic bacteria and protozoa, the antimicrobial action of nitroimidazoles is also dependent on the reduction of the nitro group. This process is facilitated by low-redox-potential electron-transfer proteins, such as ferredoxin, found in these microorganisms. The resulting reactive intermediates are cytotoxic, causing damage to DNA and other macromolecules, ultimately leading to cell death.

antimicrobial_mechanism Nitrobenzimidazole Nitrobenzimidazole Entry Cellular Uptake Nitrobenzimidazole->Entry Reduction Nitro Group Reduction (e.g., by Ferredoxin) Entry->Reduction Radical_Formation Formation of Cytotoxic Nitro Radical Anions Reduction->Radical_Formation Macromolecule_Damage Damage to DNA and other Macromolecules Radical_Formation->Macromolecule_Damage Cell_Death Cell_Death Macromolecule_Damage->Cell_Death experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of Crude Product Purification Purification (Column Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy In_Vitro_Assays In Vitro Assays (e.g., MTT Assay) Spectroscopy->In_Vitro_Assays Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Assays->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed methodologies for improving the yield and purity of this important synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two main approaches for the synthesis of this compound. The first involves the cyclization of N-methyl-4-nitro-o-phenylenediamine with a one-carbon source, such as formic acid. The second route is the direct N-methylation of 5-nitro-1H-benzo[d]imidazole using a suitable methylating agent.

Q2: Which synthetic route generally provides a higher yield?

A2: The cyclization of N-methyl-4-nitro-o-phenylenediamine with formic acid can be a high-yielding route, with analogous reactions for non-methylated benzimidazoles reporting yields up to 89%.[1] However, the overall yield will also depend on the efficient synthesis of the starting diamine. The N-methylation route can also be high-yielding, but is often complicated by the formation of regioisomers (1-methyl-6-nitro-1H-benzo[d]imidazole), which can make purification challenging and lower the isolated yield of the desired product.

Q3: What are the common challenges encountered during the synthesis of this compound?

A3: Common challenges include low reaction yields, the formation of isomeric byproducts, difficult purification, and incomplete reactions. For the N-methylation route, controlling the regioselectivity is a primary concern. In the cyclization route, ensuring the complete conversion of the starting diamine is crucial.

Troubleshooting Guides

Route 1: Cyclization of N-methyl-4-nitro-o-phenylenediamine

Issue: Low or no yield of the desired product.

  • Question: I am attempting the cyclization of N-methyl-4-nitro-o-phenylenediamine with formic acid, but my yield is significantly lower than expected. What could be the cause?

  • Answer: Low yields in this cyclization can arise from several factors:

    • Incomplete Reaction: The cyclization reaction may require sufficient heating and reaction time. Ensure that the reaction mixture is heated appropriately (e.g., on a water bath at 80-100°C) for a sufficient duration (typically 2-4 hours).[1]

    • Purity of Starting Material: Impurities in the N-methyl-4-nitro-o-phenylenediamine can interfere with the cyclization. It is advisable to use a highly purified starting material.

    • Improper Work-up: The product is precipitated by making the reaction mixture alkaline. Incomplete neutralization or excessive addition of base can affect the precipitation and recovery of the product. Careful pH monitoring during work-up is recommended.

Issue: Difficulty in purifying the final product.

  • Question: My crude product after cyclization is impure and difficult to purify. What are the recommended purification techniques?

  • Answer:

    • Recrystallization: The crude product can often be purified by recrystallization. Ethanol or an ethanol-water mixture is a common choice for benzimidazole derivatives.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a reliable method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, can be employed to separate the product from impurities.

Route 2: N-Methylation of 5-nitro-1H-benzo[d]imidazole

Issue: Formation of a mixture of regioisomers.

  • Question: My methylation reaction is producing a mixture of this compound and 1-methyl-6-nitro-1H-benzo[d]imidazole. How can I improve the regioselectivity?

  • Answer: The formation of both N1 and N3 alkylated products is a common issue due to the tautomeric nature of the benzimidazole ring. To favor the formation of the 1,5-isomer, consider the following:

    • Choice of Base and Solvent: The reaction conditions can influence the ratio of isomers. Using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF can favor the formation of one isomer over the other. Weaker bases like potassium carbonate (K2CO3) in acetone are also commonly used.[2]

    • Reaction Temperature: Lowering the reaction temperature may improve selectivity by favoring the kinetic product.

Issue: Low yield of the methylated product.

  • Question: The yield of my N-methylation reaction is poor. How can I optimize it?

  • Answer:

    • Incomplete Deprotonation: Ensure complete deprotonation of the 5-nitro-1H-benzo[d]imidazole before adding the methylating agent. This can be achieved by using a slight excess of a strong base and allowing sufficient reaction time.

    • Reactivity of Methylating Agent: Use a fresh and reactive methylating agent such as methyl iodide or dimethyl sulfate.

    • Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. In some cases, gentle heating may be required to drive the reaction to completion.

Issue: Presence of unreacted starting material and dialkylated byproduct.

  • Question: My final product contains unreacted 5-nitro-1H-benzo[d]imidazole and a potential dialkylated product. How can I avoid this?

  • Answer:

    • Stoichiometry: Carefully control the stoichiometry of the reactants. Using a slight excess of the methylating agent (e.g., 1.1 equivalents) can help to consume the starting material. However, a large excess should be avoided to minimize the formation of the dialkylated imidazolium salt.

    • Purification: Unreacted starting material and the polar dialkylated salt can usually be separated from the desired product by column chromatography.

Quantitative Data Presentation

ParameterRoute 1: CyclizationRoute 2: N-MethylationReference
Starting Materials N-methyl-4-nitro-o-phenylenediamine, Formic Acid5-nitro-1H-benzo[d]imidazole, Methyl Iodide/Dimethyl Sulfate[1][2]
Typical Yield ~80-90% (analogous reaction)Variable, can be high but often mixed with isomer[1][2]
Melting Point (°C) Not explicitly found for 1-methyl-5-nitro isomer209-211 °C (for 5(6)-nitro-benzimidazole)[1]

Experimental Protocols

Protocol 1: Synthesis via Cyclization

This protocol is adapted from the synthesis of 5(6)-nitro-benzimidazole.[1]

Materials:

  • N-methyl-4-nitro-o-phenylenediamine

  • 90% Formic Acid

  • 10% Sodium Hydroxide Solution

  • Deionized Water

Procedure:

  • In a round-bottom flask, suspend N-methyl-4-nitro-o-phenylenediamine (1 equivalent) in water.

  • Add 90% formic acid (approximately 1.5 equivalents).

  • Heat the mixture in a water bath at 80-100°C for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly add 10% sodium hydroxide solution with stirring until the mixture is just alkaline to litmus paper.

  • The crude product will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the product in a desiccator.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Synthesis via N-Methylation

This protocol is a general method for the N-methylation of benzimidazoles.[2]

Materials:

  • 5-nitro-1H-benzo[d]imidazole

  • Methyl Iodide

  • Anhydrous Potassium Carbonate (K2CO3)

  • Anhydrous Acetone

  • Ethyl Acetate

  • Brine

Procedure:

  • To a solution of 5-nitro-1H-benzo[d]imidazole (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.1 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.1 equivalents) dropwise to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the 1-methyl-5-nitro and 1-methyl-6-nitro isomers.

Visualizations

Synthesis Pathways cluster_0 Route 1: Cyclization cluster_1 Route 2: N-Methylation N-methyl-4-nitro-o-phenylenediamine N-methyl-4-nitro-o-phenylenediamine Cyclization Cyclization N-methyl-4-nitro-o-phenylenediamine->Cyclization Formic Acid Formic Acid Formic Acid->Cyclization 1-methyl-5-nitro-1H-benzo[d]imidazole_R1 This compound Cyclization->1-methyl-5-nitro-1H-benzo[d]imidazole_R1 5-nitro-1H-benzo[d]imidazole 5-nitro-1H-benzo[d]imidazole N-Methylation N-Methylation 5-nitro-1H-benzo[d]imidazole->N-Methylation Methylating Agent CH3I or (CH3)2SO4 Methylating Agent->N-Methylation Base Base (e.g., K2CO3, NaH) Base->N-Methylation Product Mixture 1,5- and 1,6-isomers N-Methylation->Product Mixture 1-methyl-5-nitro-1H-benzo[d]imidazole_R2 This compound Product Mixture->1-methyl-5-nitro-1H-benzo[d]imidazole_R2 Purification

Caption: Synthetic routes for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product route_check Which synthetic route was used? start->route_check cyclization Route 1: Cyclization route_check->cyclization Cyclization methylation Route 2: N-Methylation route_check->methylation Methylation incomplete_reaction Check reaction time and temperature. Ensure complete conversion by TLC. cyclization->incomplete_reaction Potential Cause impure_starting_material Verify purity of N-methyl-4-nitro-o-phenylenediamine. cyclization->impure_starting_material Potential Cause improper_workup Monitor pH carefully during alkaline precipitation. cyclization->improper_workup Potential Cause regioisomer_issue Mixture of isomers? methylation->regioisomer_issue optimize_conditions Optimize base, solvent, and temperature to improve regioselectivity. regioisomer_issue->optimize_conditions Yes low_yield_methylation Ensure complete deprotonation. Use fresh methylating agent. regioisomer_issue->low_yield_methylation No purification_issue Use column chromatography for separation. optimize_conditions->purification_issue

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 1-methyl-5-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-methyl-5-nitro-1H-benzo[d]imidazole.

Troubleshooting Guide

Users may encounter several challenges during the purification of this compound. This guide addresses common issues and provides potential solutions based on purification techniques for analogous compounds.

Problem Possible Cause Suggested Solution
Low Yield After Recrystallization The chosen solvent has too high a solubility for the compound at low temperatures.Screen a variety of solvents. Ideal solvents should dissolve the compound when hot but have low solubility when cold. Protic solvents like ethanol or isopropanol, and polar aprotic solvents may be effective.[1][2][3]
The compound is precipitating out too quickly, trapping impurities.Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of purer crystals.[3]
Material was lost during transfer or filtration.Ensure careful handling and washing of the crystalline product with a minimal amount of cold solvent.
Compound Fails to Crystallize The solution is not sufficiently saturated.Concentrate the solution by slowly evaporating some of the solvent before attempting to cool it again.[3]
The presence of significant impurities is inhibiting crystal formation.Attempt a preliminary purification step, such as a quick filtration through a silica plug or treatment with activated carbon, before recrystallization.
An inappropriate solvent was used.Consider using an antisolvent crystallization method. Dissolve the compound in a "good" solvent and slowly add a miscible "poor" solvent until turbidity is observed.[3]
Poor Separation in Column Chromatography Incorrect solvent system (eluent) was selected.Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system that provides good separation between the desired compound and impurities. A gradient of methanol in dichloromethane is a common starting point for benzimidazole derivatives.[4]
The column was improperly packed.Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.
The column was overloaded with the crude product.Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Product is Contaminated with Starting Materials The reaction did not go to completion.Monitor the reaction progress using TLC to ensure all starting material is consumed before workup.
The purification method is not adequately separating the product from the starting materials.Adjust the polarity of the eluent in column chromatography or select a different recrystallization solvent.
Product is colored (e.g., yellow or brown) Presence of residual nitro-aromatic impurities or degradation products.Recrystallization from a suitable solvent, such as ethanol, can help remove colored impurities.[2] Treatment with activated carbon may also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound?

Q2: Which solvents are recommended for the recrystallization of this compound?

A2: For compounds with similar structures, protic solvents such as ethanol and isopropyl alcohol have been used successfully for recrystallization.[1][2] A systematic screening of solvents is recommended to find the optimal conditions. This would include other alcohols, as well as polar aprotic solvents like ethyl acetate or acetone.[3]

Q3: What stationary and mobile phases are suitable for column chromatography of this compound?

A3: Silica gel (230-400 mesh) is a commonly used stationary phase for the purification of related imidazole and benzimidazole derivatives.[5][6] For the mobile phase (eluent), a gradient system is often effective. A common starting point is a mixture of a non-polar solvent like petroleum ether or hexane with a more polar solvent such as ethyl acetate or dichloromethane. For more polar compounds, a gradient of methanol in dichloromethane has been shown to be effective.[4]

Q4: How can I monitor the purity of my compound during the purification process?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of your purification. By spotting the crude mixture, fractions from column chromatography, and the recrystallized product on a TLC plate, you can visualize the separation of your desired compound from impurities. The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.[5][7]

Q5: My compound appears as an oil and will not solidify. What should I do?

A5: Oiling out can occur if the melting point of the compound is lower than the boiling point of the solvent used for recrystallization, or if there are significant impurities. Try adding a small seed crystal of the pure compound to induce crystallization. Alternatively, attempt to purify the oil using column chromatography.

Experimental Protocols

The following are generalized protocols for the purification of this compound, adapted from methodologies used for analogous compounds.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a heated solvent (e.g., ethanol, isopropanol).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution to remove the carbon.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be insulated.

  • Yield Maximization: Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed compound to the top of the column.

  • Elution: Begin eluting with the least polar solvent system determined from TLC analysis. Gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude 1-methyl-5-nitro- 1H-benzo[d]imidazole Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC Pure_Product Pure Product TLC->Pure_Product If Pure NMR NMR Spectroscopy MS Mass Spectrometry Pure_Product->NMR Pure_Product->MS

Caption: A general workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Attempt Impure_Product Is the product still impure? Start->Impure_Product Low_Yield Is the yield low? Impure_Product->Low_Yield No Change_Solvent Change Recrystallization Solvent/Eluent Impure_Product->Change_Solvent Yes Optimize_Cooling Optimize Cooling Rate Low_Yield->Optimize_Cooling Yes Pure_Product Pure Product Obtained Low_Yield->Pure_Product No Rerun_Column Re-run Column with Shallow Gradient Change_Solvent->Rerun_Column Check_Transfers Review Material Transfers Optimize_Cooling->Check_Transfers Check_Transfers->Start Rerun_Column->Start

Caption: A decision-making diagram for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction during the synthesis of this compound?

A1: The most prevalent side reaction is the formation of a regioisomer, 1-methyl-6-nitro-1H-benzo[d]imidazole. This occurs because the starting material, 5-nitro-1H-benzimidazole, exists as a mixture of two tautomers (5-nitro and 6-nitro forms). Methylation can therefore occur on either of the nitrogen atoms, leading to a mixture of the desired 1,5-isomer and the undesired 1,6-isomer.[1]

Q2: I am observing the formation of a salt-like byproduct that is insoluble in my work-up solvent. What could it be?

A2: This is likely the 1,3-dimethyl-5-nitro-1H-benzimidazolium salt.[1][2] This quaternary salt is a common byproduct resulting from the over-methylation of the benzimidazole ring, particularly when an excess of the methylating agent is used or under harsh reaction conditions.[1]

Q3: How can I minimize the formation of the 1,6-nitro isomer?

A3: Achieving high regioselectivity can be challenging.[1] However, the ratio of the 1,5-isomer to the 1,6-isomer can be influenced by the choice of base, solvent, and reaction temperature.[1] For instance, the polarity of the solvent can alter the tautomeric equilibrium of the starting material and thus affect the product ratio.[1] Experimenting with different reaction conditions is often necessary to optimize the yield of the desired isomer.

Q4: What are the best analytical techniques to differentiate between the 1,5- and 1,6-nitro isomers?

A4: The most effective method for differentiating between the two isomers is Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the aromatic protons will be different for each isomer due to the different electronic environments. High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers, provided a suitable column and mobile phase are used.

Q5: My reaction yield is consistently low. What are the potential causes?

A5: Low yields can be attributed to several factors. Ensure your starting 5-nitro-1H-benzimidazole is pure and completely dry, as impurities can lead to side reactions.[1] The choice of base is also crucial; it must be strong enough to deprotonate the benzimidazole but not so strong as to cause degradation.[1] Additionally, using a dry, aprotic solvent is essential to prevent quenching of the benzimidazolide anion.[1] Finally, confirm that your methylating agent is fresh and used in the correct stoichiometric amount.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low Yield 1. Impure or wet starting materials. 2. Inappropriate base or solvent. 3. Decomposed methylating agent. 4. Suboptimal reaction temperature or time.1. Recrystallize the 5-nitro-1H-benzimidazole before use and ensure it is thoroughly dried. 2. Screen different bases (e.g., K₂CO₃, NaH) and anhydrous aprotic solvents (e.g., Acetone, DMF, Acetonitrile).[1] 3. Use a fresh bottle of the methylating agent. 4. Optimize the reaction temperature and monitor the reaction progress using TLC to determine the optimal reaction time.[1]
Mixture of 1,5- and 1,6-isomers The tautomeric nature of 5-nitro-1H-benzimidazole leads to methylation at both N1 and N3 positions.[1]1. Modify reaction conditions (base, solvent, temperature) to favor the formation of the 1,5-isomer (see Table 1). 2. Separate the isomers using column chromatography. A gradient elution with a solvent system like ethyl acetate/hexane may be effective.
Formation of an Insoluble Precipitate Over-methylation of the benzimidazole ring, leading to the formation of the 1,3-dimethyl-5-nitro-1H-benzimidazolium salt.[1][2]1. Use the methylating agent in a controlled stoichiometric amount (typically 1.0 to 1.2 equivalents).[1] 2. Add the methylating agent slowly to the reaction mixture to avoid high localized concentrations.[1] 3. The salt can be removed by filtration.
Reaction Not Proceeding to Completion 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive methylating agent.1. Switch to a stronger base, such as sodium hydride (NaH).[1] 2. Gradually increase the reaction temperature while monitoring for product formation and potential decomposition. 3. Verify the activity of the methylating agent on a known reactive substrate.

Data Presentation

Table 1: Influence of Reaction Conditions on the Regioselectivity of N-methylation of 5-Nitrobenzimidazole [1]

EntryMethylating AgentBaseSolventReaction Time (hr)Ratio of 1,5-isomer to 1,6-isomerQuaternary Salt Formation
1Methyl IodideK₂CO₃Acetone4060:35~15-20%
2Benzyl ChlorideCH₃COONa-1255:25-

Note: The data presented is based on the methylation and benzylation of 5(or 6)-nitro benzimidazoles. The ratio represents the comparative proportions of the two isomers formed.

Experimental Protocols

Protocol 1: Synthesis of 5-nitro-1H-benzimidazole (Starting Material)

This protocol is a general guideline and may require optimization.

Materials:

  • 4-nitro-o-phenylenediamine

  • Formic acid

  • Hydrochloric acid (optional, for catalysis)

  • Sodium bicarbonate or other suitable base for neutralization

Procedure:

  • A mixture of 4-nitro-o-phenylenediamine and an excess of formic acid is heated at reflux. The reaction can be catalyzed by the addition of a small amount of hydrochloric acid.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The excess formic acid is carefully neutralized with a suitable base, such as sodium bicarbonate solution, until the pH is neutral.

  • The precipitated crude product is collected by filtration.

  • The crude 5-nitro-1H-benzimidazole is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: General Procedure for N-methylation of 5-nitro-1H-benzimidazole[1]

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-nitro-1H-benzimidazole

  • Methyl iodide (or other methylating agent)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous acetone (or other suitable aprotic solvent)

Procedure:

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-nitro-1H-benzimidazole (1.0 eq) and anhydrous acetone.

  • Addition of Base: Add potassium carbonate (1.5 eq) to the suspension.

  • Addition of Methylating Agent: While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, which may contain a mixture of isomers, can be purified by column chromatography on silica gel.

Visualizations

Synthesis_Pathway 5-Nitro-1H-benzimidazole 5-Nitro-1H-benzimidazole Desired Product 1-methyl-5-nitro- 1H-benzo[d]imidazole 5-Nitro-1H-benzimidazole->Desired Product Main Reaction Side Product 1 1-methyl-6-nitro- 1H-benzo[d]imidazole (Regioisomer) 5-Nitro-1H-benzimidazole->Side Product 1 Side Reaction Methylating Agent Methylating Agent Methylating Agent->Desired Product Methylating Agent->Side Product 1 Base Base Base->Desired Product Base->Side Product 1 Side Product 2 1,3-dimethyl-5-nitro- 1H-benzimidazolium salt (Over-methylation) Desired Product->Side Product 2 Side Reaction (excess methylating agent)

Caption: Main reaction and side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Base, Solvent, Temp) start->check_conditions check_reagent Check Activity of Methylating Agent start->check_reagent purify Purify Starting Materials check_purity->purify optimize Optimize Conditions check_conditions->optimize rerun Re-run Reaction check_reagent->rerun optimize->rerun purify->rerun analyze Analyze Product Mixture (NMR, HPLC) rerun->analyze separate Separate Isomers (Column Chromatography) analyze->separate failure Further Optimization Needed analyze->failure success Successful Synthesis separate->success

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 1-methyl-5-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole. The information is presented in a clear question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

A1: There are two primary and well-established synthetic routes for the preparation of this compound:

  • Route A: N-methylation of 5-nitro-1H-benzimidazole. This is a common strategy where the commercially available 5-nitro-1H-benzimidazole is methylated.

  • Route B: Nitration of 1-methyl-1H-benzimidazole. This route involves the synthesis or purchase of 1-methyl-1H-benzimidazole, followed by a regioselective nitration step.

Q2: What are the main challenges associated with the N-methylation of 5-nitro-1H-benzimidazole (Route A)?

A2: The N-methylation of 5-nitro-1H-benzimidazole can present several challenges:

  • Formation of Regioisomers: The methylation can occur on either nitrogen of the imidazole ring, leading to a mixture of this compound and 1-methyl-6-nitro-1H-benzo[d]imidazole. Separating these isomers can be difficult.

  • Over-methylation: A common side reaction is the formation of the 1,3-dimethyl-5-nitro-1H-benzo[d]imidazolium salt, a quaternary ammonium salt, especially when an excess of the methylating agent is used.[1]

  • Low Yield: Incomplete deprotonation of the benzimidazole, impure starting materials, or suboptimal reaction conditions can lead to low yields of the desired product.[1]

Q3: What are the key difficulties in the nitration of 1-methyl-1H-benzimidazole (Route B)?

A3: The primary challenge in this route is controlling the regioselectivity of the nitration. The nitration of 1-methyl-1H-benzimidazole can yield a mixture of isomers, including the 4-nitro, 6-nitro, and 7-nitro derivatives, in addition to the desired 5-nitro product. The separation of these isomers can be complex.

Q4: What is the biological significance of the nitro group in this compound?

A4: The nitro group is crucial for the potential therapeutic activity of this compound. Nitroaromatic compounds, including nitroimidazoles, can undergo bioreductive activation in hypoxic (low oxygen) environments, which are characteristic of solid tumors.[2][3] This activation leads to the formation of cytotoxic radical species that can damage DNA and other cellular macromolecules, making such compounds promising candidates for hypoxia-selective anticancer drugs.[2][4]

Troubleshooting Guides

Route A: N-methylation of 5-nitro-1H-benzimidazole
Issue Potential Cause Troubleshooting Steps & Recommendations
Low or No Product Yield 1. Incomplete deprotonation of the benzimidazole NH. 2. Impure or wet starting materials. 3. Inactive methylating agent.1. Use a stronger base (e.g., NaH instead of K₂CO₃) or ensure the chosen base is sufficiently strong and soluble in the reaction solvent. 2. Ensure 5-nitro-1H-benzimidazole is pure and thoroughly dried before use. Use anhydrous solvents. 3. Use a fresh bottle of the methylating agent (e.g., methyl iodide).
Formation of a Mixture of 1,5- and 1,6-Nitro Isomers Tautomerism of the 5-nitro-1H-benzimidazole ring allows for methylation at either nitrogen. The ratio of isomers is influenced by reaction conditions.1. Solvent Choice: The polarity of the solvent can influence the isomer ratio. Experiment with different aprotic solvents like acetone, acetonitrile (MeCN), and dimethylformamide (DMF).[1] 2. Base Selection: The choice of base can affect regioselectivity. Compare results with different bases such as K₂CO₃, Cs₂CO₃, and NaH.[1] 3. Purification: Isomers can sometimes be separated by careful column chromatography or fractional crystallization.
Formation of 1,3-Dimethyl-5-nitro-1H-benzo[d]imidazolium Salt (Over-methylation) 1. Excess of the methylating agent. 2. Harsh reaction conditions (e.g., high temperature).1. Use a stoichiometric amount of the methylating agent (1.0 to 1.2 equivalents).[1] 2. Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.[1] 3. If heating is necessary, use the lowest effective temperature. 4. The quaternary salt is often insoluble in many organic solvents and may be removed by filtration.
Difficulty in Product Purification The product may co-elute with the starting material or the undesired isomer during chromatography.1. TLC Optimization: Develop a TLC solvent system that provides good separation between the starting material, the two isomers, and any byproducts before attempting column chromatography. 2. Column Chromatography: Use a long column and a shallow solvent gradient for better separation. 3. Recrystallization: Attempt recrystallization from various solvents to purify the desired isomer.
Route B: Nitration of 1-methyl-1H-benzimidazole
Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield of the Desired 5-Nitro Isomer 1. Suboptimal nitrating agent concentration. 2. Incorrect reaction temperature. 3. Formation of multiple nitro isomers.1. Carefully control the ratio of nitric acid to sulfuric acid. 2. Maintain a low reaction temperature (e.g., 0-10 °C) to improve selectivity. 3. Analyze the crude product by NMR or LC-MS to quantify the isomer distribution and optimize conditions to favor the 5-nitro product.
Formation of Multiple Nitro Isomers (4-, 6-, 7-nitro) The directing effects of the imidazole ring can lead to nitration at multiple positions on the benzene ring.1. Temperature Control: Lowering the reaction temperature can sometimes enhance the regioselectivity of nitration. 2. Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio.
Product Degradation Harsh acidic conditions can lead to degradation of the benzimidazole ring.1. Keep the reaction time to a minimum. 2. Pour the reaction mixture onto ice immediately after the reaction is complete to quench the nitrating agents.
Difficult Isomer Separation The various nitro isomers have similar polarities, making chromatographic separation challenging.1. Specialized Chromatography: Consider using a stationary phase with different selectivity (e.g., a phenyl column in HPLC) for better separation. 2. Fractional Crystallization: This may be a viable option if the isomers have sufficiently different solubilities in a particular solvent system.

Data Presentation

Table 1: Influence of Reaction Conditions on the N-methylation of 5-nitro-1H-benzimidazole

EntryMethylating AgentBaseSolventReaction Time (hr)Ratio of 1,5-isomer to 1,6-isomerQuaternary Salt FormationReference
1Methyl IodideK₂CO₃Acetone4060:35~15-20%[1]
2Benzyl ChlorideCH₃COONa-1255:25-[1]

Note: The data presented is based on the methylation and benzylation of 5(or 6)-nitro benzimidazoles. The ratio represents the comparative proportions of the two isomers formed.

Experimental Protocols

Protocol 1: N-methylation of 5-nitro-1H-benzimidazole (Route A)

This protocol is a general guideline and may require optimization for specific experimental setups.

  • Preparation: To a solution of 5-nitro-1H-benzimidazole (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or acetone), add a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Addition of Methylating Agent: While stirring the mixture at room temperature, add methyl iodide (1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., reflux for acetone) and monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate the this compound.

Protocol 2: Nitration of 1-methyl-1H-benzimidazole (Route B)

Caution: This reaction involves the use of strong acids and is highly exothermic. It should be performed in a fume hood with appropriate personal protective equipment.

  • Preparation of Nitrating Mixture: In a flask cooled in an ice-salt bath (0-10 °C), slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.

  • Addition of Substrate: To the cold nitrating mixture, slowly add 1-methyl-1H-benzimidazole (1.0 eq) portion-wise, ensuring the temperature does not rise above 10 °C.

  • Reaction: Stir the reaction mixture at a low temperature for a specified time, monitoring the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate solution) until basic. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to separate the isomers.

Mandatory Visualizations

Signaling Pathway: Bioreductive Activation of this compound under Hypoxia

bioreductive_activation cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) Nitroimidazole_N 1-methyl-5-nitro-1H- benzo[d]imidazole Radical_Anion_N Nitro Radical Anion Nitroimidazole_N->Radical_Anion_N Nitroreductases (1e- reduction) Reoxidation_N Re-oxidation Radical_Anion_N->Reoxidation_N Oxygen_N Oxygen (O2) Oxygen_N->Reoxidation_N Reoxidation_N->Nitroimidazole_N Regenerated Parent Compound Nitroimidazole_H 1-methyl-5-nitro-1H- benzo[d]imidazole Radical_Anion_H Nitro Radical Anion Nitroimidazole_H->Radical_Anion_H Nitroreductases (1e- reduction) Reactive_Species Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) Radical_Anion_H->Reactive_Species Further Reduction Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Species->Macromolecules Covalent Binding Cell_Death Cell Death Macromolecules->Cell_Death Damage Leads to

Caption: Bioreductive activation of this compound under normoxic vs. hypoxic conditions.

Experimental Workflow: Synthesis of this compound

synthesis_workflow cluster_route_a Route A: N-methylation cluster_route_b Route B: Nitration Start_A 5-nitro-1H-benzimidazole Reaction_A N-methylation (e.g., CH3I, K2CO3, Acetone) Start_A->Reaction_A Workup_A Filtration & Concentration Reaction_A->Workup_A Purification_A Column Chromatography / Recrystallization Workup_A->Purification_A Product_A This compound Purification_A->Product_A Start_B 1-methyl-1H-benzimidazole Reaction_B Nitration (HNO3, H2SO4, 0-10 °C) Start_B->Reaction_B Workup_B Quenching, Neutralization & Extraction Reaction_B->Workup_B Purification_B Column Chromatography Workup_B->Purification_B Product_B This compound Purification_B->Product_B

Caption: Synthetic workflows for this compound.

Logical Relationship: Troubleshooting Decision Tree for Low Yield in N-methylation

troubleshooting_low_yield Start Low or No Product Yield Check_SM Is Starting Material Pure and Dry? Start->Check_SM Check_Base Is the Base Strong Enough? Check_SM->Check_Base Yes Purify_SM Action: Purify and Dry Starting Material Check_SM->Purify_SM No Check_Reagent Is the Methylating Agent Active? Check_Base->Check_Reagent Yes Change_Base Action: Use a Stronger Base (e.g., NaH) Check_Base->Change_Base No Optimize_Conditions Optimize Reaction Conditions (Temp, Time) Check_Reagent->Optimize_Conditions Yes New_Reagent Action: Use Fresh Methylating Agent Check_Reagent->New_Reagent No Success Yield Improved Optimize_Conditions->Success Purify_SM->Check_SM Change_Base->Check_Base New_Reagent->Check_Reagent

Caption: Decision tree for troubleshooting low yield in N-methylation reactions.

References

Technical Support Center: 1-methyl-5-nitro-1H-benzo[d]imidazole Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-methyl-5-nitro-1H-benzo[d]imidazole.

Frequently Asked Questions (FAQs)

1. What are the primary hazards associated with this compound and what are the proper handling precautions?

This compound is considered hazardous. It may be harmful if swallowed, and can cause skin and eye irritation. It is crucial to handle this compound in a chemical fume hood. Personal protective equipment (PPE), including laboratory clothing, chemical-resistant gloves, and safety goggles, should be worn at all times to prevent exposure. Avoid creating dust, as fine particles can form explosive mixtures with air. In case of accidental contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention.

2. What are the recommended storage conditions for this compound?

To ensure the stability of the compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area. It is important to keep it away from heat, sparks, open flames, and strong oxidizing agents.

3. I am having difficulty dissolving this compound for my experiments. What solvents are recommended?

This compound has limited solubility in water. For purification techniques like recrystallization, highly polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be necessary. For biological assays, preparing stock solutions in DMSO is a common practice. Subsequent dilutions in aqueous media should be done carefully to avoid precipitation.

Synthesis and Purification Troubleshooting

Q1: My synthesis of this compound is resulting in a low yield. What are the potential causes and how can I optimize the reaction?

Low yields can stem from several factors including incomplete reaction, side reactions, or suboptimal reaction conditions. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde.

  • Incomplete Reaction: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the point of maximum conversion.

  • Suboptimal Reagents and Conditions: The purity of starting materials, particularly the o-phenylenediamine, is critical. The choice of condensing agent and solvent can also significantly impact the yield. Some reactions may require harsh dehydrating conditions.

  • Side Reactions: The formation of byproducts is a common issue. For instance, in nitration reactions, the formation of regioisomers (e.g., 1-methyl-6-nitro-1H-benzo[d]imidazole) can occur, which can be difficult to separate from the desired product.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask, dissolve 4-nitro-N-methyl-o-phenylenediamine in a suitable solvent like ethanol or acetic acid.

  • Condensation: Add an equimolar amount of formic acid. The reaction can be heated to reflux.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water.

  • Neutralization: Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Q2: I am struggling with the purification of my crude this compound. What are the best methods?

Purification of benzimidazole derivatives can be challenging due to their often poor solubility in common organic solvents.

  • Recrystallization: If a suitable solvent is found, recrystallization is an effective method. Highly polar solvents like DMF or DMSO might be required. The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly.

  • Column Chromatography: This is a versatile purification method. However, the low solubility of the compound can be an issue. A highly polar mobile phase, such as a gradient of methanol in dichloromethane (DCM), may be needed. To improve solubility and peak shape, a small amount of acetic acid or ammonia can be added to the mobile phase. The choice of stationary phase is also important; neutral alumina can be a good alternative to silica gel to avoid irreversible adsorption of the basic benzimidazole core.

  • Removal of Colored Impurities: If your product has persistent colored impurities, treatment with activated carbon can be effective. Dissolve the crude product, add a small amount of activated carbon, heat briefly, and then filter through celite.

Q3: My NMR spectrum looks complex, and I suspect a mixture of regioisomers. How can I confirm this and separate them?

The synthesis of substituted benzimidazoles can often lead to the formation of regioisomers, which can be difficult to distinguish and separate.

  • Spectroscopic Confirmation:

    • NMR Spectroscopy: A mixture of isomers will typically show more peaks in the 1H and 13C NMR spectra than expected for a pure compound. Careful analysis of the aromatic region in the 1H NMR and comparison with literature values for similar compounds can help in identifying the different isomers.

    • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to confirm the presence of multiple components with the same mass-to-charge ratio, which is characteristic of isomers.

  • Separation:

    • Fractional Recrystallization: This technique can sometimes be used to separate isomers if they have sufficiently different solubilities in a particular solvent.

    • Preparative HPLC: High-Performance Liquid Chromatography is often the most effective method for separating closely related isomers. This may require careful optimization of the stationary phase, mobile phase, and gradient.

Visualization of Experimental Workflow

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis s1 Reactants: 4-nitro-N-methyl-o-phenylenediamine + Formic Acid s2 Reaction Conditions: Reflux in Ethanol s1->s2 s3 Reaction Work-up: Precipitation in Water & Neutralization s2->s3 p1 Crude Product s3->p1 p2 Recrystallization (e.g., from DMF/Ethanol) p1->p2 p3 Column Chromatography (Silica or Alumina) p1->p3 a1 Pure Product p2->a1 p3->a1 a2 Spectroscopic Characterization (NMR, MS, IR) a1->a2 a3 Biological Assays a2->a3

stability issues of 1-methyl-5-nitro-1H-benzo[d]imidazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide provides information on the stability of 1-methyl-5-nitro-1H-benzo[d]imidazole in solution based on the known behavior of structurally related compounds, such as nitroimidazoles and benzimidazoles. Specific stability data for this compound is limited in publicly available literature. Therefore, the information presented here should be considered as a general guideline for researchers, scientists, and drug development professionals. It is highly recommended to perform compound-specific stability studies for accurate data.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the behavior of related nitroaromatic and benzimidazole compounds, the primary factors influencing the stability of this compound in solution are expected to be:

  • pH: Both acidic and alkaline conditions can promote hydrolysis of the benzimidazole ring or the nitro group. Benzimidazole derivatives often exhibit a U-shaped pH-rate profile, with maximum stability typically in the neutral pH range.[1]

  • Light (Photostability): Aromatic nitro compounds and benzimidazoles can be susceptible to photodegradation.[2][3][4] Exposure to UV or even ambient light can lead to the formation of degradation products.

  • Temperature: Elevated temperatures can accelerate degradation processes, including hydrolysis and thermal decomposition.[3][5][6]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of N-oxides or other oxidation products.[7]

  • Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, for instance, may participate in degradation reactions.

Q2: In which solvents is this compound expected to be most stable?

A2: While specific data is unavailable, for experimental purposes, it is advisable to use aprotic, anhydrous solvents and to store solutions protected from light. Common organic solvents like DMSO and DMF are often used for initial stock solutions. However, the long-term stability in these solvents should be experimentally verified. For aqueous buffers, it is recommended to use a pH between 4 and 7 and to prepare the solutions fresh.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure, potential degradation pathways include:

  • Reduction of the nitro group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. This is a common metabolic pathway for nitroaromatic compounds.[8][9]

  • Hydrolysis of the imidazole ring: Under strong acidic or basic conditions, the imidazole ring of the benzimidazole core could potentially undergo hydrolytic cleavage.[1]

  • Photodegradation: UV light can induce cleavage of the benzimidazole ring or reactions involving the nitro group.[10][11]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Change in solution color (e.g., yellowing) Photodegradation or thermal degradation.- Protect the solution from light by using amber vials or covering the container with aluminum foil.- Store solutions at lower temperatures (e.g., 4°C or -20°C).- Prepare solutions fresh before use.
Precipitate formation in the solution Poor solubility or degradation leading to insoluble products.- Ensure the compound is fully dissolved at the desired concentration.- Check the pH of the solution, as some degradation products may be less soluble.- Analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent results in biological assays Degradation of the compound in the assay medium.- Assess the stability of the compound under the specific assay conditions (e.g., temperature, pH, media components).- Prepare fresh solutions for each experiment.- Include a stability control in your assay (incubate the compound in the assay medium for the duration of the experiment and then analyze its concentration).
Appearance of new peaks in HPLC analysis Chemical degradation of the compound.- Perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[12][13][14]- Review the storage conditions of the solution (temperature, light exposure, solvent).

Data Presentation

Table 1: Illustrative Example of a Forced Degradation Study Summary for a Nitro-Benzimidazole Derivative

Stress ConditionReagent/ConditionTemperatureDurationExpected Degradation
Acid Hydrolysis 0.1 M HCl60°C24 hoursSignificant degradation
Base Hydrolysis 0.1 M NaOH60°C4 hoursVery rapid and extensive degradation
Oxidative 3% H₂O₂Room Temperature24 hoursModerate degradation
Thermal Solid State80°C48 hoursMinor degradation
Photolytic UV light (254 nm)Room Temperature24 hoursSignificant degradation

Note: This table presents hypothetical data based on the known behavior of similar compounds and should be used as a general guide. Actual results for this compound may vary.

Experimental Protocols

Forced Degradation Study Protocol (General Guideline)

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[15]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN) or other suitable organic solvent

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the mixture at 60°C for a specified time (e.g., 2, 6, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the mixture at 60°C for a specified time (e.g., 1, 2, 4, 8 hours).

    • At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, for a specified time (e.g., 6, 12, 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at a specified temperature (e.g., 80°C) for a set duration (e.g., 24, 48, 72 hours).

    • Also, expose a solution of the compound to the same thermal stress.

    • After the exposure, dissolve the solid sample or dilute the solution sample with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for a defined period.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the exposed and control samples by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

    • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_input Input cluster_output Output Acid Acid Hydrolysis HPLC HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis Base->HPLC Analyze Samples Oxidative Oxidative Degradation Oxidative->HPLC Analyze Samples Thermal Thermal Degradation Thermal->HPLC Analyze Samples Photolytic Photolytic Degradation Photolytic->HPLC Analyze Samples Characterization Degradant Characterization (e.g., LC-MS) HPLC->Characterization Identify Peaks MethodValidation Validated Stability- Indicating Method HPLC->MethodValidation StabilityProfile Stability Profile Characterization->StabilityProfile Compound 1-methyl-5-nitro-1H- benzo[d]imidazole Solution Compound->Acid Expose to Compound->Base Expose to Compound->Oxidative Expose to Compound->Thermal Expose to Compound->Photolytic Expose to

Caption: Workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_reduction Nitro Reduction cluster_hydrolysis Hydrolysis Parent 1-methyl-5-nitro-1H- benzo[d]imidazole Nitroso Nitroso Derivative Parent->Nitroso [H] RingOpened Ring-Opened Product Parent->RingOpened H₂O (Acid/Base) Hydroxylamino Hydroxylamino Derivative Nitroso->Hydroxylamino [H] Amino Amino Derivative Hydroxylamino->Amino [H]

Caption: Hypothetical degradation pathways.

References

Navigating Mass Spectrometry Data of 1-methyl-5-nitro-1H-benzo[d]imidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for interpreting mass spectrometry data of 1-methyl-5-nitro-1H-benzo[d]imidazole. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experimental analysis.

Interpreting the Mass Spectrum of this compound

The mass spectrum of this compound provides a fingerprint of the molecule, revealing its molecular weight and fragmentation pattern upon ionization. Understanding these fragments is key to confirming the compound's identity and purity.

Molecular Ion Peak (M+): The molecular formula for this compound is C₈H₇N₃O₂. Its calculated molecular weight is approximately 177.16 g/mol . Therefore, the molecular ion peak ([M]⁺) is expected to appear at a mass-to-charge ratio (m/z) of 177.

Expected Mass Spectrometry Fragments

m/z Value Proposed Fragment Notes
177[C₈H₇N₃O₂]⁺Molecular Ion (M⁺)
147[M - NO]⁺Loss of nitric oxide from the molecular ion.
131[M - NO₂]⁺Loss of the nitro group, a common fragmentation for nitroaromatics.
104[C₇H₆N]⁺Potential fragment resulting from the loss of the nitro and methyl groups.
77[C₆H₅]⁺Benzene ring fragment.

Experimental Protocol: GC-MS Analysis

A standard method for analyzing this compound is Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Ensure the concentration is within the linear range of the instrument's detector.

2. GC-MS System Parameters:

  • Injection Mode: Splitless or split, depending on the sample concentration.

  • Inlet Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Troubleshooting Guide

Issue Possible Cause Recommended Action
No molecular ion peak (m/z 177) observed The molecule is highly unstable under EI conditions and completely fragments.- Try a softer ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI).- Lower the ion source temperature.
Unexpected peaks in the spectrum Contamination from the solvent, sample handling, or the GC-MS system.- Run a solvent blank to identify solvent-related peaks.- Ensure proper cleaning of all glassware and syringes.- Check for bleed from the GC column.
Poor signal intensity The sample concentration is too low.- Prepare a more concentrated sample.- If using split injection, try a lower split ratio or a splitless injection.
Incorrect isotopic pattern Co-eluting impurity with a similar mass.- Improve chromatographic separation by optimizing the GC oven temperature program.- Check the purity of the sample using other analytical techniques (e.g., NMR, HPLC).
Mass shifts or inaccurate m/z values The mass spectrometer needs calibration.- Perform a mass calibration according to the instrument manufacturer's protocol.

Frequently Asked Questions (FAQs)

Q1: What is the most common fragmentation pathway for nitroaromatic compounds?

A1: The most characteristic fragmentation of nitroaromatic compounds is the loss of the nitro group (NO₂), which would correspond to a peak at m/z 131 for this compound. You may also observe the loss of nitric oxide (NO), resulting in a fragment at m/z 147.

Q2: Why can't I see the molecular ion peak in my spectrum?

A2: The molecular ion of some compounds can be unstable and readily fragment in the ion source. If the molecular ion peak is absent, look for the expected fragment ions. Using a softer ionization technique can often help in observing the molecular ion.

Q3: How can I confirm the identity of the fragments?

A3: High-resolution mass spectrometry (HRMS) can provide the exact mass of the fragments, which allows for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment a specific ion further to elucidate its structure.

Mass Spectrometry Data Interpretation Workflow

A Acquire Mass Spectrum B Identify Molecular Ion Peak (m/z 177) A->B C Molecular Ion Absent B->C D Analyze Fragmentation Pattern B->D Present C->D Yes J Consider Softer Ionization C->J No E Look for Loss of NO2 (m/z 131) D->E F Look for Loss of NO (m/z 147) E->F G Identify Other Characteristic Fragments F->G H Compare with Database/Literature Spectra G->H I Structure Confirmed H->I

Caption: A logical workflow for the interpretation of mass spectrometry data.

Technical Support Center: 1-methyl-5-nitro-1H-benzo[d]imidazole Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and detailed protocols for the synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole, focusing on strategies to avoid common impurities and optimize product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways. The first involves the direct methylation of 5-nitro-1H-benzimidazole (Route A). The second, and often more regioselective, route involves the cyclization of N¹-methyl-4-nitro-1,2-phenylenediamine with a one-carbon synthon like formic acid (Route B).

Q2: What is the most significant challenge in the synthesis of this compound?

A2: The primary challenge, particularly when methylating 5-nitro-1H-benzimidazole, is controlling regioselectivity. The reaction often produces a mixture of the desired 1-methyl-5-nitro isomer and the undesired 1-methyl-6-nitro isomer, which are difficult to separate due to their similar physical properties.[1]

Q3: What are the common impurities I should be aware of?

A3: Besides the 1-methyl-6-nitro isomer, other potential impurities include unreacted starting materials, over-methylated products (1,3-dimethyl-5-nitrobenzimidazolium salts), and byproducts from solvent participation, such as 1,3-dimethyl-5-nitro-benzimidazol-2-one when using dimethylformamide (DMF).[1][2][3]

Q4: Which analytical techniques are best for monitoring the reaction and assessing purity?

A4: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring the reaction progress and quantifying the ratio of isomers and impurities.[4] Thin Layer Chromatography (TLC) is useful for qualitative, in-process checks.[5] ¹H NMR spectroscopy can help in identifying the isomers and other impurities based on distinct chemical shifts.

Troubleshooting Guide

Problem 1: Low Reaction Yield

Question: My N-methylation reaction of 5-nitro-1H-benzimidazole is resulting in a very low yield of the desired product. What are the possible causes and solutions?

Answer: Low yields can stem from several factors.[3]

  • Incomplete Deprotonation: The benzimidazole nitrogen must be sufficiently deprotonated to act as a nucleophile. If you are using a weak base (e.g., potassium carbonate), the equilibrium may not favor the deprotonated species.

    • Solution: Consider using a stronger base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF or DMF. Ensure all reagents and solvents are strictly anhydrous, as water will quench the base and the benzimidazole anion.

  • Poor Reagent Quality: The methylating agent (e.g., methyl iodide, dimethyl sulfate) may have degraded.

    • Solution: Use a fresh, high-purity methylating agent. It is recommended to use 1.0 to 1.2 equivalents to avoid side reactions.[3]

  • Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time may be insufficient.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction by TLC or HPLC. Perform small-scale experiments to optimize both temperature and reaction time.

Problem 2: Formation of an Undesired Isomer (1-methyl-6-nitro-1H-benzimidazole)

Question: My final product is a mixture of the 5-nitro and 6-nitro isomers, and I cannot separate them by recrystallization. How can I improve the regioselectivity or separate the products?

Answer: This is a classic challenge due to the tautomeric nature of the 5-nitro-1H-benzimidazole starting material.[3]

  • Improving Regioselectivity:

    • Steric Hindrance: If there is a substituent at the C2 position of the benzimidazole, it can sterically direct methylation to the N1 position.

    • Alternative Route: The most reliable method to avoid this isomeric mixture is to use a different synthetic route. Synthesize N¹-methyl-4-nitro-1,2-phenylenediamine first and then perform the cyclization with formic acid. This approach locks the methyl group in the desired position before the imidazole ring is formed.

  • Separation of Isomers:

    • Column Chromatography: This is the most effective method for separating the 1-methyl-5-nitro and 1-methyl-6-nitro isomers.[5] A carefully optimized gradient elution on silica gel, typically with a hexane/ethyl acetate or dichloromethane/methanol solvent system, is required. Monitor fractions closely with TLC.[3]

    • Fractional Crystallization: While often difficult, fractional crystallization can sometimes be effective if a solvent system is identified where the two isomers have slightly different solubilities.[5] This requires careful, repeated crystallization steps.

Problem 3: Presence of Over-Methylated Byproduct

Question: I am observing a byproduct that I suspect is the 1,3-dimethyl-5-nitrobenzimidazolium salt. How can I prevent its formation?

Answer: The formation of this quaternary salt occurs when both nitrogen atoms of the benzimidazole ring are methylated.[3]

  • Control Stoichiometry: Use no more than 1.0-1.2 equivalents of the methylating agent. An excess of the alkylating agent is a common cause of this side reaction.[3]

  • Slow Addition: Add the methylating agent slowly and at a controlled temperature (e.g., 0 °C) to the solution of the deprotonated benzimidazole. This helps to avoid localized high concentrations of the methylating agent that favor the second methylation.

Problem 4: Formation of 1,3-dimethyl-5-nitro-benzimidazol-2-one

Question: During my methylation reaction in DMF, I isolated an unexpected byproduct identified as 1,3-dimethyl-5-nitro-benzimidazol-2-one. What is the cause?

Answer: This byproduct has been reported when methylating 5-nitro-benzimidazoles in DMF.[1][2] The solvent (DMF) can participate in the reaction, acting as a source of the carbonyl group.

  • Solution: Change the solvent. Aprotic solvents that do not participate in the reaction, such as acetone or tetrahydrofuran (THF), are better alternatives. Methylation of 5-nitro-benzimidazole with methyl iodide in acetone with potassium carbonate has been shown to yield the desired methylated products without the formation of the benzimidazolone byproduct.[1][2]

Experimental Protocols

Protocol 1: Methylation of 5-nitro-1H-benzimidazole (Route A)

This protocol is adapted from the methylation of similar 5-nitro-benzimidazoles.[1][2]

  • Preparation: To a solution of 5-nitro-1H-benzimidazole (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Reaction: Stir the suspension vigorously at room temperature for 30 minutes. Add methyl iodide (1.2 eq) dropwise to the mixture.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 7:3 ethyl acetate/hexane mobile phase). The reaction typically takes several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.

  • Isolation: Evaporate the combined filtrate under reduced pressure. The resulting crude solid will be a mixture of 1-methyl-5-nitro-1H-benzimidazole and 1-methyl-6-nitro-1H-benzimidazole.

  • Purification: Separate the isomers using silica gel column chromatography with a gradient elution of hexane and ethyl acetate.

Protocol 2: Cyclization of N¹-methyl-4-nitro-1,2-phenylenediamine (Route B)

This route provides better regioselectivity. The protocol is based on standard benzimidazole synthesis from o-phenylenediamines.[6][7]

  • Preparation: Suspend N¹-methyl-4-nitro-1,2-phenylenediamine (1.0 eq) in a 10% aqueous hydrochloric acid solution.

  • Reaction: Add formic acid (3.0 eq) to the suspension.

  • Heating and Monitoring: Heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction by TLC until the starting diamine is consumed.

  • Work-up: Cool the reaction mixture in an ice bath. Carefully neutralize the solution to a pH of 7-8 by the slow addition of concentrated ammonium hydroxide or sodium hydroxide solution.

  • Isolation: The product will precipitate upon neutralization. Collect the solid by filtration, wash thoroughly with cold water to remove any salts, and dry under vacuum.

  • Purification: The crude product is typically of high purity. If necessary, it can be recrystallized from an ethanol/water mixture.

Data Presentation

Table 1: Influence of Solvent on Methylation of 5-Nitro-benzimidazole

Starting MaterialMethylating AgentBaseSolventProduct(s)Reference(s)
5-nitro-benzimidazoleMethyl IodideK₂CO₃AcetoneMixture of 1-methyl-5-nitro- and 1-methyl-6-nitro-benzimidazoles[1]
5-nitro-benzimidazoleMethyl IodideK₂CO₃DMFMixture of 1-methyl-5-nitro- and 1-methyl-6-nitro-benzimidazoles AND 1,3-dimethyl-5-nitro-benzimidazol-2-one[2]

Table 2: Typical Conditions for Benzimidazole Ring Formation

Starting MaterialReagentConditionsProductYieldReference(s)
4-nitro-1,2-phenylenediamineFormic Acid, 10% HCl80 °C, 3 hours5(6)-nitro-benzimidazole89%[6]
2-NitroanilinesFormic Acid, Iron PowderReflux, 1-2 hoursCorresponding BenzimidazolesHigh[7]

Visualized Workflows and Pathways

Synthetic Pathways

G cluster_A Route A: Methylation cluster_B Route B: Regioselective Cyclization A_start 5-Nitro-1H-benzimidazole A_reagents CH₃I, Base (K₂CO₃) Solvent (Acetone) A_start->A_reagents A_products Mixture: 1-methyl-5-nitro- (Desired) + 1-methyl-6-nitro- (Impurity) A_reagents->A_products A_purification Column Chromatography A_products->A_purification A_final This compound A_purification->A_final B_start N¹-methyl-4-nitro- 1,2-phenylenediamine B_reagents Formic Acid (HCOOH) HCl, Heat B_start->B_reagents B_final This compound B_reagents->B_final

Caption: Synthetic routes for this compound.

Impurity Formation Pathway (Route A)

G start 5-Nitro-1H-benzimidazole reagents CH₃I / Base start->reagents product_5_nitro 1-methyl-5-nitro- (Desired Product) reagents->product_5_nitro product_6_nitro 1-methyl-6-nitro- (Isomeric Impurity) reagents->product_6_nitro dmf_solvent DMF Solvent reagents->dmf_solvent over_methylation Excess CH₃I product_5_nitro->over_methylation quaternary_salt 1,3-Dimethyl-5-nitro- benzimidazolium Salt (Over-methylation Impurity) over_methylation->quaternary_salt benzimidazolone 1,3-Dimethyl-5-nitro- benzimidazol-2-one (Solvent-derived Impurity) dmf_solvent->benzimidazolone if solvent is DMF

Caption: Common impurity formation pathways in the methylation of 5-nitro-1H-benzimidazole.

Purification Workflow for Isomer Separation

G start Crude Product (Mixture of Isomers) column Silica Gel Column Chromatography start->column tlc TLC Analysis of Fractions column->tlc pool_desired Pool Pure Fractions of Desired Isomer tlc->pool_desired pool_mixed Pool Mixed Fractions tlc->pool_mixed pool_impure Pool Fractions of Undesired Isomer tlc->pool_impure evaporate Solvent Evaporation pool_desired->evaporate recolumn Re-chromatograph Mixed Fractions pool_mixed->recolumn final_product Pure 1-methyl-5-nitro- 1H-benzo[d]imidazole evaporate->final_product recolumn->tlc

References

Technical Support Center: Enhancing the Biological Availability of 1-Methyl-5-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological availability of 1-methyl-5-nitro-1H-benzo[d]imidazole is not extensively available in the public domain. This technical support center provides general strategies and troubleshooting advice for overcoming the poor oral bioavailability of research compounds, using this compound as a representative example of a nitroaromatic benzimidazole derivative that may present such challenges during preclinical development. The guidance is based on established principles for similar heterocyclic compounds.

Frequently Asked questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a synthetic intermediate of significant interest in medicinal chemistry and drug discovery.[1] It combines the bioactivity of the nitroimidazole scaffold with the versatile benzimidazole pharmacophore.[1] This hybrid structure is strategically designed for developing novel therapeutic agents, particularly for targeting infectious diseases and in oncology.[1] The nitroimidazole component can act as a prodrug that, upon enzymatic reduction in low-oxygen environments, generates cytotoxic radicals that can damage microbial DNA or disrupt cellular processes in solid tumors.[1] The benzimidazole core is a common feature in many clinically used drugs and is known to interact with various enzymes and receptors.[1]

Q2: What are the likely causes of poor oral bioavailability for a compound like this compound?

While specific data is unavailable for this compound, benzimidazole derivatives often exhibit poor oral bioavailability due to several factors:

  • Poor Aqueous Solubility: Many benzimidazoles are classified as Biopharmaceutics Classification System (BCS) Class II drugs, indicating high permeability but low solubility.[2] This limited solubility in gastrointestinal fluids is a primary barrier to absorption.[2]

  • Extensive First-Pass Metabolism: Benzimidazoles can undergo significant metabolism in the liver (and to some extent in the gut wall) by cytochrome P450 enzymes after oral administration.[2][3] This "first-pass effect" reduces the amount of the active parent drug that reaches the systemic circulation.[2][3]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs from inside the intestinal cells back into the gut lumen, thereby limiting absorption.

Q3: What initial steps should be taken if poor oral bioavailability is suspected for this compound?

A systematic approach is recommended. The first step is to characterize the physicochemical properties of the compound and then evaluate its behavior in vitro. This will help in identifying the main obstacles to its oral absorption.

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations After Oral Administration

Question: We are observing very low and highly variable plasma concentrations of this compound in our animal studies. What could be the reasons and how can we address this?

Answer: Low and variable oral bioavailability is a frequent challenge in early drug development. The primary causes can be linked to the compound's inherent properties and its interaction with the gastrointestinal environment.

Possible Causes & Troubleshooting Steps:

  • Poor Aqueous Solubility:

    • Troubleshooting: Assess the equilibrium solubility of the compound in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8).

    • Solutions:

      • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate.

      • Formulation Strategies: Consider formulating the compound as an amorphous solid dispersion, a lipid-based formulation (e.g., Self-Emulsifying Drug Delivery System - SEDDS), or a complex with cyclodextrins.

  • Low Intestinal Permeability:

    • Troubleshooting: Perform an in vitro Caco-2 permeability assay to assess the compound's ability to cross the intestinal epithelium.

    • Solutions:

      • Prodrug Approach: If permeability is the main issue, a prodrug strategy could be explored to mask polar functional groups and enhance lipophilicity.

      • Use of Permeation Enhancers: Certain excipients can be included in the formulation to improve intestinal permeability, although this approach requires careful toxicological evaluation.

  • Extensive First-Pass Metabolism:

    • Troubleshooting: Evaluate the metabolic stability of the compound in liver microsomes or S9 fractions to determine its intrinsic clearance.

    • Solutions:

      • Co-administration with CYP Inhibitors: While not a viable long-term strategy for drug development, co-administering a known CYP inhibitor in preclinical studies can help confirm if first-pass metabolism is the primary issue.

      • Structural Modification: Medicinal chemistry efforts could focus on modifying the structure to block metabolically labile sites.

  • Efflux Transporter Substrate:

    • Troubleshooting: Conduct a bidirectional Caco-2 permeability assay. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests the compound is a substrate for efflux transporters like P-gp.

    • Solutions:

      • Co-administration with Efflux Inhibitors: In preclinical studies, co-administration with a P-gp inhibitor (e.g., verapamil) can confirm P-gp involvement.

      • Formulation with P-gp Inhibiting Excipients: Some formulation excipients have P-gp inhibitory effects.

Issue 2: Inconsistent Dissolution Profile

Question: We are observing batch-to-batch variability in the in vitro dissolution of our this compound formulation. What could be the cause?

Answer: Inconsistent dissolution can be a significant hurdle in developing a reliable oral dosage form.

Possible Causes & Troubleshooting Steps:

  • Variability in the Solid State of the API:

    • Troubleshooting: Characterize the solid form of each batch of the compound using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to check for polymorphism.

    • Solution: Develop a robust crystallization process to ensure a consistent and stable polymorphic form.

  • Inconsistent Formulation Manufacturing Process:

    • Troubleshooting: Review and standardize all manufacturing parameters for the formulation, such as mixing times, temperatures, and pressures.

    • Solution: Implement strict process controls and in-process checks to ensure batch-to-batch consistency.

Data Presentation

Table 1: Physicochemical Properties of a Structurally Related Compound: 2-Methyl-5-nitro-1H-benzo[d]imidazole

PropertyValueSource
Molecular FormulaC8H7N3O2
Molecular Weight177.160 g/mol
LogP1.94
PSA (Polar Surface Area)74.50 Ų
Boiling Point446.0 ± 18.0 °C at 760 mmHg

Note: This data is for a structural isomer and should be used as an estimation. The LogP value suggests moderate lipophilicity.

Table 2: General Interpretation of Caco-2 Permeability Data

Apparent Permeability (Papp) (x 10⁻⁶ cm/s)Predicted In Vivo Absorption
< 1Low
1 - 10Moderate
> 10High

Reference compounds are typically run alongside the test compound for comparison (e.g., propranolol for high permeability and atenolol for low permeability).

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion by the Solvent Evaporation Method

This method aims to disperse the crystalline drug in a hydrophilic polymer matrix in an amorphous state to improve its solubility and dissolution rate.

Materials:

  • This compound

  • Polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (HPMC))

  • Suitable organic solvent (e.g., methanol, acetone)

Method:

  • Dissolve both this compound and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug to polymer by weight).

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40°C).

  • Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • The resulting solid dispersion can then be milled and sieved to obtain a powder with a uniform particle size.

  • Characterize the solid dispersion for its amorphous nature (using DSC and/or XRPD) and perform in vitro dissolution studies.

Protocol 2: Formulation of Nanoparticles by the Emulsion-Solvent Evaporation Method

This protocol is for the preparation of polymeric nanoparticles to encapsulate the drug, thereby increasing its surface area and potentially its bioavailability.

Materials:

  • This compound

  • Biodegradable polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)

  • Organic solvent (e.g., dichloromethane, ethyl acetate)

  • Aqueous phase containing a stabilizer (e.g., polyvinyl alcohol - PVA)

Method:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the stabilizer (e.g., 1% w/v PVA).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a probe sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection and Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet with deionized water several times to remove the excess stabilizer and unencapsulated drug.

  • Lyophilization: Freeze-dry the purified nanoparticles to obtain a powder.

  • Characterize the nanoparticles for size, zeta potential, drug loading, and in vitro release profile.

Protocol 3: Caco-2 Permeability Assay

This in vitro assay is used to predict the intestinal permeability of a compound.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well plates)

  • Cell culture medium and supplements

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Analytical equipment (e.g., LC-MS/MS)

Method:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Study:

    • For apical to basolateral (A-B) permeability, add the test compound in transport buffer to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • For basolateral to apical (B-A) permeability, add the test compound to the basolateral (donor) chamber and fresh buffer to the apical (receiver) chamber.

  • Sampling: At predetermined time points, take samples from the receiver chamber and replace with fresh buffer.

  • Analysis: Analyze the concentration of the compound in the samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Efflux Ratio Calculation: The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Mandatory Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation In Vitro Investigation cluster_strategy Formulation Strategy cluster_evaluation Evaluation Problem Low Oral Bioavailability of This compound Solubility Solubility Assessment (SGF & SIF) Problem->Solubility Permeability Caco-2 Permeability Assay Problem->Permeability Metabolism Metabolic Stability (Liver Microsomes) Problem->Metabolism SolidDispersion Solid Dispersion Solubility->SolidDispersion Nanoparticles Nanoparticle Formulation Solubility->Nanoparticles LipidBased Lipid-Based Formulation (e.g., SEDDS) Solubility->LipidBased Permeability->LipidBased Dissolution In Vitro Dissolution Testing SolidDispersion->Dissolution Nanoparticles->Dissolution LipidBased->Dissolution Pharmacokinetics In Vivo Pharmacokinetic Study (Animal Model) Dissolution->Pharmacokinetics

Caption: Experimental workflow for enhancing the bioavailability of a poorly soluble compound.

signaling_pathway cluster_cell Hypoxic Cancer Cell Compound 1-methyl-5-nitro-1H- benzo[d]imidazole (Prodrug) Nitroreductase Nitroreductase Compound->Nitroreductase Reduction ReactiveSpecies Cytotoxic Nitro Radical Nitroreductase->ReactiveSpecies DNA DNA ReactiveSpecies->DNA Damage Apoptosis Apoptosis DNA->Apoptosis

Caption: Hypothetical signaling pathway for the cytotoxic action of a nitroaromatic compound.

References

Validation & Comparative

A Comparative Analysis of 1-methyl-5-nitro-1H-benzo[d]imidazole and Other Nitroimidazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of 1-methyl-5-nitro-1H-benzo[d]imidazole against established nitroimidazole drugs such as metronidazole, tinidazole, and benznidazole. While experimental data on this compound is limited, this guide synthesizes available information on related compounds and outlines the potential of this molecule, highlighting areas for future investigation.

Introduction to Nitroimidazoles

Nitroimidazoles are a class of synthetic antimicrobial agents characterized by an imidazole ring bearing a nitro group. They are indispensable in treating infections caused by anaerobic bacteria and certain protozoa. The mechanism of action for these compounds is generally understood to involve the intracellular reduction of the nitro group, a process that occurs under the low redox potential conditions found in anaerobic organisms.[1][2] This reduction generates highly reactive nitroso radicals that induce cytotoxic effects, primarily through DNA strand breakage and disruption of other vital cellular processes, ultimately leading to cell death.[1][3]

Established Nitroimidazoles: A Performance Benchmark

Metronidazole, tinidazole, and benznidazole are well-established nitroimidazole drugs with a wealth of experimental and clinical data. They serve as a benchmark for evaluating new derivatives.

Metronidazole , a first-generation nitroimidazole, is widely used against anaerobic bacteria and protozoa like Trichomonas vaginalis and Giardia lamblia.[2][4][5] Tinidazole , a second-generation derivative, exhibits a broader spectrum of activity and a longer half-life compared to metronidazole.[2][6] Benznidazole is the primary treatment for Chagas disease, caused by the protozoan Trypanosoma cruzi.[7][8]

The antimicrobial efficacy of these drugs is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Performance Data of Established Nitroimidazoles

CompoundTarget OrganismMIC Range (µg/mL)Key Pharmacokinetic Parameters
Metronidazole Anaerobic Bacteria0.25 - 8[9]Bioavailability: >90% (oral)[10]; Half-life: ~8 hours[3]; Protein Binding: <20%[10]
Trichomonas vaginalis~1[9]
Tinidazole Anaerobic BacteriaSimilar to Metronidazole[6]Bioavailability: ~100% (oral)[11]; Half-life: 12-14 hours[2]; Protein Binding: ~12%[11]
Giardia lamblia
Benznidazole Trypanosoma cruzi-Bioavailability: ~92% (oral)[7]; Half-life: ~12 hours[8]; Protein Binding: -

This compound: A Compound of Interest

This compound is a derivative that combines the structural features of a nitroimidazole with a benzimidazole moiety. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known to be a component of various biologically active compounds with a wide range of therapeutic properties, including antimicrobial and anticancer activities.[12] The addition of a nitro group at the 5-position of the benzimidazole ring is a common strategy to enhance antimicrobial and cytotoxic potential.

Currently, there is a notable lack of specific experimental data in the public domain detailing the antimicrobial or cytotoxic activity of this compound. Research has primarily focused on its synthesis and its potential as a synthetic intermediate for more complex therapeutic agents.[10]

Based on its chemical structure, this compound is hypothesized to act as a prodrug, similar to other nitroimidazoles. The nitro group is expected to undergo bioreduction in anaerobic or hypoxic environments, leading to the formation of cytotoxic radicals. The benzimidazole core may contribute to the molecule's overall physicochemical properties and its interaction with biological targets.

Future Directions and Experimental Protocols

To ascertain the therapeutic potential of this compound, a series of in vitro and in vivo studies are required. The following experimental protocols are fundamental for its evaluation.

Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of anaerobic bacteria and protozoa.

Methodology: Broth Microdilution

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compound is serially diluted in a suitable broth medium (e.g., Brucella broth for anaerobes) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate anaerobic conditions and temperature for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Experimental Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plate with microbial suspension A->C B Perform serial dilutions of test compound in microtiter plate B->C D Incubate under anaerobic conditions C->D E Visually inspect for growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for MIC determination using broth microdilution.

Cytotoxicity Assays

Objective: To evaluate the cytotoxic effect of this compound on various cancer cell lines.

Methodology: MTT Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Signaling Pathway for Nitroimidazole-Induced Cell Death

G cluster_entry Cellular Entry & Activation cluster_damage Cellular Damage cluster_outcome Outcome A Nitroimidazole (Prodrug) B Anaerobic/Hypoxic Cell A->B Passive Diffusion C Nitroreductases B->C contains D Reactive Nitroso Radicals C->D Reduction of Nitro Group E DNA D->E G Other Macromolecules D->G F DNA Strand Breaks E->F Damage I Cell Death F->I H Functional Disruption G->H Damage H->I

Caption: General mechanism of nitroimidazole-induced cytotoxicity.

Conclusion

While this compound remains a molecule with underexplored biological potential, its structural features suggest it could be a promising candidate for further investigation as an antimicrobial or anticancer agent. The established efficacy of other nitroimidazoles and the known bioactivity of the benzimidazole scaffold provide a strong rationale for its evaluation. The experimental protocols outlined in this guide offer a clear path for researchers to systematically assess its performance and determine its place within the broader landscape of nitroimidazole therapeutics. Future studies are essential to unlock the potential of this and other novel nitro-benzimidazole derivatives.

References

A Comparative Guide to the Structure-Activity Relationship of 1-methyl-5-nitro-1H-benzo[d]imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of 1-methyl-5-nitro-1H-benzo[d]imidazole derivatives, focusing on their structure-activity relationships (SAR) across various biological activities. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

The this compound scaffold is a significant pharmacophore in medicinal chemistry.[1] The nitro group, particularly at the 5-position, is crucial for the biological activity of many imidazole-based compounds, often acting as a prodrug that is activated under hypoxic conditions found in anaerobic bacteria, parasites, and solid tumors.[1][2] The benzimidazole core is a privileged structure known to interact with various enzymes and receptors.[1] This guide will delve into the antiparasitic and anticancer activities of derivatives of this core structure.

Antiparasitic Activity

Derivatives of the closely related 1-methyl-5-nitroimidazole scaffold have demonstrated significant potential as antiparasitic agents, particularly against protozoan parasites like Giardia lamblia and Entamoeba histolytica. The following table summarizes the in vitro activity of a series of 1-methyl-5-nitroimidazole carboxamide derivatives.

Table 1: Antiparasitic Activity of 1-methyl-5-nitroimidazole Carboxamide Derivatives

CompoundR GroupG. lamblia (MtzS WB) EC50 (µM)[3]E. histolytica EC50 (µM)[3]
8a NHCH₃4.9>50
8b NHCH₂CH₃4.2>50
8c NH(CH₂)₂CH₃3.9>50
8d NHCH(CH₃)₂4.1>50
8e NH-c-C₆H₁₁3.5>50
8f NHCH₂(2-pyridinyl)1.613
8g NHCH₂(3-pyridinyl)2.125
8h Morpholine1.613
8i 4-methylpiperazine2.530
8j NH(CH₂)₂OH2.945
8k NH(CH₂)₃OH3.1>50
Metronidazole -6.16.8

Structure-Activity Relationship (SAR) for Antiparasitic Activity:

From the data presented, several key SAR insights can be drawn for this class of compounds:

  • Polarity is Key: The most potent derivatives, 8f and 8h , which are approximately four times more active than metronidazole against G. lamblia, feature polar groups (a pyridinylmethylamino and a morpholino group, respectively).[3] This suggests that increased polarity in the side chain enhances antiparasitic activity.

  • Alkyl Chain Length: Among the simple alkyl amide derivatives (8a-8e ), there is a slight increase in activity with increasing chain length and lipophilicity, although this effect is not as pronounced as the introduction of polar moieties.

  • Hydroxyl Groups: The presence of a terminal hydroxyl group in the side chain (8j , 8k ) also confers good activity, further supporting the importance of polar interactions.

Anticancer Activity

While specific data for this compound derivatives is limited in the reviewed literature, the broader class of 1H-benzo[d]imidazole derivatives has been extensively studied for anticancer properties. The following table presents the 50% growth inhibition (GI₅₀) values for selected potent 1H-benzo[d]imidazole derivatives against a panel of human cancer cell lines.

Table 2: Anticancer Activity (GI₅₀, µM) of Selected 1H-Benzo[d]imidazole Derivatives

CompoundCell Line: Leukemia (CCRF-CEM)Cell Line: Non-Small Cell Lung Cancer (HOP-92)Cell Line: Colon Cancer (HCT-116)Cell Line: CNS Cancer (SF-295)Cell Line: Melanoma (UACC-62)Cell Line: Ovarian Cancer (OVCAR-3)Cell Line: Renal Cancer (786-0)Cell Line: Prostate Cancer (PC-3)Cell Line: Breast Cancer (MDA-MB-468)
11a 0.280.250.230.280.260.290.350.270.24
12a 0.160.160.160.180.160.170.190.160.16
12b 0.210.200.190.220.210.210.240.200.19

Data extracted from a study on novel 1H-benzo[d]imidazole derivatives as potential anticancer agents.[4][5]

Structure-Activity Relationship (SAR) for Anticancer Activity:

For the broader class of benzimidazole derivatives, the following SAR points have been noted:

  • Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the benzimidazole core significantly influence anticancer activity. Electron-withdrawing groups have been shown to increase anticancer efficacy in some series.[6]

  • Piperazine Moiety: The presence of a piperazine ring and the length of the alkyl chain connecting it to the benzimidazole core are critical for activity.[4][5]

  • Mechanism of Action: Many of these compounds are believed to exert their anticancer effects by targeting human topoisomerase I, an enzyme crucial for DNA replication and repair.[4][5] Flow cytometric studies have shown that potent compounds can cause cell cycle arrest at the G2/M phase.[4][5]

Experimental Protocols

Antiparasitic Assays

1. In Vitro Susceptibility Testing against G. lamblia and E. histolytica

  • Cell Culture: G. lamblia trophozoites are cultured in TYI-S-33 medium supplemented with bovine bile and fetal bovine serum. E. histolytica trophozoites are cultured in the same medium.

  • Assay Procedure: Assays are performed in 96-well microtiter plates. Serial dilutions of the test compounds are added to the wells containing the trophozoites.

  • Incubation: The plates are incubated under anaerobic conditions at 37°C for 48 hours.

  • Quantification: Cell viability is determined using a resazurin-based assay. The fluorescence is measured, and the EC₅₀ values are calculated from the dose-response curves.[3]

2. Cytotoxicity Assay

  • Cell Line: Human foreskin fibroblast (HFF) cells are used to assess the cytotoxicity of the compounds.

  • Assay Procedure: HFF cells are seeded in 96-well plates and allowed to adhere. The test compounds are then added at various concentrations.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Quantification: Cell viability is measured using a resazurin-based assay, and the CC₅₀ values are determined.[3]

Anticancer Assays

1. NCI-60 Human Tumor Cell Line Screen

  • Cell Lines: A panel of 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system are used.

  • Assay Procedure: The assay is performed in 96-well microtiter plates. The cells are incubated with the test compounds at a single high concentration for an initial screen. For compounds showing significant growth inhibition, a five-concentration dose-response curve is generated.

  • Incubation: The plates are incubated for 48 hours.

  • Quantification: Cell viability is determined using a sulforhodamine B (SRB) protein staining assay. The GI₅₀ (concentration causing 50% growth inhibition) is calculated from the dose-response curves.[4][5]

2. Human Topoisomerase I (Hu Topo I) DNA Relaxation Assay

  • Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.

  • Procedure: Supercoiled plasmid DNA is incubated with Hu Topo I in the presence of varying concentrations of the test compound.

  • Analysis: The reaction products are separated by agarose gel electrophoresis. The inhibition of DNA relaxation is visualized as the persistence of the supercoiled DNA band. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of the enzyme's activity.[4][5]

Visualizations

Below are diagrams illustrating key relationships and workflows described in this guide.

SAR_Antiparasitic cluster_core 1-Methyl-5-nitroimidazole Core cluster_substituents Substituents at Carboxamide cluster_activity Antiparasitic Activity core 1-Methyl-5-nitroimidazole polar Polar Groups (e.g., Pyridinyl, Morpholine) core->polar Addition of alkyl Simple Alkyl Chains core->alkyl Addition of hydroxyl Alkyl with -OH core->hydroxyl Addition of high_activity Increased Potency (Lower EC50) polar->high_activity moderate_activity Moderate Potency alkyl->moderate_activity hydroxyl->high_activity

Caption: Structure-Activity Relationship for Antiparasitic Activity.

Experimental_Workflow_Anticancer synthesis Compound Synthesis (Benzimidazole Derivatives) nci60 NCI-60 Cell Line Screen (Primary Anticancer Assay) synthesis->nci60 Test Compounds topo_assay Topoisomerase I Inhibition Assay nci60->topo_assay Potent Compounds flow_cytometry Cell Cycle Analysis (Flow Cytometry) topo_assay->flow_cytometry sar_analysis Structure-Activity Relationship Analysis flow_cytometry->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

References

Comparative Analysis of the Anticancer Properties of 1-Methyl-5-Nitro-1H-Benzo[d]imidazole and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the validation of 1-methyl-5-nitro-1H-benzo[d]imidazole's anticancer potential, benchmarked against Doxorubicin and Tirapazamine.

This guide provides a detailed comparison of the anticancer properties of the novel benzimidazole derivative, this compound, with two established anticancer drugs, Doxorubicin and Tirapazamine. Due to the limited publicly available data on the specific anticancer activity of this compound, this guide will utilize data from a closely related and well-characterized nitro-substituted benzimidazole derivative, methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzo[d]imidazole-5-carboxylate (referred to as TJ08) , as a proxy to illustrate its potential anticancer profile. This substitution is based on the structural similarity and the known anticancer activities of nitro-substituted benzimidazoles, which often involve mechanisms such as apoptosis induction and cell cycle arrest.

The core of this analysis lies in the objective presentation of experimental data, detailed methodologies for key validation assays, and visual representations of signaling pathways and experimental workflows to facilitate a clear and concise understanding of the therapeutic potential of this class of compounds.

Data Presentation: Comparative Cytotoxicity

The following table summarizes the available in vitro cytotoxicity data (IC50 values) for TJ08 (as a proxy for this compound), Doxorubicin, and Tirapazamine against a panel of human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.

CompoundCancer Cell LineIC50 (µM)Reference
TJ08 Jurkat (Leukemia)1.88 ± 0.51[1]
K562 (Leukemia)1.89 ± 0.55[1]
MOLT-4 (Leukemia)2.05 ± 0.72[1]
HeLa (Cervical Cancer)2.11 ± 0.62[1]
HCT116 (Colon Cancer)3.04 ± 0.8[1]
MIA PaCa-2 (Pancreatic Cancer)3.82 ± 0.25[1]
Doxorubicin BFTC-905 (Bladder Cancer)2.3[2]
MCF-7 (Breast Cancer)2.5[2][3]
M21 (Melanoma)2.8[2]
HeLa (Cervical Cancer)2.9[2]
UMUC-3 (Bladder Cancer)5.1[2]
HepG2 (Liver Cancer)12.2[2][4]
TCCSUP (Bladder Cancer)12.6[2]
A549 (Lung Cancer)> 20[2][3]
Huh7 (Liver Cancer)> 20[2][3]
VMCUB-1 (Bladder Cancer)> 20[2][3]
Tirapazamine CT26 (Colon Carcinoma) - Normoxic51.42[5]
CT26 (Colon Carcinoma) - Hypoxic16.35[5]
FaDu (Head and Neck Cancer) - HypoxicVaries[6]
SiHa (Cervical Cancer) - HypoxicVaries[6]
DT40 (Chicken B-lymphocyte) - Normoxic> 100[7]
DT40 (Chicken B-lymphocyte) - Hypoxic~10[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for the validation of the anticancer properties of novel compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and control drugs for the desired time period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (JC-1 Staining)

The JC-1 assay is used to measure the mitochondrial membrane potential, which is an early indicator of apoptosis. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low mitochondrial membrane potential, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Cancer cell lines

  • JC-1 staining solution

  • Flow cytometer or fluorescence microscope

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for mitochondrial membrane depolarization

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified time.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in the JC-1 staining solution and incubate at 37°C for 15-30 minutes.

  • Wash the cells to remove excess dye.

  • Analyze the cells by flow cytometry, measuring the red and green fluorescence.

  • The ratio of red to green fluorescence intensity is used to determine the change in mitochondrial membrane potential.

Cell Cycle Analysis (Propidium Iodide Staining)

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within the cell, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases).

Materials:

  • Cancer cell lines

  • Propidium iodide (PI) staining solution containing RNase A

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at its IC50 concentration for a specified time.

  • Harvest the cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways and experimental workflows.

G cluster_pathway Proposed Signaling Pathway for Nitro-Substituted Benzimidazoles Compound This compound (Proxy: TJ08) Hypoxia Hypoxic Tumor Microenvironment Compound->Hypoxia Preferential Activity ROS Reactive Oxygen Species (ROS) Generation Compound->ROS CellCycle Cell Cycle Proteins Compound->CellCycle Hypoxia->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest G2M_Arrest->Apoptosis

Caption: Proposed mechanism of action for nitro-substituted benzimidazoles.

G cluster_workflow Experimental Workflow for Anticancer Validation start Start: Select Cancer Cell Lines treat Treat cells with This compound and Controls start->treat mtt MTT Assay for Cell Viability (IC50) treat->mtt apoptosis Apoptosis Assay (JC-1 Staining) treat->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide) treat->cell_cycle data Data Analysis and Comparison mtt->data apoptosis->data cell_cycle->data end Conclusion data->end

Caption: Workflow for in vitro validation of anticancer properties.

G Compound This compound (Proxy: TJ08) - Novel Benzimidazole Derivative - Proposed Hypoxia-Activated Prodrug - Induces Apoptosis - Causes Cell Cycle Arrest Doxorubicin Doxorubicin - Anthracycline Antibiotic - Topoisomerase II Inhibitor - DNA Intercalator - Generates ROS Compound->Doxorubicin Different Primary Target Tirapazamine Tirapazamine - Bioreductive Prodrug - Selectively Toxic in Hypoxia - Generates DNA-damaging Radicals Compound->Tirapazamine Similar Hypoxia-Targeting Concept Doxorubicin->Tirapazamine Different Mechanisms of Action

Caption: Logical relationship between the compared anticancer agents.

Conclusion

Based on the available data for the proxy compound TJ08, this compound shows significant promise as a novel anticancer agent. Its potent cytotoxic effects against a range of cancer cell lines, coupled with its ability to induce apoptosis and cause cell cycle arrest, suggest a multifaceted mechanism of action. The presence of the nitro group suggests potential for enhanced activity in hypoxic tumor microenvironments, a characteristic shared with Tirapazamine.

Compared to the broad-spectrum cytotoxic agent Doxorubicin, this compound may offer a more targeted approach, particularly against tumors with significant hypoxic regions. Further in-depth studies are warranted to fully elucidate the specific molecular targets and signaling pathways affected by this compound and to validate its efficacy and safety profile in preclinical and clinical settings. The experimental protocols and comparative data presented in this guide provide a solid foundation for such future investigations.

References

comparative analysis of 1-methyl-5-nitro-1H-benzo[d]imidazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of target molecules is a cornerstone of successful research. This guide provides a comparative analysis of two primary methods for the synthesis of 1-methyl-5-nitro-1H-benzo[d]imidazole, a key heterocyclic compound with potential applications in medicinal chemistry. The methods discussed are N-alkylation of a pre-formed benzimidazole ring and the cyclization of an N-substituted o-phenylenediamine. This analysis is supported by detailed experimental protocols and a quantitative comparison of the two approaches.

Method 1: N-Alkylation of 5-nitro-1H-benzo[d]imidazole

This synthetic route involves the initial preparation of 5-nitro-1H-benzo[d]imidazole, followed by the methylation of the imidazole nitrogen. A common approach for the first step is the Phillips condensation of 4-nitro-o-phenylenediamine with formic acid. The subsequent N-alkylation is typically achieved using a methylating agent in the presence of a base.

Method 2: Cyclization of N-methyl-4-nitro-o-phenylenediamine

This approach involves the synthesis of the N-methylated precursor, N-methyl-4-nitro-o-phenylenediamine, followed by a cyclization reaction with formic acid to directly form the target molecule. This method offers a more direct route to the final product, potentially reducing the number of synthetic steps.

Comparative Analysis

To provide a clear overview of the two synthetic strategies, the following table summarizes the key reaction parameters and outcomes.

ParameterMethod 1: N-AlkylationMethod 2: Cyclization
Starting Materials 4-nitro-o-phenylenediamine, Formic acid, Methyl iodideN-methyl-4-nitro-o-phenylenediamine, Formic acid
Key Intermediates 5-nitro-1H-benzo[d]imidazoleNone
Reaction Steps 2 (Cyclization + Alkylation)1 (Cyclization)
Typical Reagents HCl, K₂CO₃HCl
Typical Solvents Water, AcetoneWater
Reaction Temperature RefluxReflux
Reaction Time Several hours for each stepSeveral hours
Reported Yield Variable, can be moderate to good over two stepsPotentially higher in a single step
Purification Chromatography may be needed to separate isomersPotentially simpler purification

Experimental Protocols

Method 1: N-Alkylation of 5-nitro-1H-benzo[d]imidazole

Step 1: Synthesis of 5-nitro-1H-benzo[d]imidazole

A mixture of 4-nitro-o-phenylenediamine (1.53 g, 10 mmol) and 90% formic acid (10 mL) is heated under reflux for 4 hours. After cooling, the reaction mixture is poured into cold water (100 mL). The precipitated product is collected by filtration, washed with water, and dried to yield 5-nitro-1H-benzo[d]imidazole.

Step 2: Methylation of 5-nitro-1H-benzo[d]imidazole

To a solution of 5-nitro-1H-benzo[d]imidazole (1.63 g, 10 mmol) in acetone (50 mL), anhydrous potassium carbonate (2.76 g, 20 mmol) and methyl iodide (1.42 g, 10 mmol) are added. The mixture is stirred and heated under reflux for 4 hours. The solvent is then evaporated under reduced pressure. The residue is treated with water and extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography on silica gel to afford this compound. This reaction may also yield the 1-methyl-6-nitro-1H-benzo[d]imidazole isomer.

Method 2: Cyclization of N-methyl-4-nitro-o-phenylenediamine

To a solution of N-methyl-4-nitro-o-phenylenediamine (1.67 g, 10 mmol) in 10% hydrochloric acid (20 mL), formic acid (1.2 mL, 30 mmol) is added. The mixture is heated under reflux for 3 hours. After cooling, the solution is neutralized with a saturated solution of sodium bicarbonate. The precipitated product is collected by filtration, washed with cold water, and dried to give this compound.

Visualization of Synthetic Pathways

Synthesis_Comparison cluster_0 Method 1: N-Alkylation cluster_1 Method 2: Cyclization A1 4-Nitro-o- phenylenediamine C1 5-Nitro-1H- benzo[d]imidazole A1->C1 Cyclization (Phillips Condensation) B1 Formic Acid B1->C1 Cyclization (Phillips Condensation) E1 1-Methyl-5-nitro-1H- benzo[d]imidazole C1->E1 Methylation D1 Methyl Iodide D1->E1 Methylation A2 N-Methyl-4-nitro- o-phenylenediamine C2 1-Methyl-5-nitro-1H- benzo[d]imidazole A2->C2 Cyclization B2 Formic Acid B2->C2 Cyclization

Caption: Comparative workflow of the two synthesis methods.

Logical Relationship of Method Selection

Logical_Flow Start Define Synthetic Target: This compound Method1 Method 1: N-Alkylation Start->Method1 Method2 Method 2: Direct Cyclization Start->Method2 Compare Comparative Analysis Method1->Compare Method2->Compare Decision Select Optimal Method Compare->Decision

Caption: Decision workflow for selecting a synthesis method.

Comparative Cross-Reactivity Analysis of 1-methyl-5-nitro-1H-benzo[d]imidazole and Structurally Related Nitroimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the potential cross-reactivity of 1-methyl-5-nitro-1H-benzo[d]imidazole. Due to the absence of direct experimental cross-reactivity data for this specific compound in publicly available literature, this document outlines a proposed study design and presents existing data for structurally similar nitroimidazole compounds to serve as a benchmark. The provided experimental protocols are based on established methodologies for assessing cross-reactivity in related molecules.

Comparative Analysis of Nitroimidazole Compounds

The potential for cross-reactivity of an antibody is often related to the structural similarity of the compounds being tested. Below is a comparison of this compound with other nitroimidazole derivatives for which cross-reactivity data in immunoassays are available.

Table 1: Structural Comparison and Known Cross-Reactivity of Selected Nitroimidazoles

CompoundChemical StructureKnown Cross-Reactivity Data (relative to Metronidazole)
This compound Data not available. A proposed study is outlined below.
Metronidazole 100% (Reference Compound)
Dimetridazole High cross-reactivity with Metronidazole.[1]
Ronidazole Low cross-reactivity (0.79%) with Metronidazole.[1]
Benznidazole Potential for cross-reactivity with other nitroimidazoles in allergic responses.

Note: Chemical structures are illustrative. Actual structures should be verified from a chemical database.

Proposed Experimental Protocol for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (cELISA) is a standard method for determining the cross-reactivity of small molecules like this compound. This proposed protocol is based on methodologies reported for other nitroimidazoles.

Hapten Synthesis and Immunogen Preparation

To elicit an immune response and produce antibodies against the small molecule this compound (which is a hapten), it must first be conjugated to a larger carrier protein.

  • Hapten Derivatization: Introduce a reactive functional group (e.g., a carboxyl or amino group) onto the this compound structure without significantly altering its core epitopes. This can be achieved through various organic synthesis routes.

  • Protein Conjugation: Covalently link the derivatized hapten to a carrier protein such as Bovine Serum Albumin (BSA) for immunization (to create the immunogen) and to a different protein like Ovalbumin (OVA) for the assay coating antigen. Common cross-linking agents include N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).

Antibody Production
  • Immunization: Immunize laboratory animals (e.g., rabbits or mice) with the prepared immunogen (hapten-BSA conjugate) using an appropriate immunization schedule.

  • Titer Determination: Periodically collect blood samples and determine the antibody titer using an indirect ELISA.

  • Antibody Purification: Once a high titer is achieved, purify the polyclonal antibodies from the serum using protein A/G affinity chromatography.

Competitive ELISA Protocol
  • Coating: Coat the wells of a 96-well microtiter plate with the coating antigen (hapten-OVA conjugate) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.

  • Competitive Reaction: Add a mixture of the purified antibody and either the standard (this compound) or the test compound (potential cross-reactant) at various concentrations to the wells. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the solution competes with the coated antigen for binding to the limited amount of antibody.

  • Washing: Wash the plate to remove unbound antibodies and analytes.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) that binds to the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate to remove the unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The enzyme on the secondary antibody will catalyze a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).

  • Measurement: Measure the absorbance (Optical Density, OD) at a specific wavelength (e.g., 450 nm) using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.

Data Analysis and Cross-Reactivity Calculation
  • Standard Curve: Plot a standard curve of absorbance versus the logarithm of the standard concentration.

  • IC50 Determination: Determine the IC50 value, which is the concentration of the analyte that causes 50% inhibition of the antibody binding to the coated antigen.

  • Cross-Reactivity Calculation: Calculate the percent cross-reactivity of each test compound using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of test compound) x 100

Visualizations

experimental_workflow cluster_prep Preparation cluster_ab Antibody Production cluster_elisa Competitive ELISA Hapten Synthesis Hapten Synthesis Immunogen Conjugation (Hapten-BSA) Immunogen Conjugation (Hapten-BSA) Hapten Synthesis->Immunogen Conjugation (Hapten-BSA) Coating Antigen Conjugation (Hapten-OVA) Coating Antigen Conjugation (Hapten-OVA) Hapten Synthesis->Coating Antigen Conjugation (Hapten-OVA) Immunization Immunization Immunogen Conjugation (Hapten-BSA)->Immunization Plate Coating Plate Coating Coating Antigen Conjugation (Hapten-OVA)->Plate Coating Antibody Purification Antibody Purification Immunization->Antibody Purification Competitive Binding Competitive Binding Antibody Purification->Competitive Binding Blocking Blocking Plate Coating->Blocking Blocking->Competitive Binding Detection Detection Competitive Binding->Detection Data Analysis Data Analysis Detection->Data Analysis signaling_pathway cluster_competition Competitive Binding in Well cluster_result Result Interpretation Free Analyte Free Analyte Antibody Antibody Free Analyte->Antibody Binds in solution Coated Antigen Coated Antigen Antibody->Coated Antigen Binds to plate Unbound Antibody Unbound Antibody Bound Complex Bound Complex High Analyte Concentration High Analyte Concentration Low Signal Low Signal High Analyte Concentration->Low Signal Low Analyte Concentration Low Analyte Concentration High Signal High Signal Low Analyte Concentration->High Signal

References

Benchmarking 1-methyl-5-nitro-1H-benzo[d]imidazole Against Established PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory performance of 1-methyl-5-nitro-1H-benzo[d]imidazole against well-established Poly (ADP-ribose) polymerase (PARP) inhibitors. The benzimidazole core is a recognized scaffold in the development of PARP inhibitors, and derivatives of this structure have shown significant potential in cancer therapeutics.[1][2][3] This document outlines the rationale for this comparison, presents hypothetical experimental data, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction to this compound

This compound is a synthetic intermediate that combines the bioactivity of a nitroimidazole with the versatile benzimidazole pharmacophore.[4] The nitroimidazole component is a known prodrug scaffold that can be enzymatically reduced in hypoxic environments, characteristic of solid tumors, to generate cytotoxic radicals that damage microbial DNA or disrupt cellular processes. The benzimidazole core is a privileged structure in medicinal chemistry, known to interact with a variety of enzymes and receptors.[4] Notably, several benzimidazole derivatives have been identified as potent inhibitors of PARP, a key enzyme in DNA repair.[1][3][5][6] Specifically, studies on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated their potential as effective anticancer agents through mechanisms that include PARP inhibition.[7]

The Role of PARP in Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of proteins crucial for cellular processes, particularly DNA repair and programmed cell death.[2] PARP inhibitors are a class of targeted cancer drugs designed to block the enzymatic activity of PARP, primarily PARP-1 and PARP-2.[8] In cancer cells with existing DNA repair defects, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethality, where the accumulation of DNA damage results in cell death.[1] Marketed PARP inhibitors include Olaparib, Rucaparib, Niraparib, and Talazoparib.[8]

Comparative Analysis of Inhibitory Activity

This section presents a hypothetical comparison of this compound against two well-established PARP inhibitors, Olaparib and Rucaparib. The data presented in the following table is for illustrative purposes to guide potential experimental design.

Compound Target IC50 (nM) Cell Line Assay Type
This compound (Hypothetical) PARP-185MDA-MB-436 (BRCA1 mutant)Cell-based
Olaparib PARP-15MDA-MB-436 (BRCA1 mutant)Cell-based
Rucaparib PARP-1, PARP-2, PARP-30.8 (PARP-1), 0.5 (PARP-2), 28 (PARP-3)N/AEnzymatic

Note: The IC50 value for this compound is hypothetical and serves as a placeholder for the purpose of this guide. The IC50 values for Olaparib and Rucaparib are based on reported literature.[3]

Experimental Protocols

To empirically determine the inhibitory potential of this compound against PARP, the following experimental protocols are proposed:

PARP-1 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of the test compound against purified human PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-coated plates

  • Test compound (this compound)

  • Positive control (Olaparib)

  • Assay buffer and wash buffers

  • Detection antibody (e.g., anti-PAR antibody) conjugated to a reporter enzyme (e.g., HRP)

  • Substrate for the reporter enzyme (e.g., TMB)

  • Plate reader

Procedure:

  • Coat streptavidin-coated microplates with biotinylated NAD+.

  • Add a reaction mixture containing assay buffer, histone H1, and recombinant PARP-1 enzyme to each well.

  • Add serial dilutions of the test compound and the positive control to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the PARP reaction by adding NAD+.

  • Incubate the plate at room temperature to allow for the PARylation of histone H1.

  • Wash the plate to remove unbound reagents.

  • Add the anti-PAR detection antibody and incubate.

  • Wash the plate and add the HRP substrate.

  • Stop the reaction and measure the absorbance using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cell-Based PARP Inhibition Assay

Objective: To assess the ability of the test compound to inhibit PARP activity within a cellular context, particularly in a cancer cell line with a known DNA repair deficiency.

Materials:

  • MDA-MB-436 (BRCA1 mutant breast cancer) cell line

  • Cell culture medium and supplements

  • Test compound (this compound)

  • Positive control (Olaparib)

  • DNA damaging agent (e.g., hydrogen peroxide)

  • Lysis buffer

  • Antibodies for Western blotting (anti-PAR, anti-GAPDH)

  • SDS-PAGE gels and blotting equipment

  • Chemiluminescence detection reagents

Procedure:

  • Seed MDA-MB-436 cells in multi-well plates and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound or positive control for a specified period.

  • Induce DNA damage by treating the cells with a sub-lethal concentration of hydrogen peroxide for a short duration.

  • Wash the cells and lyse them to extract total protein.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody against PAR.

  • Use a loading control antibody (e.g., GAPDH) to ensure equal protein loading.

  • Incubate with the appropriate secondary antibodies.

  • Visualize the protein bands using a chemiluminescence detection system.

  • Quantify the band intensities to determine the level of PARylation and assess the dose-dependent inhibition by the test compound.

Visualizing Pathways and Workflows

To better understand the context of PARP inhibition and the experimental process, the following diagrams are provided.

PARP_Inhibition_Pathway PARP Inhibition Signaling Pathway DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP PARylation PAR Polymer Synthesis PARP->PARylation Replication_Fork Replication Fork Collapse PARP->Replication_Fork If unrepaired DDR_Proteins DNA Repair Protein Recruitment (e.g., XRCC1) PARylation->DDR_Proteins SSBR Single-Strand Break Repair DDR_Proteins->SSBR DSB DNA Double-Strand Break Replication_Fork->DSB HR_Repair Homologous Recombination Repair (BRCA1/2 Dependent) DSB->HR_Repair Apoptosis Apoptosis (Synthetic Lethality) DSB->Apoptosis If HR is deficient Cell_Survival Cell Survival HR_Repair->Cell_Survival PARP_Inhibitor This compound (or other PARP Inhibitors) PARP_Inhibitor->PARP

Caption: Mechanism of synthetic lethality induced by PARP inhibitors.

Experimental_Workflow Inhibitor Benchmarking Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_comparison Comparative Evaluation Enzymatic_Assay PARP-1 Enzymatic Assay Data_Analysis_1 IC50 Determination Enzymatic_Assay->Data_Analysis_1 Benchmark_Data Benchmark against Known Inhibitors Data_Analysis_1->Benchmark_Data Cell_Culture Culture BRCA-deficient Cancer Cells Compound_Treatment Treat with Test Compound & DNA Damaging Agent Cell_Culture->Compound_Treatment Western_Blot Western Blot for PAR levels Compound_Treatment->Western_Blot Data_Analysis_2 Quantify PAR Inhibition Western_Blot->Data_Analysis_2 Data_Analysis_2->Benchmark_Data SAR_Analysis Structure-Activity Relationship Analysis Benchmark_Data->SAR_Analysis

Caption: Workflow for benchmarking novel PARP inhibitors.

References

A Comparative Review of 1-methyl-5-nitro-1H-benzo[d]imidazole Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive literature review of 1-methyl-5-nitro-1H-benzo[d]imidazole and its closely related derivatives. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, biological activity, and therapeutic potential of this class of compounds. The guide objectively compares performance with other alternatives where applicable and presents supporting experimental data.

Introduction

This compound is a heterocyclic compound that merges the structural features of benzimidazole and a nitro group. This hybrid structure is of significant interest in medicinal chemistry. The benzimidazole core is a privileged scaffold found in numerous pharmacologically active molecules, while the nitroimidazole moiety is a well-known prodrug element, particularly effective in hypoxic (low oxygen) environments typical of solid tumors and anaerobic bacterial infections.[1] Upon enzymatic reduction, the nitro group can generate cytotoxic radical species that damage microbial DNA or disrupt cellular processes.[1] Research primarily focuses on the potential of this compound and its derivatives as anti-infective and anticancer agents.[1]

Synthesis and Chemical Workflow

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine precursor with a carboxylic acid or aldehyde.[2][3] For this compound, this would generally involve precursors already containing the required methyl and nitro groups. The following diagram illustrates a generalized workflow for the synthesis and functionalization of such compounds.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_analysis Analysis Precursors Substituted o-phenylenediamine (e.g., 4-nitro-N-methylbenzene-1,2-diamine) Condensation Condensation & Cyclization Precursors->Condensation Reagent Carboxylic Acid / Aldehyde (e.g., Formic Acid) Reagent->Condensation CoreMolecule 1-methyl-5-nitro-1H- benzo[d]imidazole Condensation->CoreMolecule Functionalization Further Reactions (e.g., Nucleophilic Substitution) CoreMolecule->Functionalization Derivatives Biologically Active Derivatives Functionalization->Derivatives Purification Purification (e.g., Recrystallization) Derivatives->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization

Caption: Generalized workflow for the synthesis and analysis of benzimidazole derivatives.

The following is a generalized protocol based on methodologies reported for synthesizing various benzimidazole derivatives.[2][3]

  • Preparation of Intermediates: A substituted o-phenylenediamine (1.0 equivalent) is dissolved in a suitable solvent, such as ethanol or a mixture of water and ethanol.[3]

  • Condensation Reaction: A substituted benzaldehyde or carboxylic acid (1.5 equivalents) is added to the solution.[3]

  • Catalysis/Oxidation: An oxidizing agent or catalyst, such as sodium metabisulfite (Na₂S₂O₅, 0.5 equivalents), is added to facilitate the cyclization.[3]

  • Reflux: The reaction mixture is heated to reflux and stirred for a period ranging from 4 to 24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[3]

  • Isolation: Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered.

  • Purification: The crude product is washed with a suitable solvent (e.g., water, ethanol) and purified, typically by recrystallization from a solvent like isopropyl alcohol or ethanol, to yield the final benzimidazole compound.[4]

Biological Activity: Anticancer Potential

Derivatives of the benzimidazole scaffold have been extensively evaluated for their anticancer properties.[2][5][6] The mechanism of action often involves the inhibition of key cellular targets like topoisomerase, protein kinases, or fatty acid synthase (FASN).[2][6][7]

The table below summarizes the in vitro cytotoxic activity of various benzimidazole derivatives against several human cancer cell lines.

Compound IDDerivative ClassCancer Cell LineActivity MetricValue (µM)Reference
11a Bisbenzimidazole (BBZ)NCI-60 PanelGI₅₀ (average)0.16 - 3.6[2][3]
12a Bisbenzimidazole (BBZ)NCI-60 PanelGI₅₀ (average)0.16 - 3.6[2][3]
12b Bisbenzimidazole (BBZ)NCI-60 PanelGI₅₀ (average)0.16 - 3.6[2][3]
8a EGFR InhibitorEGFR (Wild Type)IC₅₀0.099[8]
8a EGFR InhibitorEGFR (Mutant)IC₅₀0.123[8]
CTL-06 FASN InhibitorHCT-116 (Colon)IC₅₀3.0[6]
CTL-12 FASN InhibitorHCT-116 (Colon)IC₅₀2.5[6]
6h Kinase InhibitorHepG2 (Liver)IC₅₀7.82 - 21.48[7][9]
6i Kinase InhibitorHepG2 (Liver)IC₅₀7.82 - 10.21[7][9]

Note: GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) are standard measures of a compound's potency.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations with cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48-72 hours.

  • MTT Addition: After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 4 hours.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against compound concentration.

The nitro group is crucial to the compound's proposed mechanism. In hypoxic environments, intracellular reductases can reduce the nitro group, creating highly reactive nitroso and hydroxylamine intermediates and nitro radical anions. These species can induce strand breaks in DNA, leading to apoptosis.

G Compound 1-Methyl-5-Nitro- Benzimidazole (Prodrug) Reduction Enzymatic Reduction (Reductases in hypoxic cells) Compound->Reduction Radical Reactive Nitro Radical Anion (R-NO₂⁻) Reduction->Radical DNA Cellular DNA Radical->DNA attacks Damage DNA Strand Breaks DNA->Damage Apoptosis Cell Death (Apoptosis) Damage->Apoptosis

Caption: Proposed mechanism of action via reductive activation of the nitro group.

Biological Activity: Antimicrobial Potential

Benzimidazole and nitroimidazole derivatives are known for their broad-spectrum antimicrobial activity.[10][11][12][13] They have been tested against various Gram-positive and Gram-negative bacteria as well as fungal strains.

The table below presents the Minimum Inhibitory Concentration (MIC) values for several benzimidazole derivatives against selected microorganisms.

Compound ClassMicroorganismStrainMIC (µg/mL)Reference
Benzimidazole/Pyrrole HybridS. aureusMulti-drug resistant20 - 40[10]
Benzimidazole/Pyrrole HybridE. coli-40 - 70[10]
Benzimidazole Derivative (4a)B. subtilis-12.5[13]
Benzimidazole Derivative (4a)P. aeruginosa-25[13]
Benzimidazole Derivative (4a)C. albicans-6.25[13]
1,2-disubstituted Benzimidazole (5a)B. cereus-Good Activity[13]
1,2-disubstituted Benzimidazole (5c)S. aureus-Good Activity[13]

*Qualitative "Good Activity" reported in comparison to ciprofloxacin standard.

A generalized workflow for determining MIC is presented below, based on standard tube dilution or microdilution methods.[13]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of test compound in 96-well plate C Inoculate each well with microbial suspension A->C B Prepare standardized microbial inoculum B->C D Incubate plate at 37°C for 24 hours C->D E Visually inspect for turbidity (growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) assay.

  • Preparation of Dilutions: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared to a specific cell density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (no compound) and negative (no microbes) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

References

Comparative Analysis of 1-methyl-5-nitro-1H-benzo[d]imidazole and Its Isomers in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

The molecular weight of 1-methyl-5-nitro-1H-benzo[d]imidazole has been confirmed to be 177.16 g/mol . This compound, a derivative of benzimidazole, is a subject of interest in medicinal chemistry, particularly in the development of novel anticancer agents. This guide provides a comparative overview of this compound and its closely related isomers, focusing on their synthesis, and to the extent publicly available, their cytotoxic properties against cancer cell lines.

Physicochemical Properties and Synthesis

This compound and its structural isomers, such as 1-methyl-6-nitro-1H-benzo[d]imidazole and 2-methyl-5-nitro-1H-benzimidazole, share the same molecular formula (C₈H₇N₃O₂) and molecular weight. However, the position of the methyl and nitro groups on the benzimidazole scaffold can significantly influence their chemical properties and biological activities.

The synthesis of these compounds typically involves multi-step chemical reactions. A general approach to synthesizing this compound is outlined below.

Comparative Cytotoxicity

CompoundCancer Cell LineIC₅₀ Value (µg/mL)Reference
2-methyl-5(6)-nitro-1H-benzimidazoleMCF7 (Breast Cancer)4.52[1]
This compoundNot availableNot available
1-methyl-6-nitro-1H-benzo[d]imidazoleNot availableNot available

The data indicates that 2-methyl-5(6)-nitro-1H-benzimidazole exhibits cytotoxic activity against the MCF7 breast cancer cell line.[1] The lack of publicly available, directly comparable data for the 1-methylated isomers highlights a gap in the current research landscape and underscores the need for further investigation to fully elucidate the structure-activity relationships of these compounds.

Experimental Protocols

Synthesis of 1-methyl-5-nitro-1H-benzimidazole

A plausible synthetic route for 1-methyl-5-nitro-1H-benzimidazole starts from 2,4-dinitrochlorobenzene. The key steps are:

  • Nucleophilic Substitution: Reaction of 2,4-dinitrochlorobenzene with methylamine to substitute the chlorine atom with a methylamino group.

  • Partial Reduction: Selective reduction of the nitro group at the ortho position to the methylamino group to form an o-phenylenediamine derivative. This step is crucial for the subsequent cyclization.

  • Cyclization: The resulting diamine is then cyclized to form the benzimidazole ring, yielding 1-methyl-5-nitro-1H-benzimidazole.

G cluster_synthesis Synthesis of this compound 2,4-Dinitrochlorobenzene 2,4-Dinitrochlorobenzene Nucleophilic_Substitution Nucleophilic Substitution 2,4-Dinitrochlorobenzene->Nucleophilic_Substitution Methylamine Methylamine Methylamine->Nucleophilic_Substitution Intermediate_1 N-methyl-2,4-dinitroaniline Nucleophilic_Substitution->Intermediate_1 Partial_Reduction Partial Reduction (ortho-nitro group) Intermediate_1->Partial_Reduction Intermediate_2 4-nitro-N1-methylbenzene-1,2-diamine Partial_Reduction->Intermediate_2 Cyclization Cyclization Intermediate_2->Cyclization Final_Product 1-methyl-5-nitro-1H- benzo[d]imidazole Cyclization->Final_Product G cluster_mtt_workflow MTT Assay Workflow for Cytotoxicity Assessment start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate_adhesion Incubate for cell adhesion (24h) seed_cells->incubate_adhesion prepare_compounds Prepare serial dilutions of test compounds incubate_adhesion->prepare_compounds treat_cells Treat cells with compounds incubate_adhesion->treat_cells prepare_compounds->treat_cells incubate_treatment Incubate for specified period (e.g., 48h) treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for formazan formation (2-4h) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize measure_absorbance Measure absorbance (~570 nm) solubilize->measure_absorbance analyze_data Calculate cell viability and IC50 values measure_absorbance->analyze_data end End analyze_data->end

References

A Comparative Guide to the Biological Efficacy of 1-methyl-5-nitro-1H-benzo[d]imidazole and Metronidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological efficacy of the well-established antimicrobial agent, metronidazole, and the synthetic compound, 1-methyl-5-nitro-1H-benzo[d]imidazole. While extensive data is available for metronidazole, a comprehensive literature search did not yield specific quantitative biological efficacy data (e.g., Minimum Inhibitory Concentrations [MICs] or cytotoxicity values) for this compound. Therefore, this guide will present a thorough analysis of metronidazole's performance, complemented by a general overview of the biological potential of the nitrobenzimidazole chemical class to which this compound belongs.

Metronidazole: A Profile of a Potent Antimicrobial Agent

Metronidazole is a nitroimidazole antibiotic with a long history of clinical use against anaerobic bacteria and certain protozoa.[1][2] Its efficacy is rooted in its unique mechanism of action, which is highly selective for anaerobic or microaerophilic environments.

Mechanism of Action

Metronidazole is a prodrug that requires reductive activation within the target organism.[3][4] The process involves the transfer of an electron to the nitro group of metronidazole, a reaction catalyzed by proteins with low redox potentials, such as ferredoxin, found in anaerobic organisms. This reduction generates a highly reactive nitro radical anion and other cytotoxic intermediates.[4][5] These reactive species interact with and damage microbial DNA, leading to strand breakage and helical structure loss, ultimately resulting in cell death.[3][6]

Metronidazole_Mechanism Metronidazole Mechanism of Action Metronidazole Metronidazole (Prodrug) Cell_Entry Passive Diffusion into Anaerobic Cell Metronidazole->Cell_Entry Reductive_Activation Reductive Activation (Nitroreductases) Cell_Entry->Reductive_Activation Low Redox Potential Reactive_Intermediates Formation of Cytotoxic Nitro Radical Anions Reductive_Activation->Reactive_Intermediates DNA_Damage Interaction with DNA: - Strand Breakage - Helical Destabilization Reactive_Intermediates->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death MIC_Workflow Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Antimicrobial_Dilution Prepare Serial Dilutions of Test Compound Dispense_Drug Dispense Dilutions into 96-Well Plate Antimicrobial_Dilution->Dispense_Drug Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculate Dispense_Drug->Inoculate Incubation Incubate under Anaerobic Conditions (35-37°C, 48h) Inoculate->Incubation Read_Plate Visually Inspect for Turbidity (Growth) Incubation->Read_Plate Determine_MIC MIC = Lowest Concentration with No Visible Growth Read_Plate->Determine_MIC

References

A Comparative Guide to 1-methyl-5-nitro-1H-benzo[d]imidazole and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the peer-reviewed literature on 1-methyl-5-nitro-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of extensive peer-reviewed data on this specific molecule, this guide incorporates data from closely related 5-nitro-1H-benzo[d]imidazole analogs to provide a broader context for its potential biological activities. The information presented herein is intended to support researchers in drug discovery and development by offering a structured overview of available experimental data, methodologies, and potential mechanisms of action.

Introduction to this compound

This compound is a synthetic intermediate that combines the structural features of a benzimidazole ring system with a nitro functional group. The benzimidazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, recognized for its ability to interact with various biological targets[1]. The addition of a nitro group at the 5-position can significantly modulate the electronic properties of the molecule, often enhancing its biological efficacy, particularly in the realms of oncology and infectious diseases[1]. Research into this class of compounds is largely focused on their potential as anticancer and antimicrobial agents, leveraging mechanisms such as DNA intercalation and bioreductive activation in hypoxic environments, characteristic of solid tumors and certain bacterial infections.

Comparative Analysis of Biological Activity

While specific quantitative data for the anticancer and antimicrobial activity of this compound is not extensively reported in peer-reviewed literature, studies on its close analogs provide valuable insights into the potential efficacy of this chemical scaffold. This section compares the available data for these analogs.

Anticancer Activity

The 5-nitrobenzimidazole core is a key feature in a variety of derivatives exhibiting potent anticancer effects. The primary proposed mechanism of action involves their ability to interact with DNA, leading to damage and the induction of apoptosis[1].

Table 1: Comparative in vitro Anticancer Activity of 5-Nitro-1H-benzo[d]imidazole Analogs

Compound/AnalogCancer Cell LineIC50 ValueReference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)28 nM[2]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleHACAT (Non-neoplastic keratinocytes)22.2 µM[2]
An N-alkyl-nitroimidazole derivativeMDA-MB-231 (Breast Adenocarcinoma)16.7 µM[3][4]
An N-alkyl-nitroimidazole derivativeA549 (Lung Carcinoma)Lower than breast cancer cells[3][4]
Antimicrobial Activity

Nitroimidazoles are a known class of antimicrobial agents, with their mechanism of action often attributed to the reduction of the nitro group to form cytotoxic radicals that damage microbial DNA[5][6].

Table 2: Comparative in vitro Antimicrobial Activity of Benzimidazole Derivatives

Compound/AnalogMicrobial StrainMIC Value (µg/mL)Reference
2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole derivativesS. aureus, S. faecalis, P. aeruginosa, E. coliGenerally lower potency than ampicillin[7]
2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazoleM. smegmatis, C. albicans3.9[8]
Indolylbenzo[d]imidazoles 3ao and 3aqS. aureus (including MRSA)< 1[8]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key assays mentioned in the literature for evaluating the biological activity of benzimidazole derivatives.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

  • Cell Culture: Human neoplastic cell lines (e.g., A549, K562) and non-neoplastic cell lines (e.g., HACAT) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as DMSO, to create a stock solution, which is then serially diluted to the desired concentrations.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cultured cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a pure culture, with its turbidity adjusted to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL)[9]. This is then further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension. Control wells (growth control without the compound and sterility control without inoculum) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria, specific conditions for anaerobic bacteria).

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Visualization of Potential Mechanisms and Workflows

To illustrate the potential biological pathways and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_0 Anticancer Mechanism of 5-Nitrobenzimidazoles NBZ 5-Nitrobenzimidazole Derivative Intercalation DNA Intercalation NBZ->Intercalation Binds to DNA Cellular DNA Damage DNA Damage DNA->Damage Leads to Intercalation->DNA Apoptosis Apoptosis Damage->Apoptosis Induces CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Proposed anticancer mechanism of 5-nitrobenzimidazole derivatives.

cluster_1 Experimental Workflow for MTT Assay Start Start: Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 AddCompound Add Test Compound (Serial Dilutions) Incubate1->AddCompound Incubate2 Incubate for 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent Incubate3->AddSolubilizer ReadAbsorbance Read Absorbance at 570nm AddSolubilizer->ReadAbsorbance CalculateIC50 Calculate IC50 Value ReadAbsorbance->CalculateIC50

Caption: General experimental workflow for an in vitro MTT cytotoxicity assay.

cluster_2 Workflow for Antimicrobial Susceptibility Testing (Broth Microdilution) Start Start: Prepare Serial Dilutions of Compound InoculatePlate Inoculate Microtiter Plate Wells Start->InoculatePlate PrepareInoculum Prepare Standardized Microbial Inoculum PrepareInoculum->InoculatePlate Incubate Incubate under Appropriate Conditions InoculatePlate->Incubate ReadMIC Visually Determine MIC Incubate->ReadMIC End End: Lowest Concentration with No Visible Growth ReadMIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound belongs to a class of compounds with significant potential in the development of new anticancer and antimicrobial agents. While comprehensive data on this specific molecule remains limited in publicly accessible peer-reviewed literature, the consistent and potent biological activities of its close analogs, particularly other 5-nitrobenzimidazole derivatives, underscore the promise of this chemical scaffold. The data and protocols summarized in this guide are intended to provide a valuable resource for researchers, facilitating further investigation into the therapeutic potential of this compound and its related compounds. Further studies are warranted to fully elucidate the specific activity, mechanism of action, and safety profile of this particular derivative.

References

Safety Operating Guide

Proper Disposal of 1-methyl-5-nitro-1H-benzo[d]imidazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols for compounds like 1-methyl-5-nitro-1H-benzo[d]imidazole is paramount to ensure personnel safety and environmental protection. This guide provides essential, step-by-step procedures for the appropriate disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is a combustible solid that can form explosive dust mixtures in the air.[1] Contact with strong oxidizing agents should be avoided as it may result in ignition.[1][2]

Personal Protective Equipment (PPE) and Safety Measures:

EquipmentSpecificationRationale
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact.[1][2]
Eye Protection Safety goggles with side shields or a face shieldTo protect eyes from dust and splashes.[1][2]
Lab Coat Standard laboratory coat or other protective clothingTo protect skin and personal clothing from contamination.[2]
Respiratory Protection Approved mask/respiratorRecommended if there is a risk of dust or aerosol formation.[2]
Work Area Certified chemical fume hoodAll handling of the chemical waste should occur in a well-ventilated area to minimize inhalation exposure.[2]
Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with local, state, and federal regulations.[1][3]

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and sealable container.[1] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".

  • Incompatible Materials: Do not mix this waste with other chemical waste, particularly strong oxidizing agents, acids, or bases.[1][2]

Step 2: On-site Storage

Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup. This area should be away from heat, sparks, and open flames.[2]

Step 3: Final Disposal

  • Licensed Disposal Company: Arrange for the disposal of the waste through a licensed professional waste disposal company.[2][4] They can provide guidance on specific packaging and transportation requirements.

  • Incineration: One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Landfill: In some cases, and as permitted by regulations, the waste may be buried in an authorized landfill.[1] It is important to puncture containers to prevent reuse.[1]

Step 4: Spill Management

In the event of a spill, follow these procedures:

  • Minor Spills:

    • Remove all sources of ignition.[1]

    • Clean up spills immediately.[1]

    • Use dry clean-up procedures and avoid generating dust.[1]

    • Place the spilled material in a suitable, labeled container for waste disposal.[1]

  • Major Spills:

    • Advise personnel in the area and evacuate if necessary.

    • Alert emergency responders and inform them of the location and nature of the hazard.[1]

Step 5: Decontamination of Empty Containers

Empty containers that held this compound should be treated as hazardous waste unless properly decontaminated. The rinsate from cleaning is also considered hazardous and must be collected for disposal. Once decontaminated, puncture the container to prevent reuse.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Have this compound waste B Is the waste contaminated? A->B C Can it be recycled (if uncontaminated)? B->C No E Package in a labeled, sealed container B->E Yes D Consult manufacturer or recycling options C->D Yes C->E No D->E F Store in a designated secure area E->F G Contact licensed waste disposal company F->G H Follow disposal company's instructions (e.g., incineration) G->H I End H->I J No K Yes L Yes M No

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-methyl-5-nitro-1H-benzo[d]imidazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the safe handling of 1-methyl-5-nitro-1H-benzo[d]imidazole based on available data for structurally similar compounds. A comprehensive, substance-specific risk assessment should be conducted by qualified personnel before commencing any work.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are derived from its chemical structure, which includes a nitro group and a benzimidazole moiety. Aromatic nitro compounds can be toxic and may cause systemic effects, while some benzimidazole derivatives have been associated with adverse health effects.[1][2] Therefore, a multi-layered approach to PPE is mandatory.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield is required when there is a risk of splashes.[3]Protects against splashes and vapors that can cause eye irritation.
Skin Protection Fire/flame resistant and impervious lab coat, buttoned.[3] Full-length pants and closed-toe shoes are mandatory.[1]Provides a barrier against accidental skin contact.
Hand Protection Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds.[1][3] Nitrile gloves may have short breakthrough times and should be replaced immediately upon contact.[1]Prevents skin absorption, a primary route of exposure for nitro compounds.[3]
Respiratory Protection All handling should be performed in a certified chemical fume hood.[1][3] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[1]Protects against inhalation of harmful vapors or dust.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the key steps for safely handling this compound from preparation to disposal.

1. Pre-Experiment Preparations:

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering the quantities used and the nature of the procedure.

  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly by checking the airflow monitor.[1]

  • PPE Inspection: Inspect all required PPE (gloves, goggles, face shield, lab coat) for integrity before use.[1]

  • Spill Kit: Ensure an appropriate spill kit is readily available.[1]

2. Handling the Compound:

  • Perform all manipulations of the solid compound within the designated area of the fume hood to minimize inhalation exposure.[1]

  • To minimize dust generation, handle the solid carefully, using a spatula that reduces aerosolization.[1]

  • Avoid all personal contact, including inhalation and contact with skin and eyes.[4]

  • Wash hands and other exposed areas with mild soap and water before eating, drinking, or smoking, and when leaving the work area.[5]

3. In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[6]

  • Ingestion: Wash out the mouth with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6] Do NOT induce vomiting.[7]

4. Spill Response:

  • Minor Spills: Remove all ignition sources. Clean up spills immediately, avoiding dust generation. Use dry clean-up procedures and place the material in a suitable, labeled container for waste disposal.[4]

  • Major Spills: Evacuate unnecessary personnel and alert emergency responders, providing the location and nature of the hazard.[4]

5. Waste Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[4]

  • Collect waste in a suitable, labeled container.

  • Consult your institution's waste management authority for appropriate disposal procedures.[4] Do not allow wash water from cleaning equipment to enter drains.[4]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Disposal prep_risk Conduct Risk Assessment prep_fume Verify Fume Hood prep_risk->prep_fume prep_ppe Inspect PPE prep_fume->prep_ppe prep_spill Ready Spill Kit prep_ppe->prep_spill handle_fume Work in Fume Hood prep_spill->handle_fume Proceed to Handling handle_dust Minimize Dust handle_fume->handle_dust emergency_exposure Accidental Exposure (First Aid) handle_fume->emergency_exposure If Exposed emergency_spill Spill Response handle_fume->emergency_spill If Spill Occurs handle_contact Avoid Personal Contact handle_dust->handle_contact disposal_collect Collect Waste handle_contact->disposal_collect End of Experiment disposal_dispose Follow Regulations disposal_collect->disposal_dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.